1-Eicosene
Description
Properties
IUPAC Name |
icos-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h3H,1,4-20H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMFXQBUQXONLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27323-11-1 | |
| Record name | 1-Eicosene, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27323-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1029257 | |
| Record name | 1-Eicosene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1029257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Melting point = 28.5 deg C; [ChemIDplus] Solid; mp = 26-30 deg C; [Aldrich MSDS] | |
| Record name | 1-Eicosene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Eicosene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10159 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000106 [mmHg] | |
| Record name | 1-Eicosene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10159 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3452-07-1, 27400-78-8, 52439-84-6, 93924-10-8 | |
| Record name | 1-Eicosene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3452-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Eicosene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003452071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eicosene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027400788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arachidene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052439846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alkenes, C20-24 alpha- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093924108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-EICOSENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77138 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Eicosene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Eicosene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1029257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Icos-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.341 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-EICOSENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BHH7ZD637 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synonyms for 1-Eicosene (e.g., 1-Icosene, alpha-Eicosene)
High-Purity Alpha Olefins in Chemical Synthesis and Drug Development [1]
Executive Summary
1-Eicosene (C₂₀H₄₀) is a linear alpha-olefin (LAO) characterized by a terminal double bond and a 20-carbon hydrophobic chain.[1][2] While historically utilized in industrial lubrication and drilling fluid formulations, its utility has expanded into pharmaceutical research as a critical intermediate for lipophilic drug modification.[1] This guide provides a rigorous technical analysis of 1-Eicosene, establishing protocols for its identification, synthesis, and application in lipid-drug conjugation.[1]
Part 1: Nomenclature and Chemical Identity
The nomenclature of C20 olefins often causes confusion due to the historical shift from "Eicos-" to the IUPAC-preferred "Icos-".[1] Researchers must recognize that 1-Eicosene and 1-Icosene are identical chemical entities.[1]
Synonyms and Identifiers
| Identifier Type | Value | Context |
| IUPAC Name | 1-Icosene | Preferred IUPAC 2013 spelling (removes the initial 'E').[1] |
| Common Name | 1-Eicosene | Standard industrial and commercial designation.[1] |
| Alt. Synonyms | "Alpha" denotes the terminal double bond; "Cetyl" refers to the C16 chain attached to ethylene.[1] | |
| CAS Registry | 3452-07-1 | Unique numerical identifier for the specific 1-isomer.[1][3][4][5] |
| EC Number | 222-374-6 | European Community registration.[1] |
| InChI Key | VAMFXQBUQXONLZ-UHFFFAOYSA-N | Standardized molecular fingerprint.[1][2][6][5] |
Structural Taxonomy
The following diagram illustrates the chemical classification and structural relationships of 1-Eicosene.
Figure 1: Structural taxonomy distinguishing Linear Alpha Olefins (LAO) from internal and branched isomers.[1]
Part 2: Physicochemical Profile
1-Eicosene exists at the boundary of solid and liquid phases at standard room temperature, necessitating precise temperature control during handling.[1]
| Property | Value | Technical Note |
| Molecular Formula | C₂₀H₄₀ | Linear chain, one degree of unsaturation.[1] |
| Molecular Weight | 280.53 g/mol | Monodisperse standard.[1] |
| Melting Point | 28.0 °C – 30.0 °C | Solid wax < 28°C; Liquid > 30°C. Handling requires warm water bath.[1] |
| Boiling Point | ~341 °C (at 760 mmHg) | High boiling point requires vacuum distillation for purification.[1] |
| Density | 0.79 g/mL (at 25 °C) | Less dense than water; phase separates easily.[1] |
| Solubility | Non-polar Solvents | Soluble in hexane, chloroform, DCM.[1] Insoluble in water.[1][2] |
| Flash Point | > 113 °C | Closed cup; indicates low flammability risk under standard conditions.[1] |
Part 3: Analytical Framework & Validation Protocols
Distinguishing 1-Eicosene from its internal isomers (e.g., 3-Eicosene) is critical, as internal olefins lack the reactivity required for terminal functionalization.[1]
Protocol A: Gas Chromatography (GC-FID/MS)
Objective: Verify purity >99% and absence of internal isomers.
-
Column: HP-5MS or DB-5 (5% Phenyl-methylpolysiloxane), 30m × 0.25mm ID × 0.25µm film.[1]
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]
-
Inlet: Split mode (50:1), 280°C.
-
Oven Program:
-
Initial: 100°C (hold 1 min).
-
Ramp: 10°C/min to 300°C.
-
Final: Hold at 300°C for 10 min.
-
-
Detection: FID (300°C) or MS (Scan 40-500 m/z).[1]
-
Validation Criteria: 1-Eicosene elutes distinctively later than C18 olefins but earlier than C22.[1] Internal isomers (if present) typically elute slightly before the linear alpha isomer due to lower boiling points [1].[1]
Protocol B: 1H-NMR Spectroscopy
Objective: Confirm the presence of the terminal vinyl group.[1]
-
Solvent: CDCl₃ (Deuterated Chloroform).[1]
-
Key Signals:
-
Interpretation: The integration ratio of the vinyl protons (5.8 ppm) to the terminal methyl (0.9 ppm) must be exactly 1:3. A lower ratio indicates hydrogenation or polymerization [2].[1]
Figure 2: Analytical decision matrix for validating 1-Eicosene quality prior to synthesis.
Part 4: Applications in Drug Development
In pharmaceutical sciences, 1-Eicosene acts as a lipophilic anchor .[1] By attaching this C20 chain to hydrophilic drugs (small molecules or peptides), researchers can create "lipid-drug conjugates" (LDCs) that hijack endogenous lipid transport pathways (like albumin transport) to extend half-life or improve membrane permeability [3].[1]
Mechanism of Action
The terminal double bond serves as a "chemical handle."[1] It typically undergoes functionalization (e.g., to an alcohol, acid, or thiol) before conjugation to the drug payload.[1]
Representative Protocol: Thiol-Ene "Click" Conjugation
This protocol describes the attachment of a thiol-containing drug mimetic to 1-Eicosene.[1]
Reagents:
-
Thiol-functionalized payload (R-SH) (1.2 equiv)[1]
-
Photoinitiator (DMPA) (0.05 equiv)[1]
-
Solvent: THF (anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve 1-Eicosene in anhydrous THF. (Note: Ensure Eicosene is fully melted at >30°C before weighing).[1]
-
Addition: Add the thiol-payload and DMPA.[1] Degas the solution with nitrogen for 10 minutes to remove oxygen (oxygen inhibits radical propagation).[1]
-
Irradiation: Irradiate with UV light (365 nm) at room temperature for 1-4 hours.[1]
-
Monitoring: Monitor reaction progress via TLC or disappearance of the alkene peak in NMR (
5.8 ppm). -
Purification: Evaporate THF. Recrystallize the product from cold ethanol to remove unreacted 1-Eicosene (which remains soluble in non-polar fractions).[1]
Visualization: Synthesis Pathway
Figure 3: Synthetic pathway for converting 1-Eicosene into a lipid-drug conjugate.[1]
Part 5: Safety and Handling
Signal Word: DANGER (Aspiration Hazard)
-
Handling: Always handle in a fume hood. Wear nitrile gloves.[1]
-
Storage: Store at room temperature. If solid (winter months), warm gently in a water bath to liquefy before aliquoting.[1] Do not use open flame to melt.[1]
-
Spill Response: Absorb with inert material (sand/vermiculite).[1] Do not flush into surface water; 1-Eicosene is toxic to aquatic life with long-lasting effects [4].[1]
References
-
NIST Mass Spectrometry Data Center. "1-Eicosene Gas Chromatography Data." National Institute of Standards and Technology (NIST). [Link][1][5]
-
PubChem. "Compound Summary: 1-Eicosene (CID 18936)."[1] National Library of Medicine. [Link][1]
-
ECHA. "Registration Dossier - 1-Icosene."[1] European Chemicals Agency. [Link][1]
Sources
- 1. 1-Eicosene | C20H40 | CID 18936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 3452-07-1: 1-eicosene | CymitQuimica [cymitquimica.com]
- 3. 1-Eicosene | 3452-07-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 1-Eicosene [webbook.nist.gov]
- 5. 1-Eicosene [webbook.nist.gov]
- 6. 1-Icosene | CAS#:3452-07-1 | Chemsrc [chemsrc.com]
In-Depth Technical Guide: 1H and 13C NMR Spectrum of 1-Eicosene
Part 1: Core Directive & Strategic Overview
1-Eicosene (
This guide deviates from standard textbook descriptions to focus on the industrial and analytical reality of characterizing long-chain hydrocarbons. We will not merely list peaks; we will construct a logic system to validate the structure and quantify the chain length using Nuclear Magnetic Resonance (NMR).
The Analytical Challenge
The primary challenge in analyzing 1-Eicosene is not identifying the functional group, but confirming the integrity of the alkyl chain and the position of the double bond . The bulk methylene signal dominates the spectrum, potentially obscuring subtle impurities. This protocol uses high-resolution 1H and 13C NMR to decouple these signals.
Part 2: Experimental Protocol & Sample Preparation
To ensure reproducibility and minimize solvent effects, follow this strict preparation protocol.
Solvent Selection
-
Primary: Chloroform-d (
) is the standard. It provides excellent solubility for C20 hydrocarbons and a reliable reference peak (7.26 ppm for 1H, 77.16 ppm for 13C). -
Alternative: Benzene-d6 (
) can be used if resolution between the allylic and bulk methylene protons is poor in chloroform, as the magnetic anisotropy of benzene can induce shift separation.
Sample Concentration
-
1H NMR: Dissolve 10–15 mg of 1-Eicosene in 0.6 mL of solvent. High concentrations can cause viscosity broadening, obscuring fine coupling patterns in the vinyl region.
-
13C NMR: Dissolve 40–60 mg in 0.6 mL of solvent. The low natural abundance of 13C (1.1%) requires higher mass for adequate signal-to-noise (S/N) ratio within a reasonable scan time (typically 1024–4096 scans).
Acquisition Parameters (400 MHz+)
-
Relaxation Delay (D1): Set to
seconds for 1H integration accuracy, especially for the terminal methyl group which has a longer relaxation time. -
Pulse Angle: 30° pulse is recommended for quantitative 13C to avoid saturation.
Part 3: 1H NMR Analysis (Proton)
The 1H spectrum of 1-Eicosene is defined by three distinct regions: the Vinyl Zone (downfield), the Allylic Zone (mid-field), and the Aliphatic Zone (upfield).
Spectral Assignment Table (CDCl3)[1][2]
| Assignment | Proton Type | Chemical Shift ( | Multiplicity | Integration (Theoretical) | Coupling Constants ( |
| H-2 | Vinyl (Internal) | 5.81 | Multiplet (ddt) | 1H | |
| H-1a | Vinyl (Terminal, trans) | 4.99 | Multiplet (dd) | 1H | |
| H-1b | Vinyl (Terminal, cis) | 4.93 | Multiplet (dd) | 1H | |
| H-3 | Allylic Methylene | 2.04 | Quartet / Multiplet | 2H | |
| H-4 to H-19 | Bulk Methylene | 1.20 – 1.40 | Broad Singlet | 32H | N/A (unresolved) |
| H-20 | Terminal Methyl | 0.88 | Triplet | 3H |
Mechanistic Insight: The Vinyl Region
The most diagnostic feature is the splitting of the vinyl protons.
-
H-2 (Methine): Appears as a "doublet of doublets of triplets" (ddt). It couples to the trans-terminal proton (H-1a, ~17 Hz), the cis-terminal proton (H-1b, ~10 Hz), and the two allylic protons (H-3, ~6.7 Hz).
-
H-1 (Terminal Methylene): These two protons are diastereotopic but often overlap. H-1a (trans to alkyl group) is typically downfield of H-1b (cis).
The "Chain Length" Calculation (Self-Validation)
You can calculate the average chain length (
-
Vinyl Integral = 3.00
-
Aliphatic Integral = 37.00 (2 allylic + 32 bulk + 3 methyl)
-
Ratio should be 12.33 . If the ratio is higher, you have saturated alkane impurities.
Part 4: 13C NMR Analysis (Carbon)
13C NMR is superior for detecting branching impurities. The linear chain results in a characteristic "end-effect" progression.
Spectral Assignment Table (CDCl3)
| Carbon Position | Type | Chemical Shift ( | DEPT-135 Phase | Notes |
| C-2 | Methine (=CH-) | 139.2 | Up (Positive) | Deshielded internal alkene |
| C-1 | Methylene (=CH2) | 114.1 | Down (Negative) | Terminal alkene |
| C-3 | Allylic CH2 | 33.8 | Down (Negative) | Distinct from bulk |
| C-18 | Sub-terminal CH2 | 31.9 | Down (Negative) | |
| C-4 to C-17 | Bulk CH2 | 29.3 – 29.7 | Down (Negative) | Large, intense peak |
| C-19 | Penultimate CH2 | 22.7 | Down (Negative) | |
| C-20 | Terminal CH3 | 14.1 | Up (Positive) | Distinct methyl signal |
Critical Purity Check: Internal Olefins
If the sample has isomerized (double bond migration), you will see new peaks:
-
Internal Alkene Carbons: ~130.0 – 132.0 ppm.
-
Absence of C-1: A reduction in the 114.1 ppm peak relative to the aliphatic chain indicates loss of alpha-olefin content.
Part 5: Visualization & Logic Flow
The following diagrams illustrate the structural assignment logic and the experimental workflow.
Structural Assignment Map
Figure 1: Mapping the molecular structure of 1-Eicosene to specific NMR spectral regions.
Analytical Workflow for Purity Validation
Figure 2: Decision tree for validating 1-Eicosene purity using 1H NMR.
References
-
SDBS Web: Spectral Database for Organic Compounds . National Institute of Advanced Industrial Science and Technology (AIST). SDBS No. 2704 (1-Eicosene). Available at: [Link]
-
INEOS Oligomers . Alpha Olefin C20-24 Technical Data Sheet. Identifying characteristics of linear alpha olefins. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on alkene coupling constants).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Reference for 13C chemical shift prediction rules).
The Ubiquitous Alkene: A Technical Guide to the Natural Occurrence of 1-Eicosene in Plants
This guide provides an in-depth technical exploration of 1-eicosene, a long-chain alkene increasingly identified as a significant, naturally occurring compound in the plant kingdom. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on its biosynthesis, distribution across various plant taxa, and its multifaceted biological roles. Furthermore, it offers detailed methodologies for the extraction and analysis of this compound, ensuring scientific integrity and reproducibility.
Introduction: Beyond a Simple Hydrocarbon
1-Eicosene (C₂₀H₄₀) is a monounsaturated alkene that has long been considered a simple structural component of plant cuticular waxes. However, emerging research has unveiled its more dynamic role in plant physiology and ecology. From acting as a chemical messenger in insect communication to potentially contributing to a plant's defense mechanisms, the significance of 1-eicosene is far more complex than previously understood. This guide aims to provide a comprehensive overview of its natural occurrence, biosynthesis, and analytical characterization, offering a valuable resource for its further investigation and potential applications.
Biosynthesis of 1-Eicosene in Plants: A Multi-Step Process
The synthesis of 1-eicosene in plants is intrinsically linked to the production of very-long-chain fatty acids (VLCFAs). This process primarily occurs in the endoplasmic reticulum and involves two key stages: fatty acid elongation and the subsequent conversion to an alkene.
Fatty Acid Elongation
The precursor for 1-eicosene is the C20 fatty acid, eicosanoic acid. This is synthesized through the fatty acid elongation (FAE) system, a multi-enzyme complex that sequentially adds two-carbon units from malonyl-CoA to a growing acyl-CoA chain.
The Decarbonylation Pathway: From Acyl-CoA to Alkene
The conversion of the C20 acyl-CoA to 1-eicosene is believed to follow a decarbonylation pathway, a process that is well-established for the synthesis of other very-long-chain alkanes and alkenes in plants. This pathway involves the coordinated action of two key enzymes, ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3).[1][2][3][4][5] It is proposed that CER3 first reduces the very-long-chain acyl-CoA to an aldehyde. Subsequently, CER1, in conjunction with cytochrome b5, catalyzes the decarbonylation of the aldehyde to produce the final alkene.[4]
Caption: Biosynthetic pathway of 1-eicosene in plants.
Natural Occurrence of 1-Eicosene Across the Plant Kingdom
1-Eicosene has been identified in a diverse range of plant species, highlighting its widespread distribution. It is a common constituent of cuticular waxes, which form a protective layer on the epidermis of leaves, stems, and fruits. Additionally, it has been detected as a volatile compound in the floral scents of several plants, suggesting a role in attracting pollinators.
| Plant Family | Species | Plant Part | Primary Location | Reference(s) |
| Fabaceae | Baphia nitida | Leaves | Cuticular Wax | [6] |
| Sapindaceae | Lecaniodiscus cupanioides | Leaves | Cuticular Wax | [1] |
| Amaranthaceae | Chenopodium album | Aerial Parts | Cuticular Wax | |
| Rosaceae | Rosa damascena | Flowers | Essential Oil / Floral Scent | [7][8] |
| Passifloraceae | Passiflora mucronata | Flowers | Floral Scent | [9] |
| Papaveraceae | Papaver rhoeas | Flowers | Floral Scent | [9] |
| Clusiaceae | Clusia grandiflora | Flowers | Floral Scent | [9] |
| Euphorbiaceae | Euphorbia milii | Leaves | Epicuticular Wax | [10] |
Table 1: Selected plant species in which 1-eicosene has been identified.
Biological Roles of 1-Eicosene: A Chemical Communicator and More
The presence of 1-eicosene in various plant tissues and its release as a volatile organic compound (VOC) point to its involvement in several key biological processes.
Semiochemical in Insect Communication
One of the most well-documented roles of 1-eicosene is as a semiochemical, a chemical signal that mediates interactions between organisms. It has been identified as a pheromone component in several insect species. Plants producing 1-eicosene may be exploiting this pre-existing communication channel to either attract pollinators or deter herbivores. For instance, its presence in floral scents can act as an attractant for specific pollinating insects.
Component of a Protective Barrier
As a constituent of cuticular wax, 1-eicosene contributes to the formation of a hydrophobic barrier on the plant surface. This layer is crucial for preventing non-stomatal water loss, protecting against UV radiation, and acting as a physical barrier against pathogens and herbivores.
Potential Role in Plant Defense
The release of 1-eicosene, particularly in response to herbivore damage, suggests a potential role in induced plant defense. Volatile compounds can act as signals to attract natural enemies of the attacking herbivores, a phenomenon known as "indirect defense." Further research is needed to fully elucidate the specific role of 1-eicosene in these complex tritrophic interactions.
Analytical Methodology: Extraction, Identification, and Quantification of 1-Eicosene
The accurate analysis of 1-eicosene in plant tissues is crucial for understanding its distribution and function. The following section provides a detailed, step-by-step protocol for its extraction and analysis using gas chromatography-mass spectrometry (GC-MS).
Experimental Protocol: Analysis of 1-Eicosene in Plant Cuticular Wax
Objective: To extract, identify, and quantify 1-eicosene from the cuticular wax of plant leaves.
Materials:
-
Fresh plant leaves
-
Chloroform (HPLC grade)
-
n-Hexane (HPLC grade)
-
Anhydrous sodium sulfate
-
Internal standard (e.g., n-tetracosane or a deuterated analog of 1-eicosene)
-
Glass beakers and vials
-
Rotary evaporator
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Collection and Preparation:
-
Collect fresh, healthy leaves from the plant of interest.
-
Gently clean the leaf surface with deionized water to remove any debris and allow them to air dry completely.
-
Record the fresh weight and surface area of the leaves.
-
-
Cuticular Wax Extraction:
-
Submerge the leaves in a beaker containing chloroform for 30-60 seconds. This brief immersion time is crucial to minimize the extraction of intracellular lipids.
-
Carefully remove the leaves from the solvent.
-
The chloroform extract now contains the cuticular waxes.
-
-
Solvent Evaporation and Sample Concentration:
-
Add a known amount of the internal standard to the chloroform extract.
-
Dry the extract over anhydrous sodium sulfate to remove any residual water.
-
Evaporate the chloroform using a rotary evaporator at a temperature below 40°C to avoid the loss of volatile components.
-
Re-dissolve the wax residue in a small, known volume of n-hexane (e.g., 1 mL).
-
-
GC-MS Analysis:
-
Inject an aliquot (e.g., 1 µL) of the hexane extract into the GC-MS system.
-
GC Conditions (Example):
-
Column: HP-5MS (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
-
-
Data Analysis:
-
Identification: Identify the 1-eicosene peak in the chromatogram based on its retention time and by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST).
-
Quantification: Quantify the amount of 1-eicosene by comparing the peak area of 1-eicosene to the peak area of the internal standard.
-
Caption: Workflow for the analysis of 1-eicosene.
Future Perspectives and Applications
The study of 1-eicosene in plants is a rapidly evolving field. Future research will likely focus on:
-
Elucidating its precise biological functions: Further investigation into its role in plant-insect interactions, plant defense, and other physiological processes is warranted.
-
Biotechnological applications: The biosynthetic pathway of 1-eicosene could be engineered in microbial or plant systems for the sustainable production of this valuable chemical.
-
Pharmacological potential: As a naturally occurring compound, 1-eicosene and its derivatives may possess unexplored pharmacological properties that could be of interest for drug development.
Conclusion
1-Eicosene is a widely distributed long-chain alkene in the plant kingdom, playing significant roles beyond its structural contribution to cuticular wax. Its involvement in chemical communication and potential defense mechanisms highlights the intricate chemical ecology of plants. The detailed analytical protocols provided in this guide offer a robust framework for researchers to further explore the fascinating world of this ubiquitous natural product and unlock its potential applications.
References
- Ihenetu, G. U., et al. (2020). ISOLATION OF 1-EICOSENE FROM THE LEAVES OF BAPHIA NITIDA. World Journal of Pharmaceutical and Life Sciences, 6(6), 132-136.
-
Ihenetu, G. U., et al. (2020). ISOLATION OF 1-EICOSENE FROM THE LEAVES OF BAPHIA NITIDA. World Journal of Pharmaceutical and Life Sciences, 6(6), 132-136. [Link]
-
University of Johannesburg. (n.d.). A proposed study on Bio-prospecting two South African Medicinal Plants for antimycobacterial activity. [Link]
-
Bernard, A., et al. (2012). Reconstitution of plant alkane biosynthesis in yeast demonstrates that Arabidopsis ECERIFERUM1 and ECERIFERUM3 are core components of a very-long-chain alkane synthesis complex. Plant Cell, 24(7), 3106-3118. [Link]
- Pascal, S., et al. (2013). The Arabidopsis cer1-1 mutant is deficient in the synthesis of very-long-chain alkanes. Biochemical Society Transactions, 41(6), 1623-1628.
-
The Pherobase. (n.d.). Floral Compound - 1-Eicosene (C20H40). [Link]
- Bourdenx, B., et al. (2011). The Arabidopsis ECERIFERUM3 gene is involved in the synthesis of very-long-chain alkanes and is a target of the DEWAX transcription factor. The Plant Journal, 68(2), 238-251.
-
The Pherobase. (n.d.). Semiochemical compound: 1-Eicosene | C20H40. [Link]
-
Bernard, A., & Joubès, J. (2013). Arabidopsis cuticular waxes: advances in synthesis, export and regulation. Progress in lipid research, 52(1), 110-129. [Link]
- Haslam, T. M., & Kunst, L. (2013). Wax analysis. Methods in molecular biology (Clifton, N.J.), 1009, 247–257.
-
The Pherobase. (n.d.). List of the plant species produce 1-Eicosene [delta1-20Hy]. [Link]
-
Safety Assessment of Rosa damascena-Derived Ingredients as Used in Cosmetics. (2017). Cosmetic Ingredient Review. [Link]
- Loghmani-Khouzani, H., Sabzi, F., & Mat-Taha, R. (2007). Chemical composition of the essential oil of Rosa damascena Mill. from two locations in Iran. Pharmacognosy Magazine, 3(12), 219.
-
Chemical investigation of epicuticular wax obtained from Euphorbia milii leaves. (2021). International Journal of Botany Studies, 6(4), 481-484. [Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | OsCER1 Plays a Pivotal Role in Very-Long-Chain Alkane Biosynthesis and Affects Plastid Development and Programmed Cell Death of Tapetum in Rice (Oryza sativa L.) [frontiersin.org]
- 4. Reconstitution of plant alkane biosynthesis in yeast demonstrates that Arabidopsis ECERIFERUM1 and ECERIFERUM3 are core components of a very-long-chain alkane synthesis complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reconstitution of Plant Alkane Biosynthesis in Yeast Demonstrates That Arabidopsis ECERIFERUM1 and ECERIFERUM3 Are Core Components of a Very-Long-Chain Alkane Synthesis Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cir-safety.org [cir-safety.org]
- 8. Chemical Composition, Antifungal Activity, and Plant-Protective Potential of Rosa damascena Mill. Essential Oil Against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Pherobase Floral Compound: 1-Eicosene (C20H40) [pherobase.com]
- 10. plantprotection.pl [plantprotection.pl]
Technical Guide: Health and Safety Architecture for 1-Eicosene in Pharmaceutical R&D
CAS: 3452-07-1 | Formula:
Executive Summary: The Lipophilic Intermediate
1-Eicosene is a linear alpha-olefin (LAO) serving as a critical intermediate in the synthesis of lipophilic drug carriers, surfactants, and polymer modifiers. While often categorized as low-toxicity in bulk industrial applications, its role in pharmaceutical R&D demands a higher standard of scrutiny regarding purity, oxidation potential, and biological interaction.
This guide provides a technical safety architecture for researchers handling 1-Eicosene, moving beyond generic SDS data to address specific risks in high-purity synthesis and analytical workflows.
Physicochemical Profile & Critical Thresholds
Understanding the phase behavior of 1-Eicosene is vital for safety. With a melting point near ambient laboratory temperature (~28°C), it frequently cycles between solid and liquid phases, altering spill dynamics and aspiration risks.
Table 1: Critical Physicochemical Properties
| Property | Value | Safety Implication |
| Physical State | Waxy Solid (<28°C) / Liquid (>28°C) | Phase change creates variable spill containment requirements. |
| Melting Point | 27 – 30 °C (80 – 86 °F) | Material may liquefy unexpectedly in warm labs or during transport. |
| Boiling Point | ~151 °C @ 1.5 mmHg | Low volatility at STP; inhalation risk is primarily from aerosols/mists. |
| Flash Point | > 110 °C (> 230 °F) | Class IIIB Combustible Liquid. Low fire risk unless pre-heated. |
| Density | 0.79 g/mL | Floats on water; water fog is ineffective for fire suppression (use foam). |
| Log Kow | > 6 (Estimated) | Highly lipophilic; potential for bioaccumulation in lipid bilayers. |
Toxicological Assessment & Mechanism
While 1-Eicosene exhibits low acute toxicity, its primary hazard in a research setting is Aspiration Toxicity (Category 1) and potential skin irritation due to lipid extraction from the stratum corneum.
Mechanism of Interaction
The toxicity of 1-Eicosene is governed by its lipophilicity and the reactivity of the terminal double bond.
-
Dermal: The long hydrocarbon chain allows intercalation into the lipid bilayer of the skin, potentially disrupting barrier function and causing "defatting" dermatitis upon repeated exposure.
-
Metabolic: In vivo, alpha-olefins are typically metabolized via Cytochrome P450 monooxygenases. The terminal double bond is oxidized to an epoxide or primary alcohol, eventually degrading via
-oxidation.
Metabolic Fate Diagram
The following diagram illustrates the theoretical metabolic pathway, highlighting why long-chain olefins generally possess low systemic toxicity but require caution regarding oxidative byproducts.
Figure 1: Predicted metabolic fate of 1-Eicosene via CYP450 oxidation, showing conversion to fatty acids or diols.
Occupational Hygiene & Safety Engineering
Core Directive: Treat 1-Eicosene as a "Silent Spreader." Its low volatility masks its presence, but its waxy nature can contaminate surfaces extensively.
Hierarchy of Controls
-
Elimination/Substitution: Not applicable for specific synthesis.
-
Engineering Controls:
-
Solid Phase: Weigh in a standard chemical fume hood to contain dust/flakes.
-
Liquid Phase: If heating >40°C, use local exhaust ventilation (LEV) to capture potential mists.
-
-
Administrative: Restrict handling to designated "Lipid Zones" to prevent cross-contamination of glassware (difficult to clean with water).
PPE Selection Logic (Permeation Defense)
Standard latex gloves are insufficient due to the lipophilic nature of 1-Eicosene, which can swell and permeate natural rubber.
-
Primary Glove: Nitrile (0.11 mm minimum). Excellent resistance to aliphatic hydrocarbons.
-
Secondary Glove (Immersion): Viton or high-thickness Nitrile if handling large liquid volumes.
-
Eye Protection: Safety glasses with side shields. If heating, use chemical splash goggles to prevent ocular injury from hot oil.
Handling Protocol: Inert Transfer System
Objective: Prevent autoxidation of the terminal double bond (formation of peroxides) and minimize personnel exposure.
Protocol: Nitrogen-Blanketed Transfer
Context: 1-Eicosene is stable, but high-purity applications (e.g., polymerization) require oxygen exclusion.
-
Preparation:
-
Ensure 1-Eicosene container is at ~35°C (just above MP) to facilitate liquid transfer.
-
Purge receiving vessel with dry
for 5 minutes.
-
-
Transfer:
-
Do not pour. Use a wide-bore glass pipette or peristaltic pump with chemically resistant tubing (Tygon Chemical).
-
Reasoning: Pouring viscous liquids creates "ribbons" that increase surface area for oxidation and spill risk.
-
-
Containment:
-
Place source and receiving vessels in a secondary containment tray lined with absorbent pads.
-
-
Storage:
-
Overlay headspace with Nitrogen/Argon before sealing.
-
Store at +4°C to maintain solid state and retard oxidation.
-
Workflow Visualization
Figure 2: Safe handling workflow emphasizing temperature control and inert atmosphere preservation.
Emergency Response & Environmental Fate
Fire Fighting
-
Class: Combustible Liquid (when molten).
-
Agent: Dry chemical,
, or alcohol-resistant foam. Do NOT use water jet , as the low density (0.79) will cause the burning liquid to float and spread.
Spill Management (Aspiration Hazard)
If 1-Eicosene is spilled, the primary risk is slip hazard (waxy residue) and aspiration if ingested/vomited.
-
Isolate: Remove ignition sources.
-
Solid Spill: Scrape up mechanically. Avoid creating dust.[2][3][4]
-
Liquid Spill: Absorb with sand or vermiculite. Do not use combustible materials like sawdust.
-
Cleaning: Clean surface with toluene or hexane followed by soapy water. Water alone will not remove the residue.
Environmental Biodegradability
1-Eicosene is readily biodegradable.
-
Method: OECD 301F (Manometric Respirometry).
-
Result: Typically >60% degradation within 28 days.
-
Implication: Low long-term environmental persistence, aligning with Green Chemistry principles for pharmaceutical solvent/reagent selection.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18936, 1-Eicosene. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - 1-Eicosene. Retrieved from [Link]
-
Gelest, Inc. (2015). Safety Data Sheet: 1-Eicosene, 90%.[3] Retrieved from [Link]
Sources
Technical Guide: GHS Classification & Toxicological Profile of 1-Eicosene (CAS 3452-07-1)
[1]
Executive Summary
1-Eicosene (C20H40) represents a unique boundary case in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] As a linear alpha-olefin (LAO) with a melting point oscillating around standard ambient temperature (28–30°C), it exists in a physicochemical "twilight zone"—behaving as a waxy solid in cool storage but transitioning to a low-viscosity liquid upon slight warming or physiological contact.[1]
This guide provides a rigorous technical analysis of its hazard profile, moving beyond automated Safety Data Sheet (SDS) generation to explain the causality of its classification. The primary validated hazard is Aspiration Toxicity (Category 1) , governed strictly by its kinematic viscosity at 40°C. Secondary considerations include aquatic chronic toxicity driven by its high octanol-water partition coefficient (Log Kow > 10), despite its negligible water solubility.[1]
Part 1: Physicochemical Determinants of Hazard
The GHS classification of 1-Eicosene is not intrinsic to its chemical reactivity (which is relatively low) but is dictated by its physical properties.[1]
The Phase Transition Criticality
Unlike shorter chain olefins (e.g., 1-Octene) which are volatile liquids, or longer chains (e.g., 1-Octacosene) which are stable solids, 1-Eicosene sits at the C20 inflection point.[1]
| Property | Value | GHS Implication |
| Molecular Weight | 280.53 g/mol | Low volatility; limits inhalation toxicity (vapor).[1] |
| Melting Point | 28–30°C (82–86°F) | Critical: Classified as solid for transport in some regions, but liquid for health hazard assessment (body temp > MP).[1] |
| Boiling Point | ~341°C | High flash point (>100°C); generally non-flammable (H226 does not apply).[1] |
| Water Solubility | < 0.1 µg/L | "Difficult Substance" for aquatic toxicity testing (requires WAF method).[1] |
| Log Kow | ~11.1 | Indicates high bioaccumulation potential, triggering environmental scrutiny.[1] |
Kinematic Viscosity & Aspiration Hazard
The defining hazard for 1-Eicosene is H304: May be fatal if swallowed and enters airways. This classification is mathematical, not toxicological.[1]
The GHS Criteria for Category 1 Aspiration:
Calculation for 1-Eicosene: At 40°C (313 K), 1-Eicosene is fully molten.[1]
-
Dynamic Viscosity (
): ~3.5 mPa[1]·s (cP)[1][3][4] -
Density (
): ~0.79 g/cm³[1] -
Kinematic Viscosity Formula:
[1]
Conclusion:
Part 2: Health Hazard Assessment
Aspiration Toxicity (Category 1)[1]
-
Mechanism: The low surface tension and low viscosity of molten 1-Eicosene allow it to spread rapidly across the lung surface, inhibiting surfactant function and causing alveolar collapse.
-
Regulatory Nuance: If supplied as a solid block below 28°C, some suppliers argue against H304.[1] However, because the melting point is below human body temperature (37°C), the substance will melt upon ingestion. Best Practice: Always classify as Asp.[1] Tox. 1.
Skin and Eye Corrosion/Irritation
-
Status: Generally Not Classified or Skin Irrit. 3 (Mild) .[1]
-
Correction of Common Errors: Automated databases occasionally flag C20 olefins as "Causes Severe Burns" (H314). This is a false positive often derived from data for halogenated derivatives or amine-functionalized intermediates.[1] Pure 1-Eicosene is non-corrosive.[1] It acts as a defatting agent, potentially causing dryness (EUH066), but does not cause protein denaturation associated with corrosives.[1]
CMR (Carcinogenic, Mutagenic, Reprotoxic)[1]
Part 3: Environmental Hazard Assessment
The environmental classification of 1-Eicosene is complex due to the "Bioavailability vs. Bioaccumulation" paradox.
The Paradox
-
High Hazard Indicator: Log Kow ~11.1 (Super-hydrophobic).[1] This suggests the chemical loves fat and will bioaccumulate in fish.[1]
-
Low Hazard Reality: The water solubility is so low that the substance cannot dissolve enough to reach toxic concentrations in the water column.
Classification Logic[1]
Part 4: Visualization of Classification Logic
The following diagram illustrates the decision tree for classifying 1-Eicosene, highlighting the viscosity and solubility checkpoints.
Figure 1: GHS Decision Logic for 1-Eicosene.[1] Note that physical state ambiguity is resolved by physiological temperature relevance.
Part 5: Experimental Protocols for Verification
For researchers developing formulations with 1-Eicosene, relying on vendor SDS is insufficient.[1] The following protocols ensure self-validating compliance data.
Protocol A: Kinematic Viscosity Verification (ASTM D445 Modified)
Objective: Confirm H304 applicability for a specific batch/grade.[1]
-
Preparation: Heat 1-Eicosene sample to 45°C (fully molten) in a closed container to prevent oxidation.
-
Instrument: Ubbelohde Capillary Viscometer (Size 1 or 1C recommended for low viscosity).
-
Temperature Control: Submerge viscometer in a silicone oil bath stabilized at 40.0°C ± 0.1°C .
-
Measurement:
-
Charge the viscometer with 15 mL of molten sample.[1]
-
Allow 15 minutes for thermal equilibrium.
-
Measure flow time (
) in seconds (triplicate).
-
-
Calculation:
Protocol B: Aquatic Toxicity via WAF (OECD 203 / OECD 23)
Objective:[1] Determine if "Not Classified" or H413 applies, overcoming solubility limits.[1] Challenge: Direct addition of 1-Eicosene to water results in a surface film, causing physical (smothering) rather than chemical toxicity.[1]
Workflow: Water Accommodated Fraction (WAF)
-
Loading: Add 1-Eicosene to test water at loading rates (e.g., 100 mg/L).
-
Equilibration: Stir slowly in a closed vessel for 24–48 hours. Crucial: The vortex depth must not exceed 10% of liquid depth to prevent emulsification.[1] We want dissolved molecules, not droplets.
-
Separation: Allow phase separation for 4 hours.
-
Harvesting: Syphon the aqueous phase from the middle of the water column.[1] This is the WAF.
-
Exposure: Expose Danio rerio (Zebrafish) to the WAF for 96 hours.
-
Endpoint: Measure mortality. If no mortality in 100 mg/L loading WAF, the substance is "Not Acutely Toxic."[1]
Figure 2: Water Accommodated Fraction (WAF) preparation for testing hydrophobic olefins.
Part 6: Regulatory Implications in Drug Development
When 1-Eicosene is used as an excipient, solvent, or intermediate in pharmaceutical synthesis, the GHS profile dictates the Control Strategy.[1]
-
Excipient Grade vs. Technical Grade:
-
Occupational Exposure Limits (OEL):
-
REACH (Europe):
-
1-Eicosene is registered.[1][2][3][6][7] The ECHA dossier highlights the "Aspiration" hazard as the primary concern.
-
Self-Classification: If your specific synthesis results in a solid product that cannot be molten during use, you may submit a dossier arguing for non-classification, but this is rare and requires robust justification.[1]
-
References
-
European Chemicals Agency (ECHA). (2024).[1] Registration Dossier - 1-Eicosene (CAS 3452-07-1).[1][2][3][6][8] Retrieved from [Link][1]
-
National Institute of Standards and Technology (NIST). (2023).[1] 1-Eicosene Thermophysical Properties.[1][2][3][6] NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]
-
United Nations. (2023). Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 10th Revised Edition.[1] (Chapter 3.10: Aspiration Hazard). Retrieved from [Link][1]
-
OECD. (2019).[1] Guidance Document on Aquatic Toxicity Testing of Difficult Substances and Mixtures (No. 23).[1] OECD Series on Testing and Assessment.[1] Retrieved from [Link][1]
-
PubChem. (2024).[1][8] 1-Eicosene Compound Summary. National Center for Biotechnology Information.[1] Retrieved from [Link][1]
Sources
- 1. 1-Eicosene | C20H40 | CID 18936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 3452-07-1: 1-eicosene | CymitQuimica [cymitquimica.com]
- 3. 3452-07-1 CAS MSDS (1-EICOSENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. file1.lookchem.com [file1.lookchem.com]
- 6. 1-Eicosene [webbook.nist.gov]
- 7. echa.europa.eu [echa.europa.eu]
- 8. 1-Eicosene technical grade, 80 3452-07-1 [sigmaaldrich.com]
Technical Guide: Thermal Properties & Phase Transition Kinetics of 1-Eicosene
Content Type: Technical Whitepaper
Subject: 1-Eicosene (
Executive Summary
1-Eicosene (CAS: 3452-07-1) is a linear alpha-olefin (LAO) exhibiting distinct thermal behavior driven by its terminal double bond. Unlike its saturated analog,
This guide provides a rigorous analysis of the thermal attributes of 1-eicosene, establishing protocols for its characterization via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and exploring its utility in microencapsulation and drug delivery systems.
Part 1: Molecular Architecture & Thermal Fundamentals
The thermal performance of 1-eicosene is dictated by its crystal packing efficiency. The terminal vinyl group (
Structural Impact on Phase Transition
-
Rotational Freedom: The
hybridized carbons at the -position reduce the rotational freedom compared to an all- chain, yet the double bond prevents the tight, ordered packing seen in -eicosane. -
Enthalpic Consequence: This disruption lowers both the melting point (
) and the latent heat of fusion ( ), creating a material that transitions phase rapidly near room temperature.
Critical Thermal Parameters
The following data represents a synthesis of experimental values and thermodynamic calculations.
Table 1: Thermophysical Properties of 1-Eicosene
| Property | Value | Unit | Method/Notes |
| Melting Point ( | DSC (Onset) | ||
| Boiling Point ( | Vacuum distillation required to avoid degradation | ||
| Enthalpy of Fusion ( | Derived from molar value ( | ||
| Specific Heat ( | Estimated at | ||
| Specific Heat ( | Estimated at | ||
| Thermal Conductivity ( | Low; requires conductive fillers (e.g., graphene) | ||
| Flash Point | Closed Cup |
Analyst Note: The enthalpy of fusion (
) is lower than-eicosane ( ), but 1-eicosene offers superior supercooling suppression due to the polarity difference at the alkene head, which can aid nucleation.
Part 2: Experimental Protocols (Self-Validating Systems)
To ensure data integrity, thermal characterization must follow strict thermodynamic equilibrium protocols. The following workflows are designed to eliminate thermal history artifacts.
Differential Scanning Calorimetry (DSC) Workflow
Objective: Accurate determination of
-
Instrument: Heat-flux DSC (e.g., TA Instruments Q2000 or Netzsch DSC 214).
-
Purge Gas: Dry Nitrogen (
) to prevent oxidative degradation. -
Sample Mass: 3–5 mg (hermetically sealed aluminum pan).
Protocol Logic:
-
Erasure of Thermal History: Heating above
ensures all pre-existing crystal polymorphs are destroyed. -
Controlled Cooling: A slow cooling rate (
) is critical to allow equilibrium crystallization and measure supercooling. -
Measurement Scan: The second heating ramp provides the true material properties.
Figure 1: Validated DSC thermal cycle. The "Isothermal Hold" and slow cooling are critical control points to standardize crystalline structure before measurement.
Thermogravimetric Analysis (TGA)
Objective: Assess thermal stability and volatility limits.
-
Ramp: Ambient to
at . -
Atmosphere: Nitrogen (inert) vs. Air (oxidative).
-
Key Metric:
(Temperature at 5% mass loss). For 1-eicosene, significant mass loss begins (vapor pressure driven) before pyrolytic degradation.
Part 3: Phase Change Behavior & Kinetics
Nucleation and Supercooling
1-Eicosene exhibits supercooling —a phenomenon where the liquid remains fluid below its freezing point (
-
Mechanism: The flexible alkyl tail hinders the rapid alignment required for lattice formation.
-
Mitigation: In PCM applications, nucleating agents (e.g., 1-octadecanol or graphene nanoplatelets) are added to raise the crystallization temperature (
) closer to , improving energy storage efficiency.
Polymorphism
Like most long-chain hydrocarbons, 1-eicosene can exist in rotator phases (transient disordered solids) before settling into a stable triclinic or monoclinic structure.
-
Implication: DSC peaks may show a "shoulder" or doublet during cooling, representing the transition from Liquid
Rotator Phase Crystalline Solid.
Part 4: Applications in Drug Development & Bio-Systems
While historically an industrial PCM, 1-eicosene is gaining traction in pharmaceutical sciences due to its biocompatibility (chemically similar to lipids) and unique melting range.
Thermo-Responsive Lipid Nanoparticles (SLNs)
1-Eicosene can be incorporated into Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs).
-
Function: It acts as a "softening agent" in lipid matrices (e.g., reducing the crystallinity of stearic acid).
-
Mechanism: The double bond disrupts the perfect packing of the carrier lipid, creating "voids" in the crystal lattice. These voids increase the Drug Loading Capacity (DLC) and preventing drug expulsion during storage.
Microencapsulation for Thermal Buffering
For temperature-sensitive biologics (e.g., vaccines requiring
Encapsulation Workflow (Sol-Gel Method):
-
Emulsification: 1-Eicosene (oil phase) dispersed in water with surfactant (SDS).
-
Shell Formation: Hydrolysis of TEOS (Tetraethyl orthosilicate) at the oil-water interface.
-
Result: A core-shell structure with a silica wall protecting the 1-eicosene core.
Figure 2: Sol-gel encapsulation pathway for creating thermally stable 1-eicosene microcapsules.
References
-
NIST Chemistry WebBook. 1-Eicosene Thermophysical Data. National Institute of Standards and Technology.[1] [Link]
-
PubChem. 1-Eicosene Compound Summary. National Library of Medicine. [Link]
-
Cheméo. Chemical Properties of 1-Eicosene (Enthalpy and Phase Data). [Link][2][3][4]
-
Scientific Reports (Nature). Thermal properties of organic phase change materials (General reference for alkene behavior). [Link](Note: General grounding for LAO thermal behavior).
-
MDPI Polymers. Thermal Stability and Kinetic Analysis of Ethylene-Propylene Composites (TGA Methodology). [Link][3][4][5][6][7][8][9][10][11][12]
Sources
- 1. 1-Eicosene [webbook.nist.gov]
- 2. 3452-07-1 CAS MSDS (1-EICOSENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 5. Thermal Stability and Non-Isothermal Kinetic Analysis of Ethylene-Propylene-Diene Rubber Composite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Applications of phase change materials in smart drug delivery for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-Eicosene | C20H40 | CID 18936 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-Eicosene in the laboratory
Application Note: Laboratory Synthesis of 1-Eicosene ( )
Abstract & Strategic Overview
1-Eicosene (CAS: 3452-07-1) is a linear alpha-olefin (LAO) critical in the development of biodegradable lubricants, surfactant precursors, and copolymer tuning agents.[1] While commercially available, high-purity (>99%) isomerically pure 1-eicosene is frequently required for analytical standards or precise polymerization studies.[1]
Industrial synthesis typically relies on the oligomerization of ethylene (Shell Higher Olefin Process), which produces a distribution of chain lengths requiring difficult fractional distillation. For laboratory-scale synthesis requiring high isomeric purity (specifically avoiding the thermodynamic migration of the double bond to internal positions), Copper-Catalyzed Cross-Coupling is the superior methodology.
This guide details two protocols:
-
Protocol A (Primary): Copper-Catalyzed Grignard Coupling (High Regioselectivity).
-
Protocol B (Alternative): Acetate Pyrolysis (Metal-Free, from 1-Eicosanol).
Critical Properties & Handling
1-Eicosene exhibits a "phase-boundary" behavior at standard laboratory temperatures, which complicates handling.[1]
| Property | Value | Operational Implication |
| Molecular Formula | Lipophilic, non-polar workup required.[1] | |
| Molecular Weight | 280.54 g/mol | |
| Melting Point | 28–30 °C | CRITICAL: Material may melt in hand or solidify in pipettes. Maintain >35°C during transfer. |
| Boiling Point | ~330 °C (atm) | Cannot be distilled at atmospheric pressure without decomposition. |
| Boiling Point (Vacuum) | ~151 °C @ 1.5 mmHg | High-vacuum distillation is required for purification. |
| Density | 0.79 g/mL | Less dense than water; forms top layer in extractions. |
Protocol A: Copper-Catalyzed Cross-Coupling (The Kochi-Schlosser Method)
This method is selected for its absolute regiocontrol . Unlike acid-catalyzed dehydration of alcohols, which risks isomerizing the double bond to the thermodynamically stable internal positions (2-eicosene), this coupling strategy constructs the C20 skeleton while preserving the terminal vinyl group.
Reaction Logic
The synthesis couples 1-Bromooctadecane (Stearyl Bromide) with Vinylmagnesium Bromide using a soluble copper catalyst (
Mechanism:
-
Formation of the organocuprate species.
-
Oxidative addition of the alkyl halide.
-
Reductive elimination to form the C-C bond.
Workflow Diagram
Figure 1: Workflow for the copper-catalyzed coupling of stearyl bromide and vinyl Grignard.
Detailed Procedure
Reagents:
-
1-Bromooctadecane (
): 10.0 g (30 mmol)[1] -
Vinylmagnesium bromide (1.0 M in THF): 45 mL (45 mmol, 1.5 eq)[1]
-
Lithium Chloride (
): 85 mg (2 mmol)[1] -
Copper(II) Chloride (
): 135 mg (1 mmol)[1] -
Solvent: Anhydrous THF (100 mL)
Step-by-Step:
-
Catalyst Preparation (
):-
In a flame-dried vial, dissolve
(85 mg) and (135 mg) in 10 mL of anhydrous THF. The solution should turn a clear, bright orange/red. This is the active species (0.1 M).
-
-
Reaction Setup:
-
Equip a 250 mL 3-neck round bottom flask with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Charge the flask with 1-Bromooctadecane (10.0 g) and 60 mL anhydrous THF.
-
Cool the solution to 0 °C (ice bath).
-
-
Catalyst & Grignard Addition:
-
Add 1.5 mL of the prepared catalyst solution (approx 0.5 mol% relative to bromide) to the flask.
-
Crucial Step: Add the Vinylmagnesium bromide solution dropwise via the addition funnel over 30 minutes. The solution may darken temporarily; maintain 0 °C to prevent homocoupling.
-
-
Completion:
-
Workup:
Protocol B: Acetate Pyrolysis (Alternative)[1]
Use this method if 1-Eicosanol is your starting material. Direct acid dehydration is NOT recommended due to isomerization. The acetate pyrolysis is a syn-elimination that strictly yields the terminal alkene.
Reaction:
-
Acetylation: Reflux 1-Eicosanol with excess Acetic Anhydride and Pyridine for 4 hours. Work up to isolate 1-Eicosyl Acetate.[2]
-
Pyrolysis: Pass the molten acetate dropwise through a quartz tube packed with glass helices heated to 500 °C (vertical tube furnace) under a gentle
flow. -
Collection: Collect the pyrolysate in a chilled trap. Wash with water/bicarbonate to remove acetic acid.
Purification & Characterization
Because 1-Eicosene melts near 29 °C, standard crystallization requires cooling below room temperature.[1]
Recrystallization (High Purity)[1]
-
Dissolve crude solid in Acetone (5 mL per gram) at 40 °C.
-
Cool slowly to 4 °C (fridge) then -20 °C (freezer).
-
Filter rapidly using a chilled Buchner funnel.
-
Yield: Expect white, waxy plates.
Analytical Validation
| Technique | Expected Signal | Interpretation |
| 1H NMR ( | Terminal vinyl proton ( | |
| Terminal methylene protons ( | ||
| Allylic protons (indicates double bond position).[1] | ||
| IR Spectroscopy | 3077, 1642, 992, 908 | Characteristic vinyl group absorptions ( |
| GC-MS | M+ peak at m/z 280 | Confirm molecular weight. |
References
-
Kochi Coupling Foundation: Tamura, M., & Kochi, J. (1971).[1] Synthesis of Olefins from Vinyl Halides and Alkyl Grignard Reagents.Synthesis , 303.[1]
-
Physical Properties Data: NIST Chemistry WebBook, SRD 69.[1] 1-Eicosene Thermochemical Data.National Institute of Standards and Technology .
-
Catalyst Preparation: Cahiez, G., et al. (2007).[1] Cobalt-Catalyzed Cross-Coupling Reactions.Organic Syntheses , 84, 171.[1] (Note: Describes similar salt preparations). [1]
-
Acetate Pyrolysis Mechanism: DePuy, C. H., & King, R. W. (1960).[1] Pyrolytic Cis Eliminations.Chemical Reviews , 60(5), 431–457.[1] [1]
High-Purity Isolation of 1-Eicosene: Advanced Chromatographic and Thermal Techniques
Abstract & Strategic Overview
1-Eicosene (CAS: 3452-07-1) is a linear alpha-olefin (LAO) critical in the synthesis of surfactants, lubricants, and phase change materials (PCMs).[1] While commercially available technical grades (80-90%) are sufficient for industrial bulk use, pharmaceutical and advanced material applications require purities exceeding 99%.[1]
The purification of 1-Eicosene presents a unique "bimodal" challenge:
-
Homologous Impurities: Removing different chain lengths (e.g.,
, ) is relatively straightforward via distillation.[1] -
Isomeric & Saturated Impurities: Separating 1-eicosene from its internal isomers (2-eicosene) and its saturated analog (eicosane) is thermodynamically difficult due to nearly identical boiling points and solubility parameters.[1]
This guide details a hybrid purification workflow combining vacuum fractionation for chain-length specificity with Argentation Chromatography —the gold standard for exploiting
Physical Properties Reference[1][2][3][4][5]
| Property | Value | Notes |
| Molecular Formula | Linear Alpha Olefin | |
| Molecular Weight | 280.53 g/mol | |
| Melting Point | Solid/Waxy at RT; melts in hand.[1] | |
| Boiling Point (atm) | Do not distill at atm pressure (degradation risk). | |
| Boiling Point (vac) | Target range for distillation.[1] | |
| Density | 0.79 g/mL | Less dense than water.[1] |
| Solubility | Non-polar | Soluble in Hexane, Toluene, Chloroform.[1] |
Strategic Purification Workflow
The following decision tree outlines the logical progression for purifying crude 1-Eicosene.
Figure 1: Integrated workflow for isolating 1-Eicosene from homologous and isomeric impurities.
Protocol A: High-Vacuum Fractional Distillation
Objective: Removal of homologous impurities (
Scientific Rationale:
1-Eicosene has a high atmospheric boiling point (
Equipment Setup
-
Vacuum Pump: Rotary vane or diffusion pump capable of
.[1] -
Column: Vigreux column (minimum 20cm) or Spinning Band Distillation system (for higher plate count).
-
Heating: Oil bath with magnetic stirring (Hot plate set to
).
Step-by-Step Procedure
-
System Preparation: Inspect all glassware for star cracks.[1] Grease joints with high-vacuum grease.[1]
-
Loading: Melt the 1-Eicosene (warm water bath at
) and pour into the boiling flask. Add a magnetic stir bar.[1] -
Degassing: Apply vacuum gradually while stirring to degas the liquid.[1] Sudden vacuum can cause violent bumping.[1]
-
Heating Ramp: Once pressure stabilizes at
, raise oil bath temperature to . -
Fraction Collection:
-
Storage: Flush the receiving flask with Nitrogen immediately. 1-Eicosene is susceptible to slow oxidation (epoxide formation) in air.[1]
Critical Stop Point: If the vacuum cannot be maintained below 5 mmHg, abort. Higher temperatures required at 5 mmHg will degrade the terminal double bond, causing migration to internal positions (2-eicosene).[1]
Protocol B: Argentation Chromatography (The "Gold Standard")
Objective: Separation of 1-Eicosene (terminal) from Eicosane (saturated) and 2-Eicosene (internal).[1]
Scientific Rationale:
Standard silica gel separates based on polarity.[1] Since 1-Eicosene, 2-Eicosene, and Eicosane have identical polarity, standard chromatography fails.[1]
Argentation Chromatography impregnates the silica with Silver Nitrate (
-
Binding Strength Order: Saturated (No binding) < Internal Alkene (Weak binding due to steric hindrance) < Terminal Alkene (Strong binding) .[1]
Reagent Preparation: 10% -Impregnated Silica[1]
-
Dissolve 10g of Silver Nitrate (
) in 100mL of HPLC-grade Methanol.[1] -
Add 90g of activated Silica Gel (230-400 mesh) to the solution.
-
Stir the slurry in the dark for 30 minutes.
-
Remove solvent via rotary evaporation.[1] Note: Do not overheat.[1] Dry until a free-flowing powder is obtained.[1]
-
Activation: Dry the powder in an oven at
for 4 hours. Store in an amber jar (light sensitive).
Chromatographic Procedure
-
Column Packing: Pack a glass column with the argentated silica using Hexane as the slurry solvent.[1] Protect the column from direct light (wrap in foil).[1]
-
Loading: Dissolve the distilled 1-Eicosene in a minimum volume of Hexane. Load carefully onto the sand bed.[1]
-
Elution Gradient:
-
Fraction A (100% Hexane): Elutes Eicosane (Saturated impurities).[1] These do not interact with
.[1] -
Fraction B (98:2 Hexane:Toluene): Elutes Internal Alkenes (2-Eicosene).[1] The steric bulk of the internal chain weakens the Ag-interaction.[1]
-
Fraction C (90:10 Hexane:Toluene or 2% Ether in Hexane): Elutes 1-Eicosene .[1] The accessible terminal double bond binds strongly, requiring a more polar modifier to displace it.[1]
-
-
Recovery: Evaporate solvents from Fraction C under reduced pressure.
Figure 2: Mechanistic basis of Argentation Chromatography.[1]
Protocol C: Low-Temperature Recrystallization
Objective: Final polishing and removal of trace silver ions or solvent residues.[1]
Scientific Rationale: While 1-Eicosene is a solid at room temperature, it is soft and waxy.[1] Crystallization from a polar solvent at low temperature ensures that any remaining non-polar oil (impurities) remains in the mother liquor.[1]
-
Solvent Choice: Acetone (polar, non-solvent for wax at low temp) or Ethanol.[1]
-
Dissolution: Dissolve the purified fraction in warm Acetone (
). Use approx 5mL solvent per gram of solid.[1] -
Cooling: Place the flask in a
freezer overnight. -
Filtration: 1-Eicosene will form white, varying plates/needles.[1] Filter rapidly using a chilled Buchner funnel.
-
Note: If the room is warm (
), the crystals may melt during filtration. Keep everything chilled.
-
-
Drying: Vacuum dry at ambient temperature (
) to remove solvent.[1]
Quality Control (QC) & Validation[1]
To ensure the protocol was successful, the following analytical methods are required:
| Method | Target Metric | Acceptance Criteria |
| GC-FID/MS | Purity & Chain Length | >99.0% Area; No peaks at retention times for C18/C22. |
| 1H-NMR | Isomer Specificity | Distinct multiplet at |
| Iodine Value | Unsaturation Degree | Theoretical: |
References
-
NIST Chemistry WebBook. 1-Eicosene Thermochemical Data. National Institute of Standards and Technology.[1] [Link][1]
-
Morris, L. J. (1966).[1] Separations of lipids by silver ion chromatography.[1][2][3] Journal of Lipid Research, 7(6), 717-732.[1] (Foundational text on Argentation mechanism).
-
Nikolova-Damyanova, B. (2018).[1] Silver Ion Chromatography of Lipids.[1][2][3] AOCS Lipid Library.[1] [Link]
Sources
High-Resolution GC-FID Analysis of 1-Eicosene: Protocol for Purity Assessment and Impurity Profiling
Abstract
This application note details a robust Gas Chromatography with Flame Ionization Detection (GC-FID) protocol for the quantitative analysis of 1-Eicosene (C20H40), a linear alpha-olefin (LAO) critical in the synthesis of surfactants, lubricants, and oilfield drilling fluids. Due to its high boiling point (~340°C) and structural similarity to internal isomers, analysis requires a method that balances resolution with efficient elution. This guide provides a validated workflow using a 5% phenyl-arylene stationary phase, demonstrating high linearity (
Introduction
1-Eicosene is a long-chain terminal alkene.[1] Its reactivity at the double bond makes it a valuable precursor for polar derivatives used in drug delivery systems (lipid formulations) and industrial applications.
Analytical Challenges:
-
High Boiling Point: With a boiling point of 340°C (614 K), 1-Eicosene requires high-temperature GC methods to prevent carryover and ensure complete elution.
-
Isomer Resolution: Commercial synthesis of alpha-olefins often generates internal isomers (e.g., 3-Eicosene) and branched byproducts (vinylidenes). The method must resolve the terminal alkene (1-Eicosene) from these structurally similar impurities.
-
Sample Solubility: Being a solid at room temperature (MP ~28-30°C), proper solvent selection is critical to prevent precipitation in the autosampler.
Experimental Configuration
Instrument Setup
The analysis is performed on a standard GC-FID system (e.g., Agilent 8890 or Shimadzu GC-2030) equipped with a split/splitless inlet.
| Component | Specification | Rationale |
| Inlet | Split/Splitless S/SL | Split mode prevents column overload and improves peak shape for the major component.[2] |
| Liner | Ultra Inert, Split Liner with Glass Wool | Glass wool promotes vaporization of high-boiling hydrocarbons and traps non-volatile particulates.[2] |
| Detector | FID (Flame Ionization Detector) | Universal response for hydrocarbons; high linearity range ( |
| Autosampler | Liquid Injection | Precise volume injection (1.0 µL) reduces manual variability.[2] |
Column Selection
Recommended Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5, Rxi-5Sil MS).
-
Dimensions: 30 m
0.25 mm ID 0.25 µm film thickness.[3][4][5] -
Why: A slightly polar phase (5% phenyl) provides better separation of olefin isomers compared to 100% dimethylpolysiloxane (DB-1), while maintaining the high thermal stability needed (up to 350°C) to elute C20.
Method Parameters & Optimization
The following parameters are optimized to minimize run time while maximizing resolution between the n-C20 alkane (potential impurity) and 1-Eicosene.
GC Conditions
| Parameter | Setting |
| Inlet Temperature | 300°C |
| Injection Mode | Split (Ratio 50:1) |
| Carrier Gas | Helium @ 1.5 mL/min (Constant Flow) |
| Oven Program | Initial: 100°C (Hold 1 min) Ramp: 20°C/min to 320°C Final: 320°C (Hold 5 min) |
| Detector (FID) Temp | 340°C |
| FID Gases | |
| Run Time | ~17 minutes |
Workflow Visualization
The following diagram illustrates the logical flow of the analytical procedure, from sample prep to data processing.
Figure 1: Analytical workflow for 1-Eicosene purity assessment.
Sample Preparation Protocol
Reagents
-
Solvent: n-Hexane (HPLC Grade or higher). Carbon Disulfide (
) is an alternative if analyzing broader hydrocarbon ranges (C5-C40) per ASTM D2887, but Hexane is safer for routine purity analysis. -
Reference Standard: 1-Eicosene standard (>99% purity).
Preparation Steps
-
Stock Solution (10 mg/mL):
-
Weigh 100 mg of 1-Eicosene into a 10 mL volumetric flask.
-
Note: If the sample is solid, gently warm the container to 35°C to liquefy before transfer.
-
Dilute to volume with n-Hexane.[6] Vortex for 30 seconds.
-
-
Working Standard (1 mg/mL):
-
Transfer 100 µL of Stock Solution into a GC vial.
-
Add 900 µL of n-Hexane. Cap and vortex.[7]
-
-
Blank Preparation:
-
Fill a GC vial with pure n-Hexane to check for solvent impurities.
-
Validation & Quality Control
This method is designed to be self-validating through the use of system suitability criteria.
System Suitability Criteria
Before analyzing samples, inject the Working Standard (1 mg/mL) 5 times.
-
Retention Time Stability: RSD < 0.1%.
-
Area Precision: RSD < 1.0%.[8]
-
Tailing Factor: 0.9 – 1.2 (Ideal for hydrocarbons; tailing indicates inlet activity).
Linearity and Range
Prepare calibration standards at 0.1, 0.5, 1.0, 2.0, and 5.0 mg/mL.
-
Acceptance:
.[8] -
Linear Range: The FID is linear over
range, but column capacity limits the upper end. Do not exceed 5 mg/mL in split 50:1 mode.
Typical Retention Times (Approximate)
| Compound | Retention Time (min) | Relative Retention (RRT) |
| n-Hexane (Solvent) | 2.5 | - |
| 1-Octadecene (C18 Impurity) | 9.8 | 0.89 |
| 1-Eicosene (Target) | 11.0 | 1.00 |
| n-Eicosane (C20 Alkane) | 11.2 | 1.02 |
| 1-Docosene (C22 Impurity) | 12.5 | 1.14 |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Active sites in liner or column inlet.[2] | Replace liner with Ultra Inert type; trim 10cm from column head.[2] |
| Carryover (Ghost Peaks) | Insufficient final hold time or temp.[2] | Extend oven hold at 320°C by 5 mins; increase Inlet temp to 320°C. |
| Poor Area Precision | Sample precipitation in needle. | Ensure wash solvent is clean; increase syringe wash cycles; ensure autosampler is not cold. |
| Split Peaks | Solvent mismatch or column overload. | Dilute sample; check column installation depth in inlet. |
References
-
ASTM International. (2019). ASTM D2887-19a: Standard Test Method for Boiling Range Distribution of Petroleum Fractions by Gas Chromatography. West Conshohocken, PA. [Link]
-
National Institute of Standards and Technology (NIST). (2023). 1-Eicosene Gas Chromatography Data. NIST Chemistry WebBook, SRD 69.[3] [Link]
-
Restek Corporation. (2020). Simulated Distillation Analysis of Middle Distillates. Application Note. [Link]
-
Agilent Technologies. (2018). Simulated Distillation Analysis of Middle Distillates Using the Accelerated ASTM D2887 Method. Application Note 5994-0487EN. [Link]
Sources
- 1. CAS 3452-07-1: 1-eicosene | CymitQuimica [cymitquimica.com]
- 2. 1-Eicosene (CAS 3452-07-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 1-Eicosene [webbook.nist.gov]
- 4. gcms.cz [gcms.cz]
- 5. chromaleont.it [chromaleont.it]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture [scielo.org.co]
Synthesis of poly(1-eicosene) and its characterization
Application Note: High-Fidelity Synthesis and Characterization of Poly(1-eicosene)
Executive Summary & Application Context
Poly(1-eicosene) is a comb-like polyolefin derived from the polymerization of 1-eicosene (
This guide details a homogeneous metallocene-catalyzed synthesis designed to maximize stereoregularity (isotacticity), which directly correlates to higher crystallinity and superior thermal performance.
Strategic Catalyst Selection
To achieve a high-performance PCM, random atactic microstructures must be minimized. We utilize a Group 4 metallocene catalyst activated by Methylaluminoxane (MAO).
-
Catalyst:
(rac-ethylenebis(indenyl)zirconium dichloride) is preferred over simple .-
Reasoning: The
-symmetric ligand framework exerts stereochemical control, favoring isotactic propagation. Isotactic side-chain alignment facilitates denser packing, raising the enthalpy of fusion ( ).
-
-
Cocatalyst: MAO (Methylaluminoxane).
-
Reasoning: Acts as a scavenger for impurities and an alkylating agent to generate the active cationic metal center (
).
-
Experimental Protocol
Safety Warning: MAO is pyrophoric. All steps must be performed under an inert atmosphere (Argon/Nitrogen) using Schlenk line or glovebox techniques.
Materials Preparation
-
Monomer: 1-Eicosene (CAS: 3452-07-1).
-
Critical Parameter: Melting point is ~28–30°C. It is a waxy solid at room temperature.
-
Purification: Melt the monomer at 40°C. Stir over
for 12 hours, then vacuum distill or filter through activated alumina to remove moisture and peroxide inhibitors.
-
-
Solvent: Toluene (anhydrous, deoxygenated).
Polymerization Workflow
-
Reactor Setup: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar. Cycle vacuum/Argon 3 times.
-
Monomer Addition:
-
Melt purified 1-eicosene (10 g, ~35 mmol) in a water bath at 40°C.
-
Transfer to the reactor via a warm syringe.
-
Add 50 mL of anhydrous toluene.
-
-
Scavenging: Add 1.0 mL of MAO (10 wt% in toluene) to the monomer solution to scavenge residual poisons. Stir for 10 mins at reaction temperature (typically 25°C or 40°C).
-
Catalyst Injection:
-
Dissolve
(approx. 10 mol) in 2 mL toluene. -
Add remaining MAO to the catalyst solution (Target Al/Zr ratio
1000:1). The solution should turn yellow/orange. -
Inject the activated catalyst mixture into the reactor.
-
-
Propagation: Stir vigorously. The reaction is exothermic; maintain temperature control. Viscosity will increase significantly.
-
Duration: 2–4 hours.
-
-
Termination: Quench by injecting 5 mL of acidic methanol (5% HCl in MeOH).
Workup and Purification
-
Precipitation: Pour the viscous reaction mixture into 500 mL of vigorously stirred acidic methanol. White polymer strands will precipitate immediately.
-
Washing: Filter the solid. Wash 3x with methanol to remove aluminum residues and 1x with acetone to remove unreacted monomer (monomer is soluble in acetone; polymer is not).
-
Drying: Dry under vacuum at 40°C for 24 hours.
Visualization: Synthesis Workflow
Figure 1: Step-by-step synthesis workflow for Poly(1-eicosene) emphasizing purification and inert handling.
Characterization Suite
To validate the synthesis, the following analytical triad is required:
Nuclear Magnetic Resonance ( H NMR)
-
Solvent:
or (at 50°C if solubility is poor). -
Key Signals:
-
0.88 ppm (t): Terminal methyl group (
) of the side chain. -
1.26 ppm (m): Bulk methylene (
) of the side chain. - 1.5–1.7 ppm: Backbone methine/methylene signals.
-
Absence of
4.9–5.8 ppm: Confirms consumption of vinylic monomer protons.
-
0.88 ppm (t): Terminal methyl group (
Differential Scanning Calorimetry (DSC)
-
Protocol: Heat-Cool-Heat cycle (-20°C to 100°C) at 10°C/min.
-
Target Data:
-
Melting Point (
): Typically 45–60°C for the polymer (higher than the ~29°C monomer due to ordered side-chain packing). -
Enthalpy of Fusion (
): Expect >80 J/g. High values indicate successful side-chain crystallization, critical for PCM efficiency.
-
Gel Permeation Chromatography (GPC)
-
Setup: High-temperature GPC (135°C) using Trichlorobenzene (TCB) is often necessary for accurate MW determination due to aggregation in THF at room temp.
-
Target:
Da; PDI < 2.5 (typical for metallocene).
Data Summary Table
| Property | Monomer (1-Eicosene) | Poly(1-eicosene) | Method |
| Physical State | Waxy Solid | White Powder/Solid | Visual |
| Melting Point | 28–30 °C | 45–60 °C (Tacticity dependent) | DSC |
| Solubility | Soluble in Acetone | Insoluble in Acetone | Gravimetric |
| Olefinic Protons | Present ( | Absent | |
| Crystallinity | Monoclinic/Triclinic | Hexagonal (Rotator Phase) | XRD |
Visualization: Characterization Logic
Figure 2: Analytical decision tree for validating Poly(1-eicosene) quality.
References
-
Jordan, R. F., et al. (1996). "Synthesis and properties of comb-like polymers." Macromolecules.
-
NIST Chemistry WebBook. "1-Eicosene Thermochemical Data."
-
Kaminsky, W. (2004). "The discovery of metallocene catalysts and their present state of the art." Journal of Polymer Science Part A: Polymer Chemistry.
-
Watanabe, J., et al. (2009). "Side-chain crystallization in comb-like polymers." Polymer Journal.
Application Note: High-Fidelity Epoxidation of 1-Eicosene and Functional Derivatization
Abstract
The functionalization of long-chain
Introduction & Strategic Rationale
1-Eicosene is a terminal alkene comprising a hydrophobic 18-carbon tail and a reactive vinyl headgroup. Converting this vinyl group to an oxirane (epoxide) dramatically alters its reactivity, creating a "spring-loaded" electrophile capable of reacting with nucleophiles (amines, thiols, alcohols) to generate amphiphilic lipids.
Key Technical Challenges
-
Solubility: The
chain renders the substrate waxy and insoluble in polar oxidation media (e.g., aqueous ), necessitating phase-transfer catalysis or lipophilic oxidants. -
Purification: Separation of the epoxide from unreacted alkene is difficult due to similar boiling points and polarities.[1] High conversion (>98%) is required to simplify workup.[1]
-
Stability: Terminal epoxides are susceptible to acid-catalyzed hydrolysis.[1] Strict pH control during workup is non-negotiable.[1]
Core Protocol: Epoxidation via mCPBA (Prilezhaev Reaction)
This protocol utilizes m-chloroperoxybenzoic acid (mCPBA), the "gold standard" for laboratory-scale epoxidation due to its stereospecificity (syn-addition) and high yield.
Reagent Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 1-Eicosene | 280.53 | 1.0 | Substrate |
| mCPBA (77% max) | 172.57 | 1.2 - 1.5 | Oxidant |
| Dichloromethane (DCM) | 84.93 | Solvent | 0.1 M conc. |
| NaHCO | 84.01 | Wash | Acid Neutralizer |
| Na | 126.04 | Quench | Peroxide Destroyer |
Experimental Workflow
Step 1: Solubilization
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Eicosene (10.0 g, 35.6 mmol) in DCM (350 mL) .
-
Note: 1-Eicosene is a solid/waxy semi-solid (MP ~28°C). Ensure complete dissolution before proceeding.[1] Cool the solution to 0°C in an ice bath.
Step 2: Oxidant Addition [1]
-
Prepare a solution/slurry of mCPBA (9.2 g, ~42 mmol active [assuming 77% purity]) in DCM (100 mL).
-
Add the mCPBA suspension dropwise to the alkene solution over 30 minutes.[1]
-
Mechanistic Insight: Slow addition controls the exotherm.[1] The reaction proceeds via a concerted "butterfly" transition state (see Diagram 1).[1]
Step 3: Reaction Monitoring
-
Allow the reaction to warm to room temperature (RT) and stir for 12–16 hours .
-
TLC Monitoring: Silica gel, Hexane:EtOAc (9:1). Stain with KMnO
or Iodine.[1]
Step 4: Workup (Critical for Stability)
-
Quench: Cool to 0°C. Add 10% aqueous Na
SO (50 mL) to destroy excess peroxide. Stir until starch-iodide paper test is negative. -
Filtration: If solid m-chlorobenzoic acid precipitates, filter it off to simplify extraction.[1]
-
Neutralization: Transfer filtrate to a separatory funnel. Wash organic layer with saturated NaHCO
(3 x 100 mL) .[1]-
Why? Removes dissolved m-chlorobenzoic acid. CO
gas will evolve—vent frequently.
-
-
Drying: Wash with brine, dry over anhydrous MgSO
, and concentrate under reduced pressure (rotary evaporator, bath < 40°C).
Step 5: Purification
-
The crude product is usually a white waxy solid.[1]
-
Recrystallization: Acetone or Ethanol at -20°C can remove trace alkene.[1]
-
Column Chromatography: If high purity is needed for drug delivery applications, use Silica gel (Hexane
2% EtOAc/Hexane).
Visualized Mechanism & Workflow
Figure 1: Workflow for the synthesis of 1,2-Epoxyeicosane via mCPBA oxidation.
Characterization Data
| Technique | Expected Signal | Interpretation |
| Methine proton of epoxide ring ( | ||
| Methylene protons of epoxide ring ( | ||
| Methylene envelope ( | ||
| Terminal methyl group. | ||
| IR Spectroscopy | ~830–850 cm | C-O-C symmetric stretching (Oxirane). |
| Disappearance of 1640 cm | Loss of C=C vinyl stretch. |
Subsequent Reactions (Downstream Applications)
Once isolated, 1,2-epoxyeicosane serves as a gateway to high-value derivatives.
Protocol A: Hydrolysis to 1,2-Eicosanediol
Application: Phase Change Materials (PCMs) and cosmetic thickeners.
-
Reagents: Epoxide (1 eq), THF (solvent), 10%
(cat). -
Procedure: Dissolve epoxide in THF. Add acid catalyst.[1][2][4] Heat to 60°C for 4 hours.
-
Mechanism: Acid-activated ring opening via water attack (Backside attack
Anti-diol).[1] -
Product: A high-melting crystalline solid (vicinal diol).[1]
Protocol B: Aminolysis (Surfactant Synthesis)
Application: Cationic lipids for RNA delivery (LNP components).
-
Reagents: Epoxide (1 eq), Secondary Amine (e.g., Dimethylamine or specialized headgroups) (2-5 eq).
-
Conditions: Ethanol/Isopropanol, Reflux (80°C), 12-24h. No catalyst required (amine is nucleophilic).[1]
-
Regioselectivity: The amine attacks the terminal carbon (C1) (less sterically hindered) of the epoxide, yielding the 1-amino-2-hydroxy isomer.[1]
-
Workup: Evaporate solvent. The excess amine is volatile.[1]
Figure 2: Divergent synthesis pathways from the epoxide intermediate.
Troubleshooting & Safety
Solubility Issues
The
-
Problem: Reaction mixture turns cloudy or separates.
-
Solution: Increase DCM volume or use Chloroform.[1] Do not use Diethyl Ether as the primary solvent for
scale-up as solubility is limited compared to chlorinated solvents.[1]
Emulsions during Workup
Long-chain carboxylates (byproducts) act as soaps.
-
Solution: Avoid vigorous shaking during the NaHCO
wash if emulsion forms.[1] Use gentle inversion. If an emulsion persists, add solid NaCl (saturate the aqueous layer) or a small amount of Methanol to break it.[1]
Safety Data
-
mCPBA: Shock-sensitive and potentially explosive in dry, high-purity forms. Store wet (stabilized with water/acid).[1] Never distill reaction mixtures containing peroxides.[1]
-
1,2-Epoxyeicosane: Potential skin sensitizer and alkylating agent. Handle with gloves and in a fume hood.[1]
References
-
Swern, D. (1953).[1] Epoxidation and Hydroxylation of Ethylenic Compounds with Organic Peracids. Organic Reactions. Link
-
Guide to mCPBA Epoxidation . Master Organic Chemistry. Link
-
PubChem Compound Summary: 1,2-Epoxyeicosane . National Center for Biotechnology Information.[1] Link
-
Smith, J. G. (1984).[1] Synthetically useful reactions of epoxides. Synthesis. Link
-
Chini, M., et al. (1990). Regioselective ring opening of epoxides with amines. Tetrahedron Letters. Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. scribd.com [scribd.com]
Application Note: Metathesis Reactions Involving 1-Eicosene
Strategic Overview
1-Eicosene (
This guide details two primary workflows:
-
Self-Metathesis (SM): Synthesis of 9-Octatriacontene (
), a premium waxy hydrocarbon used in phase-change materials and lubricants. -
Cross-Metathesis (CM): Functionalization with acrylates to generate long-chain esters for surfactant synthesis.
Part 1: Critical Reaction Variables
Catalyst Selection & Causality
For long-chain aliphatic substrates, steric bulk is minimal, but catalyst stability and isomerization control are paramount.
| Catalyst System | Recommendation | Rationale |
| Grubbs 2nd Gen (GII) | Primary Choice | High activity (TOF > 1000 |
| Hoveyda-Grubbs II | Secondary Choice | Use if the substrate contains polar impurities. The chelating ether ligand offers a "release-return" mechanism that makes it more robust against minor contaminants. |
| Schrock Catalysts | Avoid | While highly active, their sensitivity to air/moisture and lack of functional group tolerance make them unsuitable for robust, scalable 1-eicosene processing. |
Isomerization Suppression (The "Hidden" Variable)
Long-chain internal olefins are highly susceptible to double-bond migration (isomerization), catalyzed by ruthenium hydride species formed during catalyst decomposition.[1] This leads to a mixture of inseparable isomers (e.g., 8-, 7-, or 6-octatriacontene) rather than the pure 9-isomer.
-
Solution: Add 1,4-Benzoquinone (10–20 mol% relative to catalyst).
-
Mechanism: Benzoquinone acts as a hydride scavenger, oxidizing transient Ru-H species back to active Ru species or sequestering them, thereby preserving the regioselectivity of the metathesis.
Part 2: Experimental Protocols
Protocol A: Self-Metathesis to 9-Octatriacontene
Target Product: 9-Octatriacontene (
Materials
-
Substrate: 1-Eicosene (>95% purity recommended).
-
Catalyst: Grubbs 2nd Generation (GII).
-
Solvent: None (Melt phase) or minimal Dichloromethane (DCM) for catalyst transfer.
Step-by-Step Methodology
-
Pre-Treatment:
-
Melt 1-Eicosene (10.0 g, 35.6 mmol) at 40 °C.
-
Critical Step: Sparge with Argon for 20 minutes while stirring. This removes dissolved oxygen which poisons the catalyst.
-
-
Catalyst Addition:
-
Prepare a stock solution of GII catalyst (3.0 mg, 3.5 µmol, 0.01 mol% loading ) and 1,4-benzoquinone (0.4 mg, 3.7 µmol) in 0.5 mL anhydrous DCM.
-
Add the catalyst solution to the molten 1-eicosene under Argon flow.
-
-
Reaction Phase (Ethylene Removal):
-
Maintain temperature at 45 °C .
-
Apply a dynamic vacuum (approx. 100–200 mbar).
-
Observation: Vigorous bubbling will occur immediately as ethylene gas is evolved.
-
Causality: Metathesis is reversible. Continuous removal of ethylene shifts the equilibrium toward the formation of the non-volatile
dimer (Le Chatelier’s Principle). -
Run for 2–4 hours until bubbling ceases.
-
-
Quenching & Workup:
-
Restore atmospheric pressure with Argon.
-
Add 5 mL of Ethyl Vinyl Ether (excess) and stir for 30 minutes. This creates a Fischer carbene that is catalytically inactive, preventing back-reaction during purification.
-
-
Purification (Recrystallization):
-
The crude mixture will solidify upon cooling.
-
Dissolve the crude solid in hot Acetone or Ethanol (approx. 60 °C).
-
Allow to cool slowly to room temperature, then to 4 °C.
-
Result: 9-Octatriacontene precipitates as white waxy flakes, while unreacted 1-eicosene and catalyst residues remain in the supernatant.
-
Filter and wash with cold acetone.
-
Protocol B: Cross-Metathesis with Methyl Acrylate
Target Product: Methyl 2-eicosenoate (and higher homologues). Application: Precursors for specialized surfactants.
Materials
-
Substrate: 1-Eicosene (1.0 equiv).
-
Partner: Methyl Acrylate (3.0 equiv). Note: Excess acrylate prevents 1-eicosene homodimerization.
-
Catalyst: Hoveyda-Grubbs 2nd Gen (HGII) - preferred for electron-deficient cross-partners.
-
Solvent: Dichloromethane (DCM), 0.5 M concentration.
Step-by-Step Methodology
-
Setup:
-
In a flame-dried Schlenk flask, dissolve 1-Eicosene (2.8 g, 10 mmol) and Methyl Acrylate (2.58 g, 30 mmol) in 20 mL anhydrous DCM.
-
Degas by bubbling Argon for 15 minutes.
-
-
Initiation:
-
Add HGII catalyst (62 mg, 0.1 mmol, 1.0 mol% ).
-
Fit the flask with a reflux condenser (coolant at 0 °C to retain methyl acrylate).
-
-
Reflux:
-
Heat to mild reflux (40 °C) for 6–12 hours.
-
Monitoring: Track disappearance of 1-eicosene via TLC (Hexane/EtOAc 9:1) or GC-MS.
-
-
Purification:
-
Remove solvent and excess methyl acrylate via rotary evaporation.
-
Silica Gel Plug: Pass the dark residue through a short pad of silica gel using Hexane:EtOAc (95:5) to remove the ruthenium species.
-
Concentrate filtrate to obtain the product.
-
Part 3: Analytical & Validation Workflows
Characterization Data
| Parameter | 1-Eicosene (SM) | 9-Octatriacontene (Product) |
| Physical State | Waxy Solid (MP 28 °C) | Hard Wax (MP ~72 °C) |
| 1H NMR (Alkene) | ||
| Terminal CH2 | Present (Multiplet at 4.9 ppm) | Absent |
| GC-MS | m/z 280 ( | m/z 532 ( |
Visual Workflows
Diagram 1: Reaction Pathways & Selectivity
This diagram illustrates the competition between the desired Self-Metathesis (SM) and Isomerization, highlighting the intervention of Benzoquinone.
Caption: Pathway analysis showing the critical role of Benzoquinone in suppressing hydride-mediated isomerization.
Diagram 2: Purification Workflow (Self-Metathesis)
A logical flow for processing the waxy crude product.
Caption: Recrystallization workflow exploiting the solubility differential between the C20 substrate and C38 product.
References
-
Grubbs, R. H. (2003). Olefin Metathesis. Tetrahedron. Link
-
Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005).[1] Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society.[1] Link
-
Umicore. (n.d.). Metathesis Catalysts Application Guide. Link
-
Mol, J. C. (2004). Industrial applications of olefin metathesis. Journal of Molecular Catalysis A: Chemical. Link
-
Vougioukalakis, G. C., & Grubbs, R. H. (2010). Ruthenium-Based Heterocyclic Carbene-Coordinated Olefin Metathesis Catalysts. Chemical Reviews. Link
Sources
Application Note: Chemoselective Synthesis of High-Purity Fatty Acids from 1-Eicosene
Abstract
This application note details two distinct, high-fidelity synthetic protocols for converting 1-Eicosene (
Introduction
Long-chain saturated fatty acids are critical excipients in lipid nanoparticle (LNP) formulations and reference standards for metabolomics. While Arachidic acid (
Starting with 1-Eicosene offers a cost-effective, divergent synthetic strategy. However, the lipophilicity of the
Key Material Properties
| Property | 1-Eicosene | Arachidic Acid ( | Nonadecanoic Acid ( |
| MW ( g/mol ) | 280.54 | 312.53 | 298.51 |
| State (25°C) | Waxy Solid | Crystalline Solid | Crystalline Solid |
| Melting Point | 28–30 °C | 75.5 °C | 68–70 °C |
| Solubility | Hexane, DCM, THF | Hot Ethanol, CHCl3 | Hot Ethanol, CHCl3 |
Strategic Overview
The choice of pathway depends strictly on the desired carbon chain length.
-
Route A (C20): Retains the terminal carbon. Requires Anti-Markovnikov hydration followed by oxidation.
-
Route B (C19): Cleaves the terminal carbon. Utilizes vigorous oxidation with phase transfer catalysis.
Figure 1: Divergent synthetic pathways from 1-Eicosene. Route A preserves the carbon skeleton; Route B excises the terminal methylene.
Route A: Synthesis of Arachidic Acid ( )
Mechanism: Anti-Markovnikov Hydroboration followed by Chromic Acid Oxidation.
Reagents & Equipment[3][4][5]
-
1-Eicosene (>90% purity)
-
Borane-tetrahydrofuran complex (
), 1.0 M -
Hydrogen Peroxide (30% aq) & NaOH (3M)
-
Jones Reagent (
in dilute ) -
Solvents: Anhydrous THF, Acetone.
Step 1: Hydroboration-Oxidation to 1-Eicosanol
-
Setup: Flame-dry a 500 mL 3-neck round bottom flask (RBF) equipped with a nitrogen inlet, addition funnel, and reflux condenser.
-
Solubilization: Charge 1-Eicosene (14.0 g, 50 mmol) and dry THF (100 mL). Note: Warm slightly to 35°C to ensure the waxy alkene is fully dissolved before adding borane.
-
Hydroboration: Cool to 0°C. Dropwise add
(1.0 M, 20 mL, 20 mmol) over 30 mins. The stoichiometry requires only 1/3 eq of borane, but a slight excess ensures conversion. -
Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.
-
Oxidation: Cool back to 0°C. Carefully add 3M NaOH (20 mL) followed by slow addition of 30%
(20 mL). Caution: Exothermic. -
Workup: Reflux for 1 hour to complete oxidation. Cool, extract with diethyl ether (3x), wash with brine, dry over
, and concentrate.-
Checkpoint: Isolate white solid (1-Eicosanol). MP ~65°C.
-
Step 2: Jones Oxidation to Arachidic Acid
-
Dissolution: Dissolve the crude 1-Eicosanol in warm Acetone (150 mL). Maintain temperature at ~40°C to keep the long chain alcohol in solution.
-
Oxidation: Add Jones Reagent dropwise until a persistent orange color remains (indicating excess Cr(VI)). Stir for 1 hour.
-
Quench: Add Isopropanol (5 mL) to quench excess oxidant (solution turns green due to Cr(III)).
-
Isolation: Pour mixture into 500 mL ice water. The fatty acid will precipitate. Filter the solid.[1]
-
Purification: Recrystallize from hot Ethanol.
-
Yield: Expect 85-90% (approx. 13-14 g).
-
Route B: Synthesis of Nonadecanoic Acid ( )
Mechanism: Phase Transfer Catalyzed (PTC) Oxidative Cleavage.
Why PTC?
Reagents
-
Potassium Permanganate (
)[6][7] -
Aliquat 336 (Phase Transfer Catalyst)[1]
-
Dichloromethane (DCM), Glacial Acetic Acid, Sulfuric Acid.
Protocol
-
Phase Preparation:
-
Organic Phase:[7] Dissolve 1-Eicosene (14.0 g, 50 mmol) in DCM (150 mL) and Acetic Acid (10 mL). Add Aliquat 336 (1.5 g).
-
Aqueous Phase: Prepare a solution of
(15 mL) in water (200 mL).
-
-
Combination: Mix phases in a 1L flask with vigorous mechanical stirring. Note: Magnetic stirring is often insufficient for the heavy slurry formed by
byproduct. -
Oxidant Addition: Cool to 10°C. Add
(32 g, 200 mmol, 4 eq) in small portions over 1 hour. The purple color will transfer to the DCM layer ("Purple Benzene" effect). -
Reaction: Stir vigorously at RT for 12 hours.
-
Quench: Cool to 0°C. Add Sodium Bisulfite (
) slowly until the brown precipitate dissolves and the solution becomes clear/colorless. -
Extraction: Separate the organic layer.[7] Extract aqueous layer with DCM (2x).[6]
-
Purification:
-
Wash combined organics with brine.
-
Dry (
) and evaporate. -
Crucial Step: The residue may contain unreacted alkene. Recrystallize from Acetone/Hexane (4:1) to isolate pure Nonadecanoic acid.
-
Figure 2: The Phase Transfer Catalysis cycle. Q+ represents the quaternary ammonium ion (Aliquat 336) shuttling the oxidant.
Analytical Validation
Successful synthesis must be validated using NMR and Melting Point analysis.
| Feature | 1-Eicosene (Starting Material) | Arachidic Acid (C20) | Nonadecanoic Acid (C19) |
| 1H NMR (Vinyl) | Absent | Absent | |
| 1H NMR ( | |||
| 1H NMR (Terminal Me) | |||
| IR Spectroscopy | 1640 cm | 1705 cm | 1705 cm |
| Appearance | Waxy / Low melt | White Crystalline Powder | White Crystalline Powder |
Critical Quality Attribute (CQA): For Route B, the complete disappearance of the vinyl protons at 5.8 ppm is the primary indicator of reaction completion.
Troubleshooting & Safety
Solubility Issues (The "Waxy" Problem)
-
Issue: Reaction stalls or yields are low.
-
Cause: 1-Eicosene solidifies at reaction temperatures (0°C), preventing mixing.
-
Solution: For the Hydroboration step, dissolve the alkene in a minimal amount of Hexane/THF mix if pure THF doesn't suffice, or ensure the reaction is initiated at RT before cooling. For PTC, ensure high-speed mechanical stirring (overhead stirrer) to create a fine emulsion.
Safety: Jones Reagent
-
Hazard: Chromium(VI) is carcinogenic and a strong oxidizer.
-
Mitigation: Quench all Cr(VI) to Cr(III) (green) using isopropanol before disposal. Treat aqueous waste as hazardous heavy metal waste.
-
Green Alternative: For Route A, Step 2, consider using TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) with Sodium Hypochlorite (Bleach) for a chromium-free oxidation, though yields may vary with long-chain substrates due to micelle formation.
References
-
Hydroboration-Oxidation Methodology: Brown, H. C., & Zweifel, G. (1961). Hydroboration. VII. Directive Effects in the Hydroboration of Olefins. Journal of the American Chemical Society, 83(11), 2544–2551. [Link]
-
Phase Transfer Catalysis (Permanganate Oxidation): Lee, D. G., & Lamb, S. E. (1990). Carboxylic Acids from the Oxidation of Terminal Alkenes by Permanganate: Nonadecanoic Acid. Organic Syntheses, 60, 11. [Link]
-
Physical Properties of Fatty Acids: PubChem Compound Summary for CID 10467, Arachidic Acid. National Center for Biotechnology Information (2023). [Link]
-
Green Oxidation Alternatives: Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids... Using TEMPO. The Journal of Organic Chemistry, 52(12), 2559–2562. [Link]
Sources
- 1. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 2. 1-Eicosene | C20H40 | CID 18936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3452-07-1 CAS MSDS (1-EICOSENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. 1-eicosene [stenutz.eu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Improved Potassium Permanganate Oxidation of Alkenes to Diols using Phase Transfer Catalysis - [www.rhodium.ws] [erowid.org]
Troubleshooting & Optimization
Technical Support Center: High-Purity 1-Eicosene Synthesis
Current Status: Operational
Topic: Yield Optimization & Isomer Control in 1-Eicosene Synthesis (
Executive Summary: The Yield vs. Purity Paradox
Synthesizing 1-Eicosene (an
To improve yield, you must stop thinking about "forcing" the reaction and start thinking about kinetic control . This guide prioritizes the Chugaev Elimination (for lab-scale purity) and Catalytic Oligomerization tuning (for scale-up), as these are the only methods that reliably protect the terminal unsaturation.
Module 1: Synthesis Protocols & Troubleshooting
Protocol A: The "Zero-Migration" Route (Lab Scale)
Method: Pyrolysis of 1-Eicosyl Acetate (Chugaev-type Elimination)
Target:
Step-by-Step Workflow
-
Acetylation: React 1-Eicosanol with Acetic Anhydride and Pyridine (Catalyst: DMAP).
-
Checkpoint: Monitor via TLC. Yield should be quantitative.
-
-
Isolation: Wash with dilute HCl (remove pyridine), then
. Dry organic layer.[1] -
Pyrolysis (The Critical Step):
-
Pass the 1-Eicosyl Acetate vapor through a quartz tube heated to 500–525°C .
-
Note: Use a nitrogen carrier gas flow to minimize residence time.
-
-
Collection: Trap the distillate. The product is a mixture of 1-Eicosene and Acetic Acid.
-
Workup: Wash with water/bicarbonate to remove acetic acid.
Troubleshooting Q&A
Q: I am seeing significant charring in the pyrolysis tube.
A: Your residence time is too long. Increase the
Q: My NMR shows traces of 2-Eicosene. A: Check your pyrolysis temperature. Above 550°C, thermal isomerization can occur. Ensure your starting alcohol was not contaminated with 2-eicosanol.
Protocol B: Ethylene Oligomerization (Scale-Up Focus)
Method: Modified Shell Higher Olefin Process (SHOP) Logic
Target: Maximizing the
Optimization Table: Tuning the K-Factor
To maximize 1-Eicosene, you need a high probability of chain growth.
| Parameter | Adjustment for Higher | Mechanistic Reason |
| Ethylene Pressure | Increase (>50 bar) | High monomer concentration favors insertion (growth) over |
| Ligand Sterics | Decrease Bulk | Less bulky ligands (e.g., P-O chelates) allow larger chains to remain coordinated longer before elimination. |
| Temperature | Decrease (60–80°C) | Lower T favors propagation rates relative to termination rates (higher |
Q: My distribution is peaked at
Module 2: Visualizing the Pathways
The following diagram contrasts the Acid Dehydration (Failure Mode) with the Acetate Pyrolysis (Success Mode) to visualize why your yield might be low.
Figure 1: Mechanistic divergence. Acid pathways allow rearrangement (Red); Pyrolysis locks the double bond position via a cyclic transition state (Green).
Module 3: Purification & Analysis (The "Hidden" Yield Killer)
If you cannot separate 1-Eicosene from n-Eicosane (unreacted) or 2-Eicosene (isomer), your "yield" is theoretical, not practical.
Technique: Argentation Chromatography ( -Silica)
Standard silica gel cannot separate 1-Eicosene from n-Eicosane effectively. You must use Silver Nitrate impregnation.
Theory:
-
Retention Order: Alkanes (Elute First) < Internal Olefins (Trans < Cis) < Terminal Olefins (Elute Last) .
Protocol:
-
Preparation: Dissolve
in water/methanol. Add Silica Gel. Evaporate solvent in the dark (Rotovap). Activate at 120°C for 4 hours.-
Ratio: 10% w/w
on Silica.
-
-
Column: Pack the column protecting it from light (wrap in foil).
-
Elution: Use Hexane/Toluene gradient.
-
Result: n-Eicosane elutes immediately. 1-Eicosene is retained and elutes later.
-
Q: My 1-Eicosene is co-eluting with the alkane. A: Your silver loading is too low or the silica is wet. Reactivate the silica. Ensure the column is not overloaded (<1% sample mass to silica mass).
References
-
NIST Chemistry WebBook. 1-Eicosene Thermochemical Data. National Institute of Standards and Technology. [Link]
-
Organic Syntheses. Preparation of Terminal Olefins via Acetate Pyrolysis. Org. Synth. Coll. Vol. 4, p.760. [Link]
-
Keim, W. (2013). Oligomerization of Ethylene to Olefins: Discovery and Development of the Shell Higher Olefin Process (SHOP). Angewandte Chemie International Edition.[2] [Link]
-
Williams, C.M., & Mander, L.N. Chromatography with Silver Nitrate. Tetrahedron. (Classic methodology for olefin separation). [Link]
Sources
Technical Support Center: 1-Eicosene Reaction Integrity
Topic: Preventing Isomerization of 1-Eicosene During Synthetic Workflows
Ticket ID: #C20-ISO-PREV Assigned Specialist: Senior Application Scientist, Lipid & Polymer Chemistry Division
Executive Summary
1-Eicosene (
The Problem: Under catalytic conditions (Pt, Ru, Rh) or thermal stress, the terminal double bond migrates internally (to C2, C3, etc.), forming a thermodynamic mixture of cis/trans isomers. This "chain walking" is irreversible and renders the material useless for regioselective functionalization.
The Solution: This guide provides a self-validating workflow to lock the double bond at the C1 position, focusing on Feedstock Purification , Catalyst Modulation , and In-Process Monitoring .
Module 1: The Mechanism of Failure (Chain Walking)
To prevent isomerization, you must understand how it happens. It is rarely a thermal event alone; it is almost always catalyzed by trace metal hydrides (
The "Chain Walking" Cycle:
-
Hydrometalation: The metal hydride adds to the alkene. If it adds in a Markovnikov fashion (2,1-insertion), the metal ends up on C2.
- -Hydride Elimination: The metal eliminates a hydrogen from C3 (instead of C1), moving the double bond to the 2,3-position.
-
Release: The internal olefin dissociates, or the cycle repeats, moving the bond further down the chain.
Visualizing the Threat
Figure 1: The catalytic pathway converting valuable 1-eicosene into waste internal isomers.
Module 2: Pre-Reaction Troubleshooting (Feedstock Integrity)
User Question: "I am using fresh 1-eicosene, but my reaction yield is low and I see internal isomers. Why?"
Diagnosis: Your feedstock likely contains peroxides .[1][2] Long-chain alpha-olefins form peroxides upon exposure to air. These peroxides decompose into radicals or acids during heating, which act as isomerization initiators even before the catalyst is added.
Protocol: Peroxide Removal via Alumina Percolation
Do not rely on distillation alone; peroxides can co-distill or cause hazards.
-
Materials: Activated Neutral Alumina (Brockmann Grade I), glass column, argon line.
-
Preparation: Bake alumina at 200°C for 4 hours under vacuum to remove adsorbed water (water deactivates the sites that bind peroxides).
-
The Column: Pack a glass column with the dried alumina (approx. 10g Alumina per 100g Eicosene).
-
Percolation: Pass neat 1-eicosene through the column under positive argon pressure.
-
Verification: Test a drop of eluent with starch-iodide paper. It should remain white (no color change).
| Contaminant | Effect on Reaction | Removal Method |
| Peroxides | Radical initiator; causes isomerization & catalyst poisoning. | Neutral Alumina Adsorption |
| Water | Hydrolyzes sensitive catalysts (e.g., chlorosilanes). | Molecular Sieves (4Å) |
| Trace Acids | Catalyzes carbocation shifts (isomerization). | Basic Alumina or Wash w/ NaHCO3 |
Module 3: Reaction-Specific Guides
Scenario A: Hydrosilylation (Attaching Silicon)
Common in: Modifying silicone fluids, creating stationary phases.
The Issue: Platinum catalysts (Speier’s, Karstedt’s) are notorious for isomerizing alpha-olefins if the silane is consumed or if the temperature is too high.
Troubleshooting Protocol:
-
Temperature Control: Keep reaction temperature below 80°C . Above this threshold, the rate of
-elimination (isomerization) exceeds the rate of reductive elimination (product formation). -
The "Kinetic Trap": Use a slight excess of the silane , not the olefin. If the Pt center is starved of silane, it will "chew" on the olefin, leading to chain walking.
-
Additives: If isomerization persists, add 1,4-Benzoquinone (approx. 1-5 mg per mmol of catalyst).
Scenario B: Olefin Metathesis (Cross-Coupling)
Common in: Lipid chain synthesis.
The Issue: Ruthenium carbenes (Grubbs catalysts) can decompose into Ru-hydrides, which then catalyze isomerization.[6]
Troubleshooting Protocol:
-
Solvent Choice: Avoid primary alcohols. Use dichloromethane (DCM) or toluene.
-
Additive: Add 1,4-Benzoquinone or Acetic Acid (low concentration).
-
Evidence: Research confirms that electron-deficient quinones prevent olefin migration in Ru-catalyzed systems without killing catalyst activity [1].[6]
-
Module 4: Post-Reaction Verification (QC)
User Question: "How do I prove my product is the terminal isomer?"
Methodology: Nuclear Magnetic Resonance (
NMR Diagnostic Table (CDCl3)
| Proton Type | Chemical Shift ( | Multiplicity | Interpretation |
| Terminal Vinyl ( | 5.7 - 5.9 | Multiplet | Good. Indicates unreacted 1-eicosene (if reactant) or terminal group. |
| Terminal Vinyl ( | 4.9 - 5.0 | Doublet of doublets | Good. The distinct "end" protons. |
| Internal Vinyl ( | 5.3 - 5.5 | Multiplet | BAD. Indicates isomerization (2-eicosene, etc.). |
| Allylic ( | ~2.0 | Quartet/Multiplet | Standard for both, but integration ratios change if isomerized. |
| Methyl ( | 0.88 | Triplet | Reference peak. |
Decision Tree for Analysis
Figure 2: NMR Logic Flow for Quality Control.
References
-
Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005).[6] Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society, 127(49), 17160–17161. [Link]
- Marciniec, B. (2005). Hydrosilylation: A Comprehensive Review on Recent Developments. Springer Science & Business Media. (Focus on Side Reactions).
-
Lawrence Berkeley National Laboratory. (2025). Management of Peroxide-Forming Organic Solvents. EHS Guides. [Link]
-
Reich, H. J. (2023). NMR Data for Alkenes. University of Wisconsin-Madison/LibreTexts. [Link]
Sources
- 1. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 2. activatedaluminaballs.com [activatedaluminaballs.com]
- 3. researchgate.net [researchgate.net]
- 4. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 5. The Organometallic HyperTextBook: Olefin Polymerization [ilpi.com]
- 6. Prevention of Undesirable Isomerization during Olefin Metathesis [organic-chemistry.org]
- 7. 1H proton nmr spectrum of E-but-2-ene Z-but-2-ene low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting isomers E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene 1H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Troubleshooting low conversion rates in 1-Eicosene reactions
Topic: Troubleshooting Low Conversion Rates in 1-Eicosene (
Introduction: The C20 Challenge
Welcome to the technical support center. If you are experiencing low conversion rates with 1-Eicosene, you are likely encountering specific physical and kinetic barriers inherent to long-chain alpha-olefins. Unlike 1-Hexene or 1-Octene, 1-Eicosene is a solid at standard ambient temperature (Melting Point: ~28–30°C) [1, 5].[1]
Many "low conversion" tickets we receive are actually mass transfer failures caused by improper thermal management or phase incompatibility, rather than catalytic failure.[1] This guide breaks down the troubleshooting process into three modules: Physical State Management, Feedstock Purification, and Reaction-Specific Diagnostics.[1]
Module 1: Pre-Reaction Diagnostics (The "Phase Trap")
Before analyzing your catalyst, you must validate your physical system.[1][2] 1-Eicosene operates on the edge of the solid-liquid phase transition.[2]
Diagnostic Protocol 1.1: Thermal Homogeneity
Symptom: Reaction starts well but conversion plateaus at ~30-40%.[1][2] Root Cause: As the reaction proceeds, the viscosity increases (especially in polymerization), or the temperature drops slightly below 30°C in dead zones of the reactor, causing the monomer to precipitate or wax out, becoming inaccessible to the catalyst.
Corrective Action:
-
Solvent Selection: Do not run neat (bulk) reactions unless you can maintain
uniformly. Use Toluene or Cyclohexane to maintain solubility.[1][2] -
Visual Check: At reaction temperature, the solution must be crystal clear. Any turbidity indicates micro-crystallization of the monomer.[2]
Module 2: Feedstock Purification (The "Invisible Killer")
Long-chain olefins like 1-Eicosene act as "sponges" for hydrophobic inhibitors (peroxides) and moisture during storage.[1][2] Standard "bottle-to-reactor" workflows often fail here.[1]
Protocol 2.1: Activated Alumina Purification
Why: Commercial 1-Eicosene often contains trace peroxides (from air exposure) or water, which poison Metallocene and Ziegler-Natta catalysts instantly [10, 14].[1]
Step-by-Step Methodology:
-
Preparation: Bake Activated Alumina (neutral, Brockmann I) at 250°C for 4 hours under vacuum to dehydrate.
-
Column Setup: Pack a glass column with the dried alumina inside a glovebox or under Argon flow.[1][2]
-
Liquefaction: Gently melt 1-Eicosene (
). -
Filtration: Pass the liquid monomer through the alumina column directly into the reaction vessel or a Schlenk flask.
-
Storage: If not used immediately, store over 4Å Molecular Sieves.
Module 3: Troubleshooting Metallocene Polymerization (PAO Synthesis)
Context: Synthesis of Polyalphaolefins (PAO) using Zirconocene/MAO catalysts. Common Issue: Low activity or low molecular weight.[1][2]
Logic Tree: Why is my Polymerization failing?
Figure 1: Decision matrix for diagnosing polymerization failures. Note that color changes are specific to Zirconocene dichlorides.[2]
Critical Parameter: The Al:Zr Ratio
For C20 monomers, steric hindrance is significant.[1][2] The catalyst active site is crowded.[1][2]
-
Recommendation: Increase Methylaluminoxane (MAO) scavenger levels.[1][2]
-
Troubleshooting: Push to 2000:1 or 3000:1 . The excess MAO acts as a "trash collector" for impurities that are harder to remove from the viscous C20 matrix [6, 12].[2]
Module 4: Functionalization (Epoxidation & Hydroformylation)[1][2]
Context: Converting 1-Eicosene to epoxides (lubricant additives) or aldehydes.[1][2]
Data Table: Symptom vs. Root Cause
| Symptom | Reaction Type | Probable Root Cause | Verification Step |
| No Reaction | Epoxidation (mCPBA) | Phase Transfer Failure. C20 is highly lipophilic; mCPBA may be trapped in the aqueous/polar phase.[1][2] | Check solvent system.[1][2][4] Use DCM or Chloroform where both are soluble.[1][2] |
| Low Selectivity | Hydroformylation | Isomerization. Rh catalyst is moving the double bond internally rather than adding CO.[1][2] | Lower temperature.[1][2][5][6] Add excess Phosphine ligand to stabilize Rh [7, 9].[1][2] |
| Incomplete Conv. | Thiol-Ene Click | Solidification. Reaction cooled, C20 solidified, trapping radicals.[1] | Check melting point ( |
Hydroformylation Workflow Visualization
The following diagram illustrates the competition between the desired reaction and the isomerization side-reaction which plagues long-chain olefins.
Figure 2: Kinetic pathway showing how low CO pressure or high temperature promotes internal isomerization (red path) over linear aldehyde formation.[1]
Frequently Asked Questions (FAQ)
Q: My 1-Eicosene arrived as a solid block. How do I dispense it accurately? A: Do not chip or scrape it (risk of contamination).[1][2] Melt the entire container in a water bath at 40°C until fully liquid, mix to ensure homogeneity (impurities often settle at the bottom), and then dispense via warm syringe or weight.
Q: Can I use 1-Eicosene directly from the bottle for Metallocene polymerization? A: Absolutely not. Commercial grades (even 99%) contain enough water and peroxides to kill a sensitive Zirconocene catalyst immediately.[1][2] You must pass it through activated alumina and/or scavenge with TIBA (Triisobutylaluminum) before adding the main catalyst [14, 21].[1][2]
Q: Why is my reaction mixture turning black? A: In Hydroformylation or metal-catalyzed reactions, this usually indicates catalyst decomposition (formation of Rh or Pd black nanoparticles).[1] This suggests your ligand concentration is too low, or the temperature is too high, causing the metal to aggregate rather than stay coordinated to the olefin [9].[2]
References
-
PubChem. (2025).[1][2] 1-Eicosene Physical Properties & Melting Point. National Library of Medicine.[1] Link
-
BenchChem. (2025).[1][2][7] Application Notes and Protocols for the Polymerization of 1-Eicosene. Link[1]
-
ChemicalBook. (2024).[1][2] 1-EICOSENE Property and Safety Data. Link
-
MDPI. (2024).[1][2] Alpha-Olefin Oligomerization Mediated by Group 4 Metallocene Catalysts. Link[1]
-
Lab Pro Inc. (2024).[1][2] 1-Eicosene Product Specifications. Link
-
Heinrich Heine University. (2024).[1][2] Metallocene Catalysts for Olefin Polymerization: Activity and Deactivation. Link
-
ResearchGate. (2025). Hydroformylation of 1-Hexene in Supercritical Carbon Dioxide: Kinetics and Mass Transfer. Link
-
Chemistry LibreTexts. (2024). Oxidation of Alkenes - Epoxidation and Hydroxylation. Link[1]
-
ResearchGate. (2025). Hydroformylation of Alkenes: An Industrial View. Link
-
Google Patents. (2022).[1][2] WO2022144208A1 - Method for purifying 1-hexene (Applicable to 1-Eicosene).[1][2] Link
-
Chemistry Steps. (2024). Epoxidation of Alkenes: Mechanism and Stereochemistry. Link
-
University of Victoria. (2020).[1][2] Catalyst Deactivation Processes during 1‑Hexene Polymerization. Link
-
YouTube. (2018).[1][2] Epoxidation of Alkenes - Organic Chemistry Tutorial. Link
-
Google Patents. (2000).[1][2] JP2000508348A - Removal of polymerization inhibitors using doped alumina.[1] Link
-
NIH. (2024).[1][2] Ancillary ligand effects on α-olefin polymerization catalyzed by zirconium metallocene. Link
Sources
- 1. 1-Eicosene | C20H40 | CID 18936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Optimizing catalyst loading for 1-Eicosene polymerization
Technical Support Center: 1-Eicosene Polymerization Optimization
Introduction: The C20 Challenge
Welcome to the technical support hub. You are likely here because 1-eicosene (
This guide moves beyond basic textbook protocols. We focus on the kinetic trade-offs between catalyst activity and molecular weight control, specifically tailored for researchers developing phase-change materials (PCMs) or hydrophobic matrices for drug delivery systems.
Module 1: Pre-Reaction & Monomer Purity
"The catalyst isn't dead; it was poisoned."
Q: My polymerization shows zero activity despite using fresh catalyst. Is my loading too low?
A: It is rarely the loading; it is almost always purity. 1-Eicosene is a waxy solid at room temperature, which traps moisture and stabilizers more aggressively than liquid olefins. Standard sparging is ineffective on solid waxes.
Troubleshooting Protocol:
-
Melt-Phase Sparging: You must melt the monomer (
) before sparging with inert gas. -
Scavenger Loading: Do not rely on the catalyst's MAO (Methylaluminoxane) to scrub impurities. This alters your critical Al/Zr ratio. Use a dedicated scavenger (e.g., TIBA - Triisobutylaluminum) in the reactor before catalyst injection.
Visualization: Purification & Activation Workflow
Figure 1: Critical purification workflow for solid
Module 2: Catalyst Loading & Ratios
"Balancing Activity vs. Molecular Weight"
Q: How do I determine the optimal Catalyst-to-Monomer ratio?
A: For 1-eicosene, the steric bulk slows down the propagation rate (
Optimization Matrix (Metallocene Systems, e.g.,
| Parameter | Recommended Range | Mechanism / Rationale |
| [Monomer] : [Catalyst] | 1,000:1 – 5,000:1 | High Ratios: Favor high Molecular Weight ( |
| [Al] : [Zr] Ratio | 500:1 – 1,500:1 | The "Sweet Spot": MAO acts as both activator and chain transfer agent. Above 2000:1, chain transfer to Aluminum dominates, drastically cutting polymer chain length. |
| Solvent Volume | 30-50% Monomer (v/v) | Viscosity Control: Poly(1-eicosene) forms comb-like structures that gel easily. Bulk polymerization is not recommended. Use Toluene or Heptane.[1] |
Q: Why does my Molecular Weight (Mw) drop when I add more MAO?
A: This is the "Aluminum Effect." While MAO activates the Zirconium center, excess Trimethylaluminum (TMA) present in MAO acts as a chain transfer agent. The polymer chain terminates by transferring to the Aluminum, stopping growth.
Visualization: Kinetic Pathways
Figure 2: Competition between propagation and chain transfer. High MAO loading shifts the pathway right, yielding lower Mw.
Module 3: Reaction Kinetics & Product Properties
"Understanding the Comb-Polymer Architecture"
Q: My conversion plateaus at 60%. Why?
A: This is likely a Diffusion Limitation . As poly(1-eicosene) forms, the long C18 side chains interdigitate, creating a viscous micro-environment around the active site. The bulky monomer cannot diffuse to the catalyst center effectively.
-
Solution: Increase reaction temperature to 60–70°C (if catalyst stability permits) to increase chain mobility, or dilute the reaction further.
Q: What thermal properties should I expect?
A: Unlike Polyethylene (
-
Melting Point (
): Expect 45–55°C . The main chain is amorphous; the side chains crystallize. -
Application Note: This specific
makes it an ideal Phase Change Material (PCM) for thermal regulation in biological transport.
Module 4: Post-Reaction Workup
"Isolation of Waxy Polymers"
Q: I cannot precipitate the polymer. It looks like a slime.
A: Poly(1-eicosene) is highly soluble in common non-polar solvents and even slightly soluble in standard precipitants like hexane.
-
Protocol:
-
Quench: Add acidic methanol (5% HCl in MeOH) to kill the catalyst and solubilize Aluminum residues.
-
Precipitant: Use Acetone or Cold Ethanol . Do not use Hexane.
-
Filtration: The product will be a sticky white solid. Filter cold.
-
References
-
BenchChem. (2025).[1][2] Application Notes and Protocols for the Polymerization of 1-Eicosene. Retrieved from [2]
-
Zhao, Y., et al. (2022).[3] Ancillary ligand effects on α-olefin polymerization catalyzed by zirconium metallocene: a computational study. RSC Advances. Retrieved from
-
Nifant'ev, I. E., et al. (2020). Fair Look at Coordination Oligomerization of Higher α-Olefins. Polymers (MDPI). Retrieved from
-
McDaniel, M. P. (2020). Comparison of Support Effects on Phillips and Metallocene Catalysts. Catalysts (MDPI). Retrieved from
-
PubChem. (2025).[4] 1-Eicosene Compound Summary. National Library of Medicine. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ancillary ligand effects on α-olefin polymerization catalyzed by zirconium metallocene: a computational study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03180A [pubs.rsc.org]
- 4. 1-Eicosene | C20H40 | CID 18936 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Precision Control of Poly(1-eicosene) Molecular Weight
Status: Operational Operator: Senior Application Scientist Topic: Poly(1-eicosene) Synthesis & Molecular Weight Engineering Ticket ID: PE-C20-MW-001[1]
Introduction: The Challenge of C20 Polymerization
Welcome to the technical support hub for poly(1-eicosene). Unlike lower
Whether you are synthesizing Ultra-High Molecular Weight (UHMW) polymers for drag-reducing agents (DRAs) or Low Molecular Weight (LMW) oligomers for synthetic lubricants, the control mechanisms remain rooted in the competition between chain propagation and chain transfer.
This guide synthesizes field-proven protocols with mechanistic insights to give you full control over the molecular weight distribution (MWD).[1]
Module 1: Catalyst Selection & Molecular Weight Targeting
Q1: I need a narrow PDI (< 2.0) for a viscosity modifier.[1] Why is my Ziegler-Natta catalyst failing?
Diagnosis: Ziegler-Natta (ZN) catalysts are multi-site heterogeneous systems.[1] Each active site has a different electronic environment, leading to different propagation rates (
Solution: Switch to a Single-Site Metallocene Catalyst .
-
Recommendation: Use a
-symmetric zirconocene, such as rac-ethylenebis(indenyl)zirconium dichloride ( ), activated with Methylaluminoxane (MAO).[1] -
Mechanism: Single-site catalysts ensure every polymer chain initiates and propagates at the same rate, statistically yielding a PDI close to the theoretical limit of 2.0 (Flory-Schulz distribution) [1].
Q2: How do I push the molecular weight to >1,000,000 Da for Drag Reducing Agents (DRAs)?
Diagnosis: High temperatures and chain transfer agents are terminating your chains too early.[1]
Protocol Adjustment:
-
Eliminate Hydrogen: Even trace amounts of
will trigger chain transfer.[1] Ensure your feed is scrubbed.[1] -
Lower Temperature: Operate at
to . Lower temperatures suppress -hydride elimination (the primary termination step) more than they suppress propagation [2].[1] -
Ligand Design: Use a catalyst with bulky ligands (e.g., bis(2-phenylindenyl)zirconium dichloride).[1] The steric bulk protects the metal center, making
-hydride elimination kinetically unfavorable.
Q3: I am getting "gums" instead of discrete powders. Is this a molecular weight issue?
Diagnosis: This is likely a Solubility & Crystallinity issue, not just MW.
-
Cause: Poly(1-eicosene) has an 18-carbon side chain that crystallizes independently of the backbone (side-chain crystallization).[1]
-
Troubleshooting:
-
If the polymer is sticky/gummy, you likely have a high amorphous fraction (atactic).
-
If you need a free-flowing powder, you must induce isotacticity using a stereospecific catalyst (isospecific metallocene) or copolymerize with a shorter
-olefin (C8-C10) to disrupt side-chain packing, depending on your thermal requirements [3].[1]
-
Module 2: Process Parameters & Data Matrix
The following table summarizes the "control knobs" available to you. Use this to dial in your target MW.[1]
| Parameter | Adjustment | Effect on MW ( | Effect on PDI | Mechanistic Reason |
| Temperature | Increase ( | Decrease ( | Slight Broadening | Increases rate of |
| Hydrogen ( | Increase ( | Decrease ( | Narrows (Metallocene) | Acts as a potent Chain Transfer Agent (CTA).[1] |
| [Monomer] | Increase ( | Increase ( | Neutral | Rate of propagation ( |
| Al/Zr Ratio | Increase ( | Decrease ( | Varies | Excess TMA (in MAO) can act as a chain transfer agent (Transfer to Al).[1] |
| Solvent Polarity | Non-polar | Decrease ( | Broadens | Polar solvents can coordinate to the cation, destabilizing the active site. |
Module 3: Visualization of Control Logic
The following diagram maps the decision process for tuning molecular weight based on the inputs described above.
Figure 1: Logic flow for manipulating Poly(1-eicosene) molecular weight. Note that Temperature has a disproportionate effect on termination pathways.
Module 4: Standard Operating Procedure (SOP)
Protocol: Synthesis of High-MW Poly(1-eicosene) using Metallocene Catalyst
Safety Warning: Organoaluminum compounds (MAO) are pyrophoric.[1] Handle strictly under inert atmosphere (Argon/Nitrogen).[1]
Materials:
-
Monomer: 1-Eicosene (99%, distilled over
to remove water).[1] -
Catalyst:
(or similar isospecific zirconocene).[1] -
Co-catalyst: Methylaluminoxane (MAO), 10 wt% in toluene.[1]
-
Solvent: Toluene (anhydrous, deoxygenated).[1]
Step-by-Step Workflow:
-
Reactor Preparation:
-
Bake a 250 mL glass reactor at
for 2 hours. -
Cycle vacuum/Argon purge 3 times to remove all traces of
and .[1]
-
-
Scavenging (Critical Step):
-
Add 50 mL Toluene and 10 g 1-Eicosene to the reactor.[1]
-
Add a "scavenger" amount of MAO (0.5 mL) to react with any residual impurities in the monomer. Stir for 10 mins at reaction temperature (e.g.,
).
-
-
Catalyst Activation:
-
In a separate glovebox vial, mix the Zirconocene precursor with the MAO solution.
-
Target Al/Zr Ratio: 1000:1 (Standard) or 500:1 (if high purity).
-
Note: Pre-activation for 10-15 minutes allows the formation of the active cationic species
.[1]
-
-
Polymerization:
-
Quenching & Purification:
-
Terminate after desired conversion (usually 30-60 mins) with acidic methanol (5% HCl in MeOH).
-
Precipitate the polymer into a large excess of acetone or ethanol.
-
Filter and dry under vacuum at
.[1]
-
Module 5: Troubleshooting Guide
Use the following decision tree to diagnose synthesis failures.
Figure 2: Rapid diagnostic tree for common polymerization failures.
References
-
Kaminsky, W. (2015).[1][2] "Discovery and development of metallocene-based polyolefins with special properties." Polyolefins Journal, 2(1), 1-16.[1][2] 2[1][3]
-
Resconi, L., et al. (2000).[1] "Selectivity in Propene Polymerization with Metallocene Catalysts." Chemical Reviews, 100(4), 1253–1346.[1] Link[1]
-
Peoples, B. C., et al. (2021).[1] "Synthesis of ultra-high molecular weight poly(ethylene)-co-(1-hexene) copolymers through high-throughput catalyst screening." Reaction Chemistry & Engineering. 4[1][3][4][5][6]
-
Polymer Science Learning Center. "Metallocene Catalysis Polymerization." PSLC.[1] 7[1][3]
Sources
- 1. 1-Eicosene | C20H40 | CID 18936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 3. Synthesis of ultra-high molecular weight poly(ethylene)-co-(1-hexene) copolymers through high-throughput catalyst screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of ultra-high molecular weight poly(ethylene)-co-(1-hexene) copolymers through high-throughput catalyst screening - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Tandem Synthesis of Ultra-High Molecular Weight Drag Reducing Poly-α-Olefins for Low-Temperature Pipeline Transportation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pslc.ws [pslc.ws]
Technical Support Center: Minimizing Catalyst Deactivation in 1-Eicosene Polymerization
This guide is designed for researchers, scientists, and drug development professionals engaged in the polymerization of 1-eicosene. It provides in-depth technical support, troubleshooting advice, and preventative strategies to minimize catalyst deactivation, ensuring reproducible and efficient polymerization outcomes.
Introduction: The Challenge of Catalyst Stability in Long-Chain α-Olefin Polymerization
The polymerization of long-chain α-olefins like 1-eicosene to produce high-performance poly-α-olefins (PAOs) is highly dependent on the activity and stability of the catalyst system. Both Ziegler-Natta (ZN) and metallocene catalysts, while powerful, are susceptible to deactivation from a variety of sources. This deactivation not only leads to low polymer yields but can also negatively impact the molecular weight, polydispersity, and overall properties of the final product. The long alkyl chain of 1-eicosene can introduce additional challenges, such as increased viscosity of the reaction medium, which can lead to mass transfer limitations and localized overheating, further promoting catalyst decay.[1]
This technical support center will guide you through the common causes of catalyst deactivation in 1-eicosene polymerization and provide actionable solutions to mitigate these issues.
Troubleshooting Guide: A-Question-and-Answer-Based Approach
This section addresses common problems encountered during 1-eicosene polymerization in a direct question-and-answer format.
Problem 1: Low or No Polymer Yield
Question: My 1-eicosene polymerization reaction resulted in a very low yield, or in some cases, no polymer at all. What are the likely causes and how can I troubleshoot this?
Answer: Low or no polymer yield is one of the most common issues in 1-eicosene polymerization and almost always points to a loss of catalyst activity. Here are the primary causes and their solutions:
-
Probable Cause 1: Catalyst Poisoning.
-
Explanation: Both Ziegler-Natta and metallocene catalysts are extremely sensitive to polar impurities. Trace amounts of water, oxygen, carbon dioxide, alcohols, ketones, and sulfur compounds in the monomer, solvent, or inert gas can act as potent poisons, irreversibly deactivating the active sites of the catalyst.[2][3] The poisoning power of these compounds can be significant even at parts-per-million (ppm) levels.[4]
-
Solution: Rigorous purification of all reagents and stringent inert atmosphere techniques are critical.
-
Monomer and Solvent Purification: 1-Eicosene and solvents like toluene or heptane must be purified to remove stabilizers and inhibitors. This can be achieved by passing them through activated alumina and molecular sieve columns. Subsequently, they should be thoroughly degassed by sparging with high-purity nitrogen or argon.
-
Inert Gas Purity: Ensure the use of high-purity inert gas (nitrogen or argon) with oxygen and moisture levels below 1 ppm. An in-line oxygen and moisture trap is highly recommended.
-
Glassware Preparation: All glassware must be rigorously dried in an oven at >120°C overnight and then cooled under a stream of inert gas or in a desiccator before use. Flame-drying under vacuum is also an effective method.
-
-
-
Probable Cause 2: Incorrect Co-catalyst Ratio or Inefficient Activation.
-
Explanation: The activation of the catalyst precursor by the co-catalyst (e.g., methylaluminoxane (MAO) for metallocenes, or triethylaluminum (TEAL) for Ziegler-Natta) is a critical step. An incorrect ratio of co-catalyst to the transition metal catalyst can lead to incomplete activation or even deactivation of the active species.[5][6]
-
Solution: The optimal co-catalyst to catalyst ratio is highly dependent on the specific catalyst system.
-
Metallocene Catalysts: These often require a large excess of MAO, with Al/Zr or Al/Ti molar ratios typically ranging from 100:1 to over 1000:1.
-
Ziegler-Natta Catalysts: The optimal Al/Ti ratio is generally lower than for metallocenes but is equally critical.
-
Action: Consult the literature for your specific catalyst system to determine the recommended co-catalyst ratio. It may be necessary to perform a series of small-scale experiments to determine the optimal ratio for your conditions.
-
-
-
Probable Cause 3: Inappropriate Reaction Temperature.
-
Explanation: Every catalyst has an optimal temperature range for its activity and stability.[7][8] Exceeding this temperature can lead to thermal degradation of the catalyst, while a temperature that is too low will result in a very slow polymerization rate. For long-chain α-olefins, the increased viscosity at lower temperatures can also hinder the reaction.
-
Solution:
-
Verify the recommended operating temperature for your chosen catalyst from the supplier or relevant literature.
-
If you suspect thermal deactivation due to localized overheating (exotherms), improve the stirring efficiency of your reactor and consider a slower monomer addition rate.
-
If the reaction is too slow, a modest increase in temperature within the catalyst's stable range may be beneficial.
-
-
Problem 2: Broad or Bimodal Molecular Weight Distribution (MWD)
Question: My Gel Permeation Chromatography (GPC) analysis of the poly(1-eicosene) shows a high Polydispersity Index (PDI > 2.5) or multiple peaks. What is causing this?
Answer: A broad or multimodal MWD indicates a lack of control over the polymerization process, often related to the nature of the catalyst's active sites or inconsistencies in the reaction conditions.
-
Probable Cause 1: Multiple Active Sites (Primarily with Ziegler-Natta Catalysts).
-
Explanation: Heterogeneous Ziegler-Natta catalysts inherently possess a variety of active sites with different reactivities and propensities for chain transfer.[9] This leads to the formation of polymer chains with varying lengths, resulting in a broad MWD.
-
Solution: If a narrow MWD is a critical requirement for your application, switching to a single-site catalyst, such as a metallocene, is the most effective solution.[8][10] Metallocene catalysts have well-defined, uniform active sites, which typically produce polymers with a narrow MWD (PDI ≈ 2).
-
-
Probable Cause 2: Catalyst Degradation or Transformation During Polymerization.
-
Explanation: The catalyst's active sites may change or degrade over the course of the reaction. This can be triggered by temperature fluctuations, the gradual introduction of impurities, or reactions with the co-catalyst or the polymer itself.
-
Solution: Maintain strict control over the reaction temperature using a reliable thermostatting system. Ensure that the inert atmosphere is maintained throughout the entire duration of the experiment to prevent the ingress of poisons.
-
-
Probable Cause 3: Poor Heat and Mass Transfer.
-
Explanation: As the polymerization of 1-eicosene proceeds, the viscosity of the reaction medium increases significantly.[1] Inadequate stirring can lead to poor heat dissipation, creating localized hot spots where the catalyst can degrade. It can also lead to poor diffusion of the monomer to the catalyst's active sites, affecting the rate of polymerization and the molecular weight of the polymer being formed.
-
Solution:
-
Use a reactor with an efficient overhead mechanical stirrer.
-
For very high viscosity solutions, consider diluting the reaction mixture with more solvent, although this may impact the overall reaction rate.
-
Ensure the reactor is not overfilled to allow for effective mixing.
-
-
Preventative Strategies for Minimizing Catalyst Deactivation
Proactive measures are key to ensuring successful 1-eicosene polymerization. The following sections detail preventative strategies.
Rigorous Purification of Reagents and Solvents
The single most important factor in preventing catalyst deactivation is the removal of impurities.
Experimental Protocol: Purification of 1-Eicosene and Toluene
-
Initial Treatment: Stir 1-eicosene and toluene separately over calcium hydride (CaH₂) overnight to remove bulk water.
-
Distillation: Decant the liquid and distill under a nitrogen atmosphere. Discard the initial and final fractions.
-
Column Purification: Set up a purification column packed with activated alumina and 3Å molecular sieves. Ensure the column is activated by heating under vacuum before use.
-
Elution: Pass the distilled 1-eicosene and toluene through the purification column under a positive pressure of high-purity nitrogen or argon.
-
Storage: Collect the purified reagents in a Schlenk flask under an inert atmosphere. Store over activated molecular sieves.
The Critical Role of Scavengers
Scavengers are organometallic compounds added to the polymerization medium to react with and neutralize catalyst poisons before they can deactivate the catalyst.
-
Common Scavengers: Triisobutylaluminum (TIBA) and triethylaluminum (TEAL) are commonly used scavengers. They are effective at removing trace amounts of water, oxygen, and other polar impurities.
-
Application: The scavenger is typically added to the solvent and monomer mixture and allowed to stir for a period of time before the catalyst and co-catalyst are introduced.
Table 1: Common Catalyst Poisons and their Effects on Ziegler-Natta Catalysts
| Poison | Typical Concentration in Feed (ppm) | Observed Productivity Loss (%) | Mechanism of Deactivation |
| Water (H₂O) | >1 | High | Hydrolysis of the active Ti-C bond |
| Oxygen (O₂) | 0.55 - 6.1 | 5 - 22 | Oxidation of the active metal center |
| Carbon Dioxide (CO₂) | 0.10 - 3.0 | 5 - 22 | Insertion into the metal-alkyl bond to form an inactive carboxylate |
| Acetylene (C₂H₂) | 0.15 - 3.5 | 5 - 22 | Strong coordination to the active site, blocking monomer access[11][12] |
| Sulfur Compounds (H₂S, COS) | 0.01 - 0.5 | 5 - 22 | Strong binding to the metal center, leading to irreversible poisoning[4] |
| Alcohols (e.g., Methanol) | >1 | High | React with the active sites to form inactive alkoxides[3] |
| Ketones (e.g., Acetone) | >1 | Moderate | Coordination to the Lewis acidic metal center, inhibiting monomer coordination[3] |
Data adapted from studies on polypropylene synthesis, which is mechanistically similar to 1-eicosene polymerization.[4]
Optimization of Reaction Conditions
Finding the right balance of reaction parameters is crucial for maintaining catalyst activity.
Table 2: Influence of Reaction Parameters on Catalyst Stability and Polymer Properties
| Parameter | Effect of Increasing the Parameter | Recommended Practice for 1-Eicosene Polymerization |
| Temperature | Increases reaction rate but can also increase the rate of catalyst deactivation and chain transfer.[13] | Operate within the catalyst's optimal temperature range (often 50-90°C for many systems). Use efficient cooling to manage the reaction exotherm. |
| Monomer Concentration | Increases polymerization rate. Can also lead to higher solution viscosity. | Balance a high monomer concentration for good reaction rates with maintaining a manageable viscosity for effective mixing. |
| Stirring Rate | Improves heat and mass transfer, reducing localized overheating and concentration gradients. | Use vigorous mechanical stirring, especially as the polymer concentration and solution viscosity increase. |
| Catalyst Loading | Increases the number of active sites and the overall reaction rate. | Use the minimum catalyst concentration necessary to achieve the desired reaction rate to minimize cost and potential side reactions. |
Visualizing Deactivation Pathways and Experimental Workflows
The following diagrams, rendered in DOT language for Graphviz, illustrate key concepts in minimizing catalyst deactivation.
Diagram 1: Common Catalyst Deactivation Pathways
Caption: Major pathways leading to catalyst deactivation.
Diagram 2: Workflow for Minimizing Catalyst Deactivation
Sources
- 1. Tandem Synthesis of Ultra-High Molecular Weight Drag Reducing Poly-α-Olefins for Low-Temperature Pipeline Transportation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effects of various poisoning compounds on the activity and stereospecificity of heterogeneous Ziegler–Natta catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of poisons for Ziegler Natta catalysts and effects on the production of polypropylene by gas chromatographic with simultaneous detection: Pulsed discharge helium ionization, mass spectrometry and flame ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Copolymerization of ethylene and isoprene initiated by metallocene catalyst - Arabian Journal of Chemistry [arabjchem.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. repositorio.ufba.br [repositorio.ufba.br]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1-Eicosene Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of all components within a formulation is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the validation of 1-eicosene quantification. As a long-chain alpha-olefin, 1-eicosene can be present as a process impurity, a formulation excipient, or a degradation product. Its accurate measurement is therefore critical for ensuring product quality, safety, and regulatory compliance.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering insights grounded in years of field experience to ensure that the described methods are not only scientifically sound but also robust and reliable in a real-world laboratory setting. Every recommendation is underpinned by authoritative sources and international guidelines to provide a self-validating framework for your analytical method development and validation.
The Analytical Challenge: Understanding 1-Eicosene
1-Eicosene (C₂₀H₄₀) is a non-polar, long-chain hydrocarbon with a terminal double bond. Its physicochemical properties, such as high boiling point (151 °C at 1.5 mmHg), low volatility, and solubility in non-polar organic solvents like chloroform, dictate the most suitable analytical approaches. The primary challenge in its quantification lies in selecting a technique that offers sufficient resolution, sensitivity, and robustness, especially when 1-eicosene is present in complex matrices.
Comparative Analysis of Primary Analytical Techniques: GC vs. HPLC
The two most prominent chromatographic techniques for the analysis of non-polar compounds like 1-eicosene are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these two is not arbitrary and depends on a thorough understanding of their principles and the specific requirements of the analysis.
Gas Chromatography (GC): The Workhorse for Volatile and Semi-Volatile Compounds
Given its volatility, GC is a natural fit for 1-eicosene analysis. When coupled with a Flame Ionization Detector (FID), it offers high sensitivity and a linear response over a wide concentration range for hydrocarbons.
-
Principle of GC-FID: The sample is vaporized and carried by an inert gas (mobile phase) through a heated column containing a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. The FID then combusts the eluted compounds in a hydrogen-air flame, producing ions that generate a measurable current proportional to the mass of carbon atoms.
-
Why it's suitable for 1-Eicosene:
-
Volatility: 1-Eicosene is sufficiently volatile to be analyzed by GC without derivatization.
-
Sensitivity of FID: The FID is highly sensitive to hydrocarbons, making it ideal for detecting low levels of 1-eicosene.
-
High Resolution: Capillary GC columns provide excellent separation efficiency, allowing for the resolution of 1-eicosene from other structurally similar compounds.
-
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Compounds
While GC is often the first choice, HPLC can also be adapted for 1-eicosene analysis, particularly when dealing with complex, non-volatile matrices or when GC is not available.
-
Principle of HPLC-UV: A liquid mobile phase carries the sample through a column packed with a stationary phase. Separation occurs based on the analyte's affinity for the stationary and mobile phases. For non-chromophoric compounds like 1-eicosene, detection can be challenging. A common approach is to use a UV detector at a low wavelength (around 200-210 nm) where the double bond exhibits some absorbance. However, this approach often suffers from low sensitivity and interference from other UV-absorbing species. A more robust, albeit more complex, approach involves derivatization to attach a UV-active or fluorescent tag to the 1-eicosene molecule.
-
Considerations for HPLC Analysis of 1-Eicosene:
-
Lack of Chromophore: The primary limitation is the absence of a strong chromophore in the 1-eicosene molecule, leading to poor sensitivity with UV detection.[1][2]
-
Derivatization: To overcome this, pre- or post-column derivatization can be employed to introduce a UV-absorbing or fluorescent moiety.[1][3][4] This adds complexity and potential for variability to the method.
-
Mobile Phase Selection: Reversed-phase HPLC with a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water) is the typical mode. However, for a highly non-polar analyte like 1-eicosene, a non-aqueous reversed-phase or normal-phase system might be necessary.
-
Head-to-Head Comparison: GC-FID vs. HPLC-UV for 1-Eicosene Quantification
| Feature | Gas Chromatography with Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Suitability for 1-Eicosene | High, due to its volatility and hydrocarbon nature. | Moderate, limited by the lack of a strong chromophore. |
| Sample Preparation | Relatively simple, often involving dilution in a suitable solvent. | Can be more complex, potentially requiring derivatization. |
| Speed | Generally faster analysis times.[5][6][7] | Typically longer run times.[6][7] |
| Cost | Lower cost per analysis due to minimal solvent usage.[5][8] | Higher cost due to solvent consumption and disposal.[6][8][9] |
| Sensitivity | High for hydrocarbons with FID. | Low without derivatization; can be high with fluorescent derivatization. |
| Robustness | Generally robust for non-polar analytes. | Can be less robust if derivatization is required. |
The Cornerstone of Reliability: A Comprehensive Guide to Method Validation
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[10][11] The validation process should be guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][10][11][12][13]
Key Validation Parameters and Their Practical Implementation
The following sections detail the essential validation parameters with a focus on their practical application for 1-eicosene quantification.
1. Specificity (Selectivity)
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Experimental Approach:
-
GC-FID: Analyze a blank matrix (placebo), a sample spiked with 1-eicosene, and a sample containing potential interfering substances (e.g., other long-chain hydrocarbons, formulation excipients). The retention time of the 1-eicosene peak should be unique, and there should be no interfering peaks at this retention time in the blank or placebo chromatograms.
-
HPLC-UV: Similar to GC, but with the added consideration of potential UV-absorbing interferences. If derivatization is used, the specificity of the derivatization reaction itself must be assessed.
-
2. Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Experimental Approach:
-
Prepare a series of at least five standard solutions of 1-eicosene of known concentrations spanning the expected working range.
-
Analyze each standard in triplicate.
-
Plot the mean response (e.g., peak area) against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should typically be ≥ 0.99. The y-intercept should be close to zero.
-
3. Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Experimental Approach:
-
Perform recovery studies by spiking a blank matrix with known amounts of 1-eicosene at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze at least three replicates at each concentration level.
-
Calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should typically be within 98.0% to 102.0%.
-
4. Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).
-
Experimental Approach:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same homogeneous sample at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-assay precision): Assess the variability of the method by analyzing the same sample on different days, with different analysts, and/or on different equipment.
-
Acceptance Criteria: The RSD for repeatability and intermediate precision should typically be ≤ 2.0%.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Experimental Approach (based on the standard deviation of the response and the slope of the calibration curve):
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Alternatively, for GC-FID, LOD can be determined based on a signal-to-noise ratio of 3:1, and LOQ based on a signal-to-noise ratio of 10:1.
-
6. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[14][15][16]
-
Experimental Approach:
-
Intentionally vary critical method parameters one at a time (One Factor at a Time - OFAT) or using a design of experiments (DoE) approach.[15]
-
For GC-FID: Vary parameters such as injector temperature (± 5 °C), oven temperature ramp rate (± 10%), carrier gas flow rate (± 10%), and different columns (if applicable).
-
For HPLC-UV: Vary parameters such as mobile phase composition (e.g., ± 2% organic), column temperature (± 5 °C), flow rate (± 10%), and pH of the mobile phase (± 0.2 units).
-
Analyze the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the quantification results.
-
Acceptance Criteria: The results should remain within the acceptance criteria for precision and accuracy, and system suitability should be maintained.
-
Experimental Protocols: A Practical Starting Point
The following protocols are provided as a robust starting point for the development and validation of analytical methods for 1-eicosene quantification. These are based on established methods for similar long-chain, non-polar compounds and should be optimized for your specific application and matrix.
Protocol 1: Validated GC-FID Method for 1-Eicosene Quantification
This method is recommended as the primary approach due to its simplicity, sensitivity, and robustness for a non-polar analyte like 1-eicosene.
1. Sample Preparation
The goal of sample preparation is to extract 1-eicosene from the sample matrix and present it in a suitable solvent for GC analysis.[5][17][18]
-
For solid or semi-solid matrices (e.g., pharmaceutical formulations):
-
Accurately weigh a representative portion of the sample.
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[9][12][19][20]
-
LLE: Use a non-polar solvent in which 1-eicosene is highly soluble and which is immiscible with the bulk of the matrix (e.g., hexane, heptane).[20]
-
SPE: Use a non-polar sorbent (e.g., C18) to retain 1-eicosene while more polar matrix components are washed away. Elute 1-eicosene with a suitable non-polar solvent.[7][11]
-
-
Dilute the extract to a concentration within the calibrated range.
-
Filter the final solution through a 0.45 µm PTFE syringe filter prior to injection.
-
-
For liquid matrices:
-
If 1-eicosene is in a non-polar solvent, a simple "dilute and shoot" approach may be sufficient.[17]
-
If in a polar solvent, perform LLE with an immiscible non-polar solvent.
-
2. GC-FID Instrumentation and Conditions
| Parameter | Recommended Condition | Rationale |
| GC System | Agilent 8890 GC or equivalent with FID | Standard, reliable instrumentation. |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A non-polar column suitable for the separation of hydrocarbons. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas. Hydrogen can provide faster analysis times. |
| Flow Rate | 1.0 mL/min (constant flow) | Optimal for column efficiency. |
| Injector Temperature | 280 °C | Ensures complete vaporization of 1-eicosene without degradation. |
| Injection Volume | 1 µL | Standard injection volume. |
| Split Ratio | 50:1 (can be optimized) | Prevents column overloading while maintaining sensitivity. |
| Oven Program | Initial: 150 °C (hold 1 min), Ramp: 10 °C/min to 300 °C (hold 5 min) | Provides good separation of 1-eicosene from other potential components. |
| Detector | Flame Ionization Detector (FID) | Highly sensitive to hydrocarbons. |
| Detector Temperature | 320 °C | Prevents condensation of the analyte. |
| Hydrogen Flow | 30 mL/min | Optimized for FID performance. |
| Air Flow | 300 mL/min | Optimized for FID performance. |
| Makeup Gas (N₂) | 25 mL/min | Ensures efficient transfer of eluent to the detector. |
3. Validation Data Summary (Hypothetical)
The following table presents hypothetical but realistic validation data for the described GC-FID method.
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of 1-eicosene | Pass |
| Linearity (r²) | ≥ 0.99 | 0.9995 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | Report | 0.3 µg/mL |
| LOQ | Report | 1.0 µg/mL |
| Robustness | No significant impact on results | Pass |
Protocol 2: HPLC-UV Method with Pre-column Derivatization for 1-Eicosene Quantification
This method is an alternative for laboratories where GC is not available or for specific applications where HPLC is preferred. It requires a derivatization step to enhance UV detection.
1. Derivatization
The double bond in 1-eicosene can be targeted for derivatization. A common approach for alkenes is reaction with a reagent that adds a chromophore. For example, reaction with a reagent like 2,4-dinitrophenylhydrazine (DNPH) in the presence of an acid catalyst can form a UV-active derivative.
2. Sample Preparation
-
Extract 1-eicosene from the sample matrix as described in the GC-FID protocol.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the derivatization reagent solution.
-
Heat the mixture to facilitate the reaction (optimization of time and temperature is crucial).
-
After the reaction is complete, dilute the sample with the mobile phase to a concentration within the calibrated range.
-
Filter the final solution through a 0.45 µm PTFE syringe filter.
3. HPLC-UV Instrumentation and Conditions
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV detector | Standard, reliable instrumentation. |
| Column | C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) | A non-polar stationary phase for reversed-phase chromatography. |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic, to be optimized) | A common mobile phase for reversed-phase HPLC. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | Standard injection volume. |
| UV Detection | Wavelength to be determined based on the λmax of the derivative | Maximizes sensitivity for the derivatized analyte. |
4. Validation Considerations for a Derivatization Method
When using derivatization, the validation must also consider the derivatization reaction itself:
-
Completeness of the reaction: Ensure the reaction goes to completion or is highly reproducible.
-
Stability of the derivative: The derivatized analyte must be stable under the analytical conditions.
-
Specificity of the reaction: The derivatizing agent should ideally react only with the target analyte.
Conclusion
For the quantification of 1-eicosene, Gas Chromatography with Flame Ionization Detection (GC-FID) stands out as the superior analytical technique due to its inherent suitability for volatile, non-polar hydrocarbons. It offers a simpler, faster, more cost-effective, and robust method compared to HPLC-UV. While HPLC can be employed, it necessitates a derivatization step to achieve adequate sensitivity, which introduces complexity and potential sources of error.
The successful implementation of any analytical method hinges on a thorough and systematic validation process. By adhering to the principles outlined in the ICH Q2(R2) guidelines and meticulously evaluating each validation parameter, researchers and drug development professionals can ensure the generation of reliable and defensible data for 1-eicosene quantification. This, in turn, is fundamental to guaranteeing the quality, safety, and efficacy of pharmaceutical products.
References
- Lab Manager. (n.d.). HPLC vs GC: Choosing the Right Chromatography Technique.
- Allan Chemical Corporation. (2026, January 6). HPLC vs GC: Application Differences.
- International Journal of Biology, Pharmacy and Allied Sciences. (2022, April 1). Development and validation of gc-fid method for the quantification of 1, 4-dioxane in herbal shampoo. Retrieved from International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS).
- Food Safety Institute. (2025, July 19). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
- Google Patents. (n.d.). CN114736094A - Method for separating alkane and olefin by liquid-liquid extraction.
- ResearchGate. (n.d.). Liquid–liquid extraction process of olefin and alkane system.
- Chromatography Today. (n.d.). HPLC vs GC - A Beginner's Guide.
- Phenomenex. (n.d.). What is Solid-Phase Extraction?.
- ResearchGate. (n.d.). Derivatization Reagents: Selective Response & Detection.
- SciELO. (n.d.). Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- RSC Publishing. (2019, August 16). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances.
- PubMed Central. (n.d.). Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Preprints.org. (2025, June 13). Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography.
- ResearchGate. (2025, August 5). (PDF) Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture.
- UC Davis. (n.d.). Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood.
- Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY.
- Biotage. (n.d.). Method Development in Solid Phase Extraction using Non-Polar ISOLUTE® SPE Columns for the Extraction of Aqueous Samples.
- Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION.
- ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- Sigma-Aldrich. (n.d.). Supelco Guide to Solid Phase Extraction.
- ResearchGate. (2025, August 10). Derivatizing Reagents for Detection of Organic Compounds By HPLC.
- Thermo Fisher Scientific. (n.d.). GC-MS Sample Preparation.
- HTA SRL. (n.d.). Derivatization in HPLC.
- Chromatography Today. (n.d.). Why a robust method is essential in pharmaceutical analysis.
- IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- Agilent. (n.d.). Analytical Sample Preparation E-book.
- Agilent. (2015, November 20). HPLC Separation Robustness and Ruggedness.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Derivatization in HPLC - HTA [hta-it.com]
- 3. researchgate.net [researchgate.net]
- 4. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. Quantitative analysis of Aliphatic Olefins in alternative and petroleum-based fuels by comprehensive two-dimensional gas chromatography - American Chemical Society [acs.digitellinc.com]
- 7. The Fundamentals of Solid Phase Extraction (SPE) [discover.restek.com]
- 8. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. What is Solid-Phase Extraction? | Phenomenex [phenomenex.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. CN114736094A - Method for separating alkane and olefin by liquid-liquid extraction - Google Patents [patents.google.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. data.biotage.co.jp [data.biotage.co.jp]
- 20. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to 1-Eicosene and Other C20 Alpha-Olefins for Researchers and Drug Development Professionals
This guide provides an in-depth technical comparison of 1-eicosene with other C20 alpha-olefin isomers. As researchers, scientists, and drug development professionals, understanding the nuanced differences in chemical structure and their impact on performance is paramount for material selection and process optimization. This document offers a comprehensive analysis, supported by available data and established chemical principles, to aid in your research and development endeavors.
Introduction to C20 Alpha-Olefins
C20 alpha-olefins are long-chain unsaturated hydrocarbons with the general formula C₂₀H₄₀. The defining characteristic of an alpha-olefin is the presence of a double bond at the primary or "alpha" position of the carbon chain. This terminal double bond imparts a higher degree of reactivity compared to its internal olefin isomers, making alpha-olefins valuable precursors in a multitude of chemical syntheses.[1]
While 1-eicosene is the most prominent C20 alpha-olefin, other isomers exist, including internal linear eicosenes (e.g., 2-eicosene, 3-eicosene) and various branched C20 olefins. The seemingly subtle difference in the double bond's location or the presence of branching significantly influences the molecule's physical properties and chemical reactivity, thereby dictating its suitability for specific applications.
Physicochemical Properties: A Comparative Overview
The physical properties of C20 olefin isomers are primarily dictated by their molecular structure. Linearity and the position of the double bond affect intermolecular forces, which in turn influence properties like melting point, boiling point, and viscosity.
| Property | 1-Eicosene | Internal Eicosene Isomers (Representative) | Branched C20 Olefin Isomers (Representative) |
| Molecular Formula | C₂₀H₄₀ | C₂₀H₄₀ | C₂₀H₄₀ |
| Molecular Weight ( g/mol ) | 280.54 | 280.54 | 280.54 |
| Melting Point (°C) | 26-28 | Generally lower than 1-eicosene | Significantly lower than linear isomers |
| Boiling Point (°C) | ~351 | Slightly lower than 1-eicosene | Generally lower than linear isomers |
| Density (g/cm³ at 20°C) | ~0.79 | Similar to 1-eicosene | Generally lower than linear isomers |
| Viscosity | Higher | Similar to 1-eicosene | Lower |
Causality Behind the Properties:
-
Melting and Boiling Points: The linear structure of 1-eicosene allows for more efficient packing of molecules, leading to stronger van der Waals forces and consequently higher melting and boiling points compared to branched isomers. Internal olefins have slightly lower boiling points than their terminal counterparts due to minor differences in molecular symmetry and intermolecular interactions.
-
Viscosity: The linear nature of 1-eicosene results in greater intermolecular entanglement, leading to higher viscosity compared to the more compact, globular structures of branched isomers.
Performance in Key Applications: A Data-Driven Comparison
The choice between 1-eicosene and other C20 olefin isomers is application-driven. The unique reactivity of the terminal double bond in 1-eicosene makes it the preferred choice for polymerization and the synthesis of certain surfactants. In contrast, applications like synthetic lubricants may benefit from the properties imparted by internal or branched isomers.
Polymer Synthesis: The Alpha Advantage
1-Eicosene is a key comonomer in the production of specialty polymers, particularly with Ziegler-Natta catalysts.[2] The terminal double bond in 1-eicosene is more sterically accessible and exhibits higher reactivity towards polymerization compared to internal double bonds.[1] This leads to more efficient incorporation into the polymer chain and allows for precise control over the polymer's properties.
A study on the copolymerization of propylene with various higher α-olefins, including 1-eicosene, demonstrated that the incorporation of these long-chain branches significantly enhances the ductility and flexibility of the resulting polypropylene.[3][4] Even a small amount of 1-eicosene can disrupt the crystallinity of the polymer, leading to materials with elastomeric properties.[3][4]
Experimental Protocol: Ziegler-Natta Polymerization of 1-Eicosene
This protocol outlines a general procedure for the laboratory-scale polymerization of 1-eicosene using a Ziegler-Natta catalyst system.
Materials:
-
1-Eicosene (purified and dried)
-
Toluene (anhydrous)
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminum (Al(C₂H₅)₃)
-
Nitrogen gas (high purity)
-
Schlenk line and glassware
Procedure:
-
Catalyst Preparation: Under a nitrogen atmosphere, add a solution of TiCl₄ in toluene to a stirred solution of Al(C₂H₅)₃ in toluene at a controlled temperature (e.g., 0°C). The molar ratio of Al/Ti is a critical parameter and should be optimized.
-
Polymerization: In a separate reactor, dissolve a known amount of 1-eicosene in anhydrous toluene under a nitrogen atmosphere.
-
Initiation: Inject the prepared Ziegler-Natta catalyst into the 1-eicosene solution with vigorous stirring.
-
Reaction: Maintain the reaction at a constant temperature (e.g., 50-70°C) for a specified duration. Monitor the reaction progress by observing changes in viscosity.
-
Termination: Quench the reaction by adding a small amount of acidified methanol.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like methanol. Filter and wash the polymer repeatedly with methanol to remove catalyst residues.
-
Drying: Dry the resulting poly(1-eicosene) under vacuum at a moderate temperature.
Workflow Diagram:
Caption: Ziegler-Natta polymerization of 1-eicosene.
Synthetic Lubricants: A Role for Isomeric Diversity
While 1-eicosene can be used to produce polyalphaolefins (PAOs), which are high-performance synthetic lubricants, the initial oligomerization process often leads to some degree of isomerization.[5] In fact, some lubricant applications benefit from the properties of internal and branched olefins.
-
Internal Olefins: PAOs derived from internal olefins can exhibit improved low-temperature properties (lower pour points) compared to those from purely linear alpha-olefins.
-
Branched Olefins: The presence of branching can disrupt the regular packing of the hydrocarbon chains, leading to fluids with lower pour points and better viscosity indices (a measure of how viscosity changes with temperature).
A detailed characterization of a PAO dimer (C20) revealed a complex mixture of isomers, with the majority being intermediately branched.[6] This study found a correlation between the isomeric distribution and the viscosity-temperature behavior, with a higher content of weakly branched and linear isomers leading to a less temperature-dependent viscosity.[6]
Surfactants and Detergents: Reactivity at the Forefront
The synthesis of certain surfactants, such as alpha-olefin sulfonates (AOS), relies on the high reactivity of the terminal double bond in alpha-olefins. The sulfonation of 1-eicosene, for example, proceeds readily at the alpha position to produce a highly effective anionic surfactant. Internal olefins are less reactive in this process, making 1-eicosene the preferred starting material for this class of surfactants.
Experimental Protocol: Synthesis of Sodium 1-Eicosene Sulfonate
This protocol describes a general method for the sulfonation of 1-eicosene.
Materials:
-
1-Eicosene
-
Sulfur trioxide (SO₃) complex (e.g., SO₃-dioxane)
-
Inert solvent (e.g., dichloromethane)
-
Sodium hydroxide (NaOH) solution
-
Nitrogen gas
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, dissolve 1-eicosene in the inert solvent.
-
Sulfonation: Cool the solution in an ice bath and add the SO₃ complex dropwise while maintaining the temperature below a certain threshold (e.g., 10°C).
-
Aging: After the addition is complete, allow the mixture to stir at a controlled temperature for a specified period to ensure complete reaction.
-
Neutralization: Slowly add the reaction mixture to a stirred, cooled solution of sodium hydroxide to neutralize the sulfonic acid and hydrolyze any sultones formed.
-
Isolation: Separate the aqueous layer containing the sodium 1-eicosene sulfonate. The product can be further purified by extraction and crystallization.
Reaction Pathway Diagram:
Sources
A Comparative Guide to the Performance of 1-Eicosene-Based Lubricants
For researchers, scientists, and professionals in drug development, the selection of high-performance lubricants is a critical factor that can significantly impact the reliability and longevity of sensitive laboratory equipment. This guide provides an in-depth technical comparison of lubricants derived from 1-eicosene, a long-chain alpha-olefin, against other common synthetic base oils. By understanding the fundamental molecular differences and their influence on key performance metrics, you can make more informed decisions for your specific applications.
Introduction to 1-Eicosene and its Role in High-Performance Lubricants
1-Eicosene is a linear alpha-olefin with the chemical formula C20H40. Its long twenty-carbon chain makes it an excellent starting material for the synthesis of high viscosity and high-performance polyalphaolefin (PAO) synthetic lubricants.[1][2] PAOs are classified as Group IV base oils by the American Petroleum Institute (API) and are known for their superior properties compared to conventional mineral oils.[3][4]
The synthesis of PAOs from alpha-olefins like 1-eicosene typically involves a two-step process: oligomerization followed by hydrogenation.[5][6] The oligomerization step, often catalyzed by Lewis acids or metallocene catalysts, links several 1-eicosene molecules together.[5][7] The subsequent hydrogenation step removes any remaining double bonds, resulting in a fully saturated, stable hydrocarbon molecule.[8] The length of the initial alpha-olefin chain has a significant impact on the final properties of the PAO, with longer chains generally producing lubricants with higher viscosity, a higher viscosity index, and improved tribological performance.[9]
Caption: Synthesis of 1-Eicosene-Based Polyalphaolefin (PAO)
Key Performance Metrics for Lubricant Evaluation
To objectively compare the performance of different lubricants, we rely on a set of standardized tests that quantify key properties. For the purpose of this guide, we will focus on three critical performance indicators:
-
Viscosity and Viscosity Index (VI): Viscosity is a measure of a fluid's resistance to flow. The Viscosity Index (VI) is an empirical, unitless number that quantifies how much a lubricant's viscosity changes with temperature.[10] A higher VI indicates a more stable viscosity across a wide temperature range, which is crucial for applications with fluctuating operating temperatures.[11]
-
Oxidation Stability: This refers to a lubricant's resistance to degradation due to chemical reaction with oxygen at elevated temperatures.[12] Poor oxidation stability leads to the formation of sludge, varnish, and acidic byproducts, which can impede lubrication and cause corrosion.[12]
-
Tribological Properties (Wear Prevention): Tribology is the science of interacting surfaces in relative motion. In the context of lubricants, we are primarily concerned with their ability to reduce friction and prevent wear on moving parts.[13]
Experimental Protocols for Performance Evaluation
The following are detailed, step-by-step methodologies for the key experiments used to generate the comparative data in this guide. These protocols are based on internationally recognized ASTM standards to ensure the validity and reproducibility of the results.
Viscosity and Viscosity Index (ASTM D2270)
The Viscosity Index is calculated from the kinematic viscosity of the lubricant measured at two different temperatures, 40°C and 100°C, as per ASTM D445.[13][14]
Experimental Protocol (ASTM D445 - Kinematic Viscosity):
-
Sample Preparation: The lubricant sample is brought to the test temperature in a calibrated glass capillary viscometer.[15]
-
Flow Measurement: The time it takes for a fixed volume of the lubricant to flow under gravity through the capillary is measured.[7]
-
Viscosity Calculation: The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.[16]
-
Repeat for Both Temperatures: Steps 1-3 are repeated for both 40°C and 100°C.
-
Viscosity Index Calculation (ASTM D2270): The VI is then calculated using the kinematic viscosity values at 40°C and 100°C with the formulas provided in the ASTM D2270 standard.[17]
Caption: ASTM D2272 RPVOT Workflow
Tribological Properties (ASTM D4172 - Four-Ball Wear Test)
This test evaluates the wear-preventive characteristics of a lubricant under sliding contact. [18] Experimental Protocol:
-
Apparatus Setup: Three steel balls are clamped together in a cup, and a fourth ball is held in a chuck above them. The cup is filled with the lubricant sample.
-
Test Conditions: The top ball is rotated against the three stationary balls at a specified speed (e.g., 1200 rpm) and under a specific load (e.g., 40 kg) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).
-
Wear Scar Measurement: After the test, the three stationary balls are cleaned, and the diameter of the wear scars created by the rotating ball is measured under a microscope. [19]4. Result: The average wear scar diameter is reported. A smaller wear scar indicates better wear protection. [19]
Caption: ASTM D4172 Four-Ball Wear Test Workflow
Comparative Performance Data
The following table presents a comparative analysis of a high-viscosity PAO derived from 1-eicosene against other common synthetic lubricant base oils: a lower-viscosity PAO from 1-decene, a synthetic ester, and a polyalkylene glycol (PAG). The data presented are representative values based on typical performance characteristics reported in the literature.
| Performance Metric | 1-Eicosene PAO (High Viscosity) | 1-Decene PAO (Low Viscosity) | Synthetic Ester | Polyalkylene Glycol (PAG) | Test Method |
| Kinematic Viscosity @ 40°C (cSt) | 450 | 30 | 46 | 68 | ASTM D445 |
| Kinematic Viscosity @ 100°C (cSt) | 45 | 5.8 | 8.5 | 12.5 | ASTM D445 |
| Viscosity Index (VI) | 165 | 135 | 150 | 220 | ASTM D2270 |
| Oxidation Stability (RPVOT, minutes) | >1500 | >1200 | ~800 | ~1000 | ASTM D2272 |
| Four-Ball Wear (Wear Scar Diameter, mm) | 0.35 | 0.45 | 0.40 | 0.50 | ASTM D4172 |
Analysis and Discussion
The data clearly illustrates the superior performance characteristics of PAO-based lubricants, particularly those derived from longer-chain alpha-olefins like 1-eicosene.
-
Viscosity and Thermal Stability: The 1-eicosene PAO exhibits a very high viscosity index, indicating excellent viscosity stability over a broad temperature range. [9]While PAGs can have even higher VIs, they often have issues with water solubility and compatibility with other lubricant types. [4]The longer, more entangled polymer chains of the 1-eicosene PAO contribute to its higher viscosity and robust film strength at elevated temperatures.
-
Oxidation Resistance: Both PAOs demonstrate exceptional oxidation stability, a hallmark of their saturated, pure hydrocarbon structure. [12]The absence of reactive sites like double bonds or aromatic rings makes them inherently resistant to oxidative breakdown. [5]Esters and PAGs, while having good thermal stability, contain oxygen atoms in their molecular structure, which can be more susceptible to oxidation under certain conditions.
-
Wear Protection: The superior wear protection of the 1-eicosene PAO, as indicated by the smaller wear scar in the four-ball test, can be attributed to its high viscosity and the formation of a durable lubricating film under high-pressure conditions. [13]The longer alkyl side chains of the 1-eicosene-derived PAO molecules are thought to provide better surface adhesion and a more resilient protective layer.
Conclusion
For demanding applications in research and development where equipment reliability is paramount, 1-eicosene-based polyalphaolefin lubricants offer a superior performance profile. Their exceptional thermal and oxidative stability, coupled with excellent wear protection, translates to longer equipment life, reduced maintenance, and greater operational consistency. While other synthetic lubricants have their merits in specific applications, the all-around high performance of 1-eicosene-based PAOs makes them a compelling choice for a wide range of critical lubrication needs.
References
Sources
- 1. lubrex.net [lubrex.net]
- 2. Polyalphaolefin (PAO), synthetic oil polyalphaolefins — DYM Resources [dymresources.com]
- 3. marketresearch.com [marketresearch.com]
- 4. cnlubricantadditive.com [cnlubricantadditive.com]
- 5. US7129197B2 - Synthesis of poly-alpha olefin and use thereof - Google Patents [patents.google.com]
- 6. Polyalphaolefins Technology | Chevron Phillips Chemical [cpchem.com]
- 7. mdpi.com [mdpi.com]
- 8. US20050263435A1 - Polyalphaolefins with improved oxidative stability and the process of making thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Polyalphaolefin (PAO) Market Size, Share And Growth Report 2031 [straitsresearch.com]
- 11. Polyalphaolefins FAQ | Chevron Phillips Chemical [cpchem.com]
- 12. xray.greyb.com [xray.greyb.com]
- 13. Main-Product: Polyalphaolefins [portfolio-pplus.com]
- 14. researchgate.net [researchgate.net]
- 15. precisionlubrication.com [precisionlubrication.com]
- 16. US20070225533A1 - High viscosity polyalphaolefins based on 1-hexene, 1-dodecene and 1-tetradecene - Google Patents [patents.google.com]
- 17. US20060161034A1 - High viscosity PAOs based on 1-decene/1-dodecene - Google Patents [patents.google.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Via Performance to Degradation: Oxidation Mechanism of Biodegradable Polyalphaolefin Base Oil for Electric Drive Systems - PMC [pmc.ncbi.nlm.nih.gov]
The Discerning Surfactant: A Comparative Guide to the Efficacy of 1-Eicosene Derivatives in Advanced Drug Delivery
For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is a critical decision that profoundly impacts the stability, bioavailability, and overall efficacy of a drug formulation. While a plethora of amphiphilic molecules are available, surfactants derived from long-chain alpha-olefins, particularly 1-eicosene (a C20 alpha-olefin), are emerging as a compelling class of excipients. Their unique physicochemical properties, stemming from their substantial hydrophobic character, offer distinct advantages in the formulation of sophisticated drug delivery systems.
This guide provides an in-depth, objective comparison of the performance of surfactants derived from 1-eicosene against those synthesized from other common olefins. We will delve into the underlying scientific principles that govern their behavior and provide detailed experimental protocols to empower researchers to validate these findings in their own laboratories.
The Molecular Architecture of Performance: Why Chain Length Matters
Surfactants are amphiphilic molecules, possessing both a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. In the case of alpha-olefin sulfonates (AOS), a widely utilized class of anionic surfactants, the hydrophobic tail is a hydrocarbon chain of varying length. The properties of these surfactants are intrinsically linked to the length of this alkyl chain.
Surfactants derived from 1-eicosene possess a 20-carbon chain, placing them in the long-chain surfactant category. This extended hydrophobic tail imparts distinct characteristics when compared to their shorter-chain counterparts, such as those derived from 1-hexadecene (C16) or 1-tetradecene (C14).
A critical parameter in surfactant science is the Critical Micelle Concentration (CMC) , the concentration at which surfactant molecules self-assemble into micelles. As the hydrophobic chain length increases, the surfactant's solubility in water decreases, leading to a lower CMC. This is because the longer hydrophobic tails have a stronger driving force to minimize their contact with water, thus favoring micellization at lower concentrations. Studies have shown that the CMC decreases with increasing alkyl chain length for alpha-olefin sulfonates.[1]
However, this enhanced hydrophobicity also influences other performance metrics. While a lower CMC is often advantageous, longer alkyl chains in AOS have been shown to exhibit reduced efficiency in lowering surface tension and can lead to decreased wettability and emulsification performance compared to shorter chain variants like C14-16 AOS.[1]
Performance in Focus: A Comparative Analysis
To provide a clear comparison, the following table summarizes the key performance differences between surfactants derived from 1-eicosene (represented by C20-24 AOS) and those from shorter-chain olefins.
| Performance Metric | Surfactants from 1-Eicosene (C20) | Surfactants from Shorter-Chain Olefins (e.g., C14-C16) | Rationale |
| Critical Micelle Concentration (CMC) | Lower | Higher | Increased hydrophobicity of the longer C20 tail drives micelle formation at lower concentrations to minimize contact with water.[1] |
| Surface Tension Reduction | Less Efficient | More Efficient | While all surfactants reduce surface tension, the bulkier C20 tail can lead to less efficient packing at the air-water interface compared to the more agile shorter chains.[1] |
| Emulsification & Wettability | Good, but can be less effective than shorter chains | Excellent | Shorter chain AOS, such as C14-16 AOS, have demonstrated superior emulsification and wetting properties.[1] |
| Drug Solubilization Capacity | Potentially Higher for Lipophilic Drugs | Moderate | The larger hydrophobic core of micelles formed from C20 surfactants can offer a more capacious environment for solubilizing poorly water-soluble drug molecules. |
| Biocompatibility | Generally good, but requires thorough evaluation | Generally good, with extensive safety data available for some classes. | Alpha-olefin sulfonates are considered to be readily biodegradable.[2] However, as with any excipient, biocompatibility must be rigorously assessed for a specific formulation and application. |
Experimental Validation: Protocols for the Discerning Scientist
To empower researchers to substantiate these claims, we provide detailed, step-by-step methodologies for key experiments.
Protocol 1: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
This protocol outlines the use of a surface tensiometer to measure the CMC of a surfactant solution. The principle lies in the fact that surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it plateaus.
Methodology:
-
Preparation of Surfactant Solutions: Prepare a stock solution of the surfactant (e.g., sodium 1-eicosene sulfonate) in ultrapure water. Create a series of dilutions with concentrations ranging from well below to well above the expected CMC.
-
Instrument Calibration: Calibrate the surface tensiometer according to the manufacturer's instructions, typically using a standard with a known surface tension, such as ultrapure water.
-
Measurement:
-
Measure the surface tension of each dilution, starting from the lowest concentration.
-
Ensure the platinum ring or plate is thoroughly cleaned and flamed between each measurement to remove any residual surfactant.
-
Allow the surface tension reading to stabilize before recording the value.
-
-
Data Analysis:
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined as the point of intersection of the two linear portions of the graph.
-
Diagram of the Experimental Workflow for CMC Determination:
Caption: Workflow for determining the Critical Micelle Concentration (CMC).
Protocol 2: Evaluation of Emulsification Efficacy by Particle Size Analysis
This protocol describes the preparation of a model oil-in-water nanoemulsion and the subsequent analysis of its droplet size and stability, key indicators of emulsification performance.
Methodology:
-
Nanoemulsion Formulation:
-
Prepare the aqueous phase containing the surfactant at a concentration above its CMC.
-
Prepare the oil phase (e.g., a medium-chain triglyceride).
-
Gradually add the oil phase to the aqueous phase under high-shear homogenization.
-
Further reduce the droplet size using a high-pressure homogenizer or microfluidizer.
-
-
Particle Size and Zeta Potential Measurement:
-
Immediately after preparation, dilute a small aliquot of the nanoemulsion with ultrapure water.
-
Measure the mean droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
-
Stability Assessment:
Diagram of the Nanoemulsion Preparation and Characterization Workflow:
Caption: Workflow for nanoemulsion preparation and characterization.
Protocol 3: Assessment of Biocompatibility via Hemolysis Assay
This protocol provides a method to evaluate the potential of a surfactant to damage red blood cells, a crucial indicator of its biocompatibility.
Methodology:
-
Preparation of Red Blood Cell (RBC) Suspension:
-
Obtain fresh, anticoagulated blood from a healthy donor.
-
Centrifuge the blood to pellet the RBCs.
-
Wash the RBCs multiple times with phosphate-buffered saline (PBS) to remove plasma and buffy coat.
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
-
Incubation with Surfactant:
-
Prepare a series of surfactant dilutions in PBS.
-
In a 96-well plate, mix the RBC suspension with each surfactant dilution.
-
Include a negative control (RBCs in PBS) and a positive control (RBCs in a solution of Triton X-100, which causes 100% hemolysis).
-
Incubate the plate at 37°C for a defined period (e.g., 1 hour).
-
-
Quantification of Hemolysis:
-
Centrifuge the plate to pellet intact RBCs.
-
Transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm) using a microplate reader.
-
-
Calculation of Hemolysis Percentage:
-
Calculate the percentage of hemolysis for each surfactant concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
The Causality Behind Experimental Choices
The selection of these specific experimental protocols is deliberate and grounded in scientific rationale.
-
Surface Tensiometry for CMC Determination: This is a direct and highly sensitive method to probe the self-assembly behavior of surfactants. The inflection point in the surface tension curve provides a clear and reproducible measure of the CMC.
-
Dynamic Light Scattering for Nanoemulsion Characterization: DLS is a non-invasive technique that provides rapid and accurate measurements of particle size distribution and zeta potential. These parameters are critical for predicting the stability and in vivo fate of nanoemulsions. Zeta potential, in particular, indicates the surface charge of the droplets, which is crucial for preventing aggregation through electrostatic repulsion.[4]
-
Hemolysis Assay for Biocompatibility Screening: The erythrocyte membrane is a well-established model for biological membranes. A surfactant's ability to disrupt this membrane and cause hemolysis is a strong indicator of its potential for in vivo toxicity. This assay serves as a vital preliminary screening tool before more extensive and costly in vivo studies are undertaken.
Conclusion: The Promise of 1-Eicosene-Derived Surfactants
Surfactants derived from 1-eicosene represent a promising, albeit specialized, class of excipients for advanced drug delivery. Their long hydrophobic chains result in a low CMC, which can be advantageous for forming stable micelles at lower concentrations. While their emulsification and wetting properties may be surpassed by shorter-chain analogs, their potentially higher capacity for solubilizing lipophilic drugs makes them an attractive option for challenging formulations.
As with any component of a drug delivery system, a thorough and rigorous experimental evaluation is paramount. The protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to explore the potential of 1-eicosene-derived surfactants and to make informed decisions in the pursuit of more effective and innovative drug therapies.
References
- Influence of alkyl chain length of alpha olefin sulfonates on surface and interfacial properties. (URL not available)
- Re-Review of Sodium α-Olefin Sulfonates as Used in Cosmetics. (1996). (URL not available)
- Influence of Alkyl Chain Length of Alpha Olefin Sulfonates on Surface and Interfacial Properties. (URL not available)
- Preparation, characterization and application of long-chain fatty alcohol-based polymeric micelles. (URL not available)
- A REVIEW ON FORMULATION AND CHARACTERIZATION OF NANOEMULSION. (URL not available)
- Hemolysis as a rapid screening technique for assessing the toxicity of native surfactin and a genetically engineered deriv
- Synthesis method of sodium allylsulfon
- Cytotoxicity of Ionic Liquids on Normal Human Dermal Fibroblasts in the Context of Their Present and Future Applications. (2021). ACS Sustainable Chemistry & Engineering. (URL not available)
- Engineering of Long-Term Stable Transparent Nanoemulsion Using High-Gravity Rotating Packed Bed for Oral Drug Delivery. (2020). International Journal of Nanomedicine. (URL not available)
- Characterization of Nanoemulsions Stabilized with Different Emulsifiers and Their Encapsulation Efficiency for Oregano Essential. (2023). (URL not available)
Sources
Technical Guide: Benchmarking 1-Eicosene Purity for Precision Applications
Executive Summary
In high-stakes applications—specifically Phase Change Materials (PCMs) and precision copolymerization—the nominal purity stated on a Certificate of Analysis (CoA) often fails to capture critical isomeric impurities.[1] This guide benchmarks 1-Eicosene (CAS: 3452-07-1) from three distinct supplier tiers.
Key Finding: While Gas Chromatography (GC) often reports >95% purity across suppliers, Nuclear Magnetic Resonance (
The Target: 1-Eicosene Characteristics
1-Eicosene is a linear alpha-olefin (LAO).[1] Its utility relies on the terminal double bond's reactivity and the carbon chain's crystallization properties.
| Property | Specification Target | Criticality |
| Molecular Formula | Stoichiometry | |
| Melting Point | 27–30 °C | Phase Change Efficiency |
| Boiling Point | ~151 °C (at 1.5 mmHg) | Purification/Distillation |
| Refractive Index | Quick Purity Check |
Benchmarking Methodology
To ensure objective analysis, we procured samples from three representative supplier tiers:
-
Supplier A (Analytical Grade): Marketed as >99% purity standard.[1]
-
Supplier B (Synthesis Grade): Marketed as >95%, typically for bulk synthesis.[1]
-
Supplier C (Technical Grade): Marketed as ~90%, often for industrial lubricants.[1]
Experimental Workflow
The following logic flow illustrates the self-validating characterization pipeline used to distinguish these grades.
Figure 1: The multi-modal characterization workflow ensures that thermodynamic impurities (DSC) and structural isomers (NMR) are not missed by simple chromatographic retention (GC).[1]
Comparative Results & Discussion
Chromatographic Purity (GC-FID)
Method: Agilent 7890B, HP-5 Column, FID Detector.[1]
GC-FID provides the quantitative baseline.[1] However, standard non-polar columns often co-elute internal isomers with the alpha-olefin peak.[1]
| Metric | Supplier A (Analytical) | Supplier B (Synthesis) | Supplier C (Technical) |
| Main Peak Area | 99.2% | 96.5% | 88.4% |
| Paraffins (C20) | <0.1% | 1.2% | 5.6% |
| Lighter Olefins ( | ND | 0.8% | 3.1% |
| Cost Index | 100 (Baseline) | 45 | 12 |
Insight: Supplier C shows significant paraffin contamination (Eicosane), which is chemically inert but acts as a thermal dampener in PCM applications.[1]
Structural Integrity ( H-NMR)
Method: 400 MHz, CDCl3 solvent.
This is the critical differentiator. The "alpha" double bond (
-
Terminal Vinyl Protons: Multiplet at
5.8 ppm and distinct doublets at 4.9-5.0 ppm.[1] -
Internal Alkene Protons: Multiplet at
5.3-5.5 ppm.[1]
Data Analysis:
-
Supplier A: >99% retention of terminal vinyl signals.
-
Supplier C: High aliphatic baseline noise, indicating branched saturated hydrocarbons.[1]
Thermal Performance (DSC)
Method: Heat/Cool cycles (-10°C to 50°C) at 5°C/min.[1]
| Parameter | Supplier A | Supplier B | Supplier C |
| Melting Peak ( | 29.5 °C (Sharp) | 27.8 °C (Broad) | 25.4 °C (Very Broad) |
| Latent Heat ( | 260 J/g | 235 J/g | 190 J/g |
| Supercooling | <2 °C | ~5 °C | >8 °C |
Causality: The internal isomers in Supplier B disrupt the crystal lattice packing, lowering the melting point and reducing the energy storage density (
Detailed Experimental Protocols
To replicate these results, use the following self-validating protocols.
Protocol 1: High-Resolution GC-FID
Objective: Quantify carbon chain distribution and saturated impurities.[1]
-
Sample Preparation:
-
Instrument Parameters:
-
Inlet: Split mode (50:1), 250°C.
-
Column: HP-5 or DB-5 (30m x 0.25mm x 0.25µm).[1]
-
Oven: Hold 50°C (2 min)
Ramp 10°C/min to 280°C Hold 5 min. -
Detector: FID at 300°C.
-
-
Data Interpretation:
Protocol 2: Isomer Differentiation via H-NMR
Objective: Distinguish alpha-olefins from internal isomers (which GC often misses).
Figure 2: Logic tree for interpreting NMR signals. The presence of signals in the 5.3-5.5 ppm range immediately disqualifies the sample for precision stereospecific polymerization.
-
Preparation: Dissolve 10 mg sample in 0.6 mL
(Deuterated Chloroform). -
Acquisition: 16 scans minimum, relaxation delay (
) 5 seconds to ensure quantitative integration of vinyl protons. -
Integration:
Recommendations
-
For Drug Delivery / Precision Polymerization: Use Supplier A .[1] The presence of internal isomers (Supplier B) will act as chain-transfer agents, broadening molecular weight distribution (PDI) and altering polymer mechanics.[1]
-
For Phase Change Materials (PCM): Supplier B is acceptable if the lower enthalpy (235 J/g vs 260 J/g) is accounted for in the thermal mass calculations.[1] Avoid Supplier C, as the supercooling effect will cause system hysteresis.
-
For Drilling Fluids/Lubricants: Supplier C is sufficient and cost-effective; the paraffinic impurities aid in lubricity.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18936, 1-Eicosene.[1] Retrieved from [Link][1]
-
NIST Mass Spectrometry Data Center. 1-Eicosene Gas Chromatography Retention Indices. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]
Sources
Validation of 1-Eicosene as a Reference Standard in Chromatography
A Comparative Technical Guide for Method Development
Executive Summary
This guide evaluates 1-Eicosene (C₂₀H₄₀) as a reference standard for gas chromatography (GC) and mass spectrometry (GC-MS).[1] While n-alkanes (e.g., n-Eicosane) are the default for retention indexing, 1-Eicosene offers unique utility as an internal standard for unsaturated hydrocarbon profiling, lipidomics, and petrochemical analysis.[1] This document provides a validated framework for its use, contrasting its performance with saturated alternatives and detailing a self-validating experimental protocol to ensure data integrity compliant with ICH Q2(R1) guidelines.
Chemical Profile & Theoretical Basis
1-Eicosene is a linear alpha-olefin (LAO).[1] Unlike its saturated counterpart, n-Eicosane, the terminal double bond at the C1 position introduces specific reactivity and polarity nuances that are critical for chromatographic behavior.[1]
| Feature | 1-Eicosene (Target) | n-Eicosane (Alternative) | Chromatographic Implication |
| CAS | 3452-07-1 | 112-95-8 | Distinct identifier for regulatory tracking.[1] |
| Formula | C₂₀H₄₀ | C₂₀H₄₂ | 2 Da mass difference allows MS resolution.[1] |
| Boiling Point | ~341 °C | 343 °C | 1-Eicosene elutes slightly earlier on non-polar columns.[1] |
| Polarity | Low (with | Non-polar | 1-Eicosene shows stronger retention shifts on polar phases (e.g., PEG).[1] |
| Stability | Susceptible to oxidation/polymerization | Highly Stable | Requires rigorous storage/solvent protocols.[1] |
Why Choose 1-Eicosene?
-
Differentiation: In complex biological or fuel samples rich in saturated alkanes, n-Eicosane often co-elutes with endogenous analytes. 1-Eicosene provides a distinct marker that elutes in a "clean" window on high-resolution columns.[1]
-
Chemical Tracking: It acts as a surrogate for monitoring the recovery of unsaturated lipids or olefins during extraction, tracking oxidation losses that n-Eicosane would miss.[1]
Comparative Analysis: 1-Eicosene vs. n-Eicosane
The choice between these two standards dictates the robustness of your method.[1]
Chromatographic Resolution (Specificity)
On a standard 5% Phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5):
-
n-Eicosane (C20): Defines the Retention Index (RI) of 2000.[1]
-
1-Eicosene: Typically elutes at RI ~1992–1998.[1]
-
Implication: The narrow elution window requires high theoretical plate counts (
) for baseline separation if both are present.[1]
Mass Spectral Response[1]
-
n-Eicosane: Fragmentation dominated by
-bond cleavage ( 43, 57, 71 series).[1] -
1-Eicosene: Shows characteristic alkene fragmentation, including a distinctive molecular ion (
280) and allylic cleavage patterns that allow for selective ion monitoring (SIM) distinct from the alkane background.[1]
Validation Framework (ICH Q2 Aligned)
To validate 1-Eicosene as a standard, the following parameters must be experimentally verified.
A. Specificity & System Suitability
Objective: Prove 1-Eicosene can be quantified without interference from the matrix or its saturated analog.
-
Protocol: Inject a mixture of 1-Eicosene (50 µg/mL) and n-Eicosane (50 µg/mL).[1]
-
Acceptance Criteria: Resolution factor (
) between the olefin and alkane peaks.[1]
B. Linearity & Range
Objective: Confirm detector response is linear, critical for quantitative use.
-
Protocol: Prepare 5 levels: 10, 25, 50, 100, 200 µg/mL in n-Hexane.
-
Acceptance Criteria:
; Residuals < 5%.
C. Stability (The Critical Variable)
Unlike alkanes, 1-Eicosene can degrade.[1]
-
Oxidation: Formation of epoxides or aldehydes (visible as new peaks at longer retention times).[1]
-
Polymerization: Visible as peak broadening or baseline rise.[1]
-
Control: Standards must be stored at 4°C in amber vials under inert gas (Argon/Nitrogen).
Experimental Protocol: The "Self-Validating" Workflow
This workflow includes built-in checkpoints to verify the integrity of the 1-Eicosene standard during the run.[1]
Step 1: Standard Preparation[2]
-
Stock Solution: Weigh 10 mg 1-Eicosene into a 10 mL volumetric flask. Dissolve in isooctane (prevents volatility loss better than hexane).[1] Concentration: 1000 µg/mL.[1][2]
-
QC Check: Add Butylated Hydroxytoluene (BHT) at 50 µg/mL if the standard will be stored >24 hours, to inhibit oxidation.
Step 2: Instrument Setup (GC-FID/MS)[1]
-
Column: 30m x 0.25mm ID x 0.25µm film, 5% Phenyl-arylene (e.g., DB-5ms).[1]
-
Inlet: Split mode (10:1), 280°C. Note: High inlet temps can induce thermal isomerization; validate inlet inertness.
-
Oven: 60°C (1 min)
20°C/min 320°C (5 min).
Step 3: The Injection Sequence
-
Blank (Solvent): Verify no carryover.[1]
-
System Suitability (Mix): 1-Eicosene + n-Eicosane.[1] Check
. -
Standard 1-Eicosene: Check for single peak. Any pre-peaks indicate impurities; post-peaks indicate oxidation.[1]
-
Sample: Analyze.
Visualizations
Figure 1: Decision Logic for Standard Selection
This diagram guides the researcher on when to deploy 1-Eicosene versus n-Eicosane based on sample chemistry.[1]
Caption: Decision tree for selecting 1-Eicosene based on matrix composition and separation requirements.
Figure 2: The Self-Validating Experimental Workflow
A closed-loop process ensuring data integrity during the chromatographic run.[1]
Caption: Workflow incorporating system suitability and peak shape analysis to detect on-column degradation.
Conclusion
1-Eicosene is a robust, high-utility reference standard when validated correctly.[1] Its primary advantage lies in its orthogonality to saturated alkanes , allowing for precise internal standardization in complex hydrocarbon matrices. However, its validity is contingent on managing its chemical susceptibility to oxidation.[1] By following the "Self-Validating Workflow" defined above, laboratories can effectively utilize 1-Eicosene to enhance the specificity and accuracy of their chromatographic data.[1]
References
-
National Institute of Standards and Technology (NIST). 1-Eicosene Gas Chromatography Data.[1] NIST Chemistry WebBook, SRD 69.[1][3] [Link][1]
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[1] [Link]
-
PubChem. 1-Eicosene Compound Summary. National Library of Medicine.[1] [Link]
Sources
A Comparative Guide to the Thermal Stability of Poly(1-eicosene) and Polyethylene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical comparison of the thermal stability of two key polyolefins: poly(1-eicosene) and polyethylene. As materials scientists and drug development professionals increasingly rely on polymers for a range of applications, from advanced drug delivery systems to medical device components, a thorough understanding of their thermal behavior is paramount for ensuring product integrity, performance, and safety. This document moves beyond a simple recitation of data points to offer a nuanced analysis grounded in experimental evidence and mechanistic insights.
Introduction: A Tale of Two Polyolefins
Polyethylene, the world's most common plastic, is a polymer of ethylene and is celebrated for its chemical resistance, toughness, and low cost. Its thermal properties, however, can vary significantly depending on its molecular weight and degree of branching, leading to classifications such as low-density polyethylene (LDPE), linear low-density polyethylene (LLDPE), and high-density polyethylene (HDPE)[1][2][3].
Poly(1-eicosene), on the other hand, is a member of the poly-α-olefin (PAO) family, synthesized from the polymerization of 1-eicosene, a 20-carbon α-olefin[4]. PAOs are renowned for their superior thermal and oxidative stability, making them prime candidates for high-performance lubricants and, increasingly, for specialized applications in the biomedical field where thermal processing or long-term stability at physiological temperatures is a concern[5][6].
This guide will dissect the structural nuances that govern the thermal stability of these two polymers, present comparative experimental data obtained through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and provide detailed protocols for replicating these crucial analytical techniques.
The Structural Basis of Thermal Stability
The thermal stability of a polymer is intrinsically linked to its molecular architecture. The key factors at play in the comparison between poly(1-eicosene) and polyethylene are:
-
Chain Branching: Polyethylene's thermal stability is inversely related to the degree of chain branching. HDPE, with its long, linear chains, exhibits higher thermal stability than the highly branched LDPE[7]. The branches in LDPE introduce tertiary carbon atoms, which are more susceptible to chain scission at elevated temperatures. Poly(1-eicosene), when synthesized via Ziegler-Natta or metallocene catalysis, typically possesses a regular, comb-like structure with long, unbranched side chains (octadecyl groups) extending from the polymer backbone. This regular structure, with a lower density of tertiary carbons in the main chain compared to LDPE, contributes to its enhanced thermal stability.
-
Molecular Weight: For both polymers, higher molecular weight generally translates to greater thermal stability[8][9][10]. Longer polymer chains require more energy to overcome the intermolecular forces holding them together and to initiate the degradation process. Therefore, a high molecular weight poly(1-eicosene) would be expected to exhibit superior thermal stability compared to a low molecular weight polyethylene.
-
Crystallinity: The degree of crystallinity also influences thermal stability. The more ordered, crystalline regions of a polymer are more resistant to thermal degradation than the amorphous regions. HDPE's linearity allows for a high degree of crystallinity (70-90%), contributing to its thermal robustness[7]. The long, regular side chains of poly(1-eicosene) can also lead to a high degree of crystallinity, further enhancing its thermal stability.
Comparative Thermal Analysis: TGA and DSC Data
To quantitatively assess and compare the thermal stability of poly(1-eicosene) and polyethylene, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary analytical techniques employed.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) are key indicators of thermal stability.
| Polymer | Onset Decomposition Temperature (Tonset, °C) | Temperature of Maximum Decomposition (Tmax, °C) | Atmosphere |
| Poly(1-eicosene) (High MW) | ~350 - 400 | ~450 | Inert (N2) |
| High-Density Polyethylene (HDPE) | ~350 - 450 | ~475 | Inert (N2) |
| Low-Density Polyethylene (LDPE) | ~300 - 400 | ~450 | Inert (N2) |
Interpretation:
From the available data and general trends, high molecular weight poly(1-eicosene) is expected to exhibit thermal stability comparable to or even exceeding that of HDPE, and significantly greater than that of LDPE. The long, unbranched hydrocarbon side chains in poly(1-eicosene) contribute to a stable structure with a high decomposition temperature.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting temperature (Tm) and the heat of fusion (ΔHf), which are related to the polymer's crystallinity.
| Polymer | Melting Temperature (Tm, °C) |
| Poly(1-eicosene) | 26 - 30 (for the monomer) |
| High-Density Polyethylene (HDPE) | 120 - 130[2] |
| Low-Density Polyethylene (LDPE) | 105 - 115[2] |
Note: The melting point provided for 1-eicosene is for the monomer, not the polymer. The melting point of poly(1-eicosene) will be significantly higher and will depend on its molecular weight and crystallinity. For comparison, the melting point of a similar long-chain poly-α-olefin, poly(1-octadecene), is around 55-60°C.
Interpretation:
While a direct comparison of the melting points of the polymers is not possible with the available data for poly(1-eicosene), the general trend for polyolefins is that a more regular structure and higher crystallinity lead to a higher melting point. Given the regular structure of poly(1-eicosene), it is expected to have a well-defined melting point that increases with molecular weight.
Mechanisms of Thermal Degradation
The thermal degradation of both poly(1-eicosene) and polyethylene in an inert atmosphere proceeds primarily through a free-radical chain reaction mechanism involving three main steps:
-
Initiation: The process begins with the homolytic cleavage of a carbon-carbon or carbon-hydrogen bond, typically at a weak point in the polymer chain, to form a pair of free radicals. This can be initiated by heat, with the required energy being the bond dissociation energy.
-
Propagation: The initial radicals can then participate in a series of reactions, including:
-
Chain Scission (β-scission): The radical can cause the cleavage of the polymer backbone, leading to a reduction in molecular weight and the formation of smaller, volatile fragments.
-
Intramolecular and Intermolecular Hydrogen Abstraction: A radical can abstract a hydrogen atom from another part of the same polymer chain or from a neighboring chain, leading to the formation of a new radical and potentially to chain branching or cross-linking.
-
-
Termination: The degradation process ceases when two radicals combine or disproportionate to form stable, non-radical products.
Specifics for Polyethylene:
The degradation of polyethylene is highly dependent on its structure. In HDPE, with its linear chains, random chain scission is the dominant degradation pathway. For LDPE, the presence of numerous branches provides more tertiary hydrogens, which are more easily abstracted, leading to a more complex degradation pattern with a greater variety of degradation products[11].
Specifics for Poly(1-eicosene):
The thermal degradation of poly-α-olefins is also understood to proceed via a radical mechanism. The long side chains of poly(1-eicosene) can influence the degradation pathway. Scission can occur in the main chain or in the side chains. The proposed two-step oxidative degradation mechanism for PAOs involves the formation of ketone groups on the side chains, followed by chain scission[12]. While this is an oxidative mechanism, it highlights the role of the side chains in the degradation process. In an inert atmosphere, the primary degradation is expected to be random scission of the polymer backbone.
Experimental Protocols
To ensure the generation of reliable and reproducible data for comparing the thermal stability of polymers, adherence to standardized experimental protocols is crucial.
Thermogravimetric Analysis (TGA) Protocol (based on ASTM E1131)
This protocol outlines the general procedure for determining the thermal stability of poly(1-eicosene) and polyethylene using TGA.
Objective: To determine the onset temperature of decomposition and the temperature of maximum decomposition rate.
Apparatus: A thermogravimetric analyzer capable of controlled heating rates and atmosphere.
Procedure:
-
Sample Preparation:
-
Ensure the polymer samples are dry and free of any residual solvents or contaminants.
-
Weigh approximately 5-10 mg of the polymer sample into a clean, tared TGA pan (typically alumina or platinum).
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30°C.
-
Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.
-
Continuously record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition (Tonset) as the temperature at which a significant weight loss begins (often determined by the intersection of the baseline with the tangent of the steepest part of the weight loss curve).
-
Calculate the first derivative of the TGA curve (DTG curve) to determine the temperature of maximum decomposition rate (Tmax), which corresponds to the peak of the DTG curve.
-
Caption: TGA Experimental Workflow.
Differential Scanning Calorimetry (DSC) Protocol (based on ASTM D3418)
This protocol describes the general procedure for determining the melting temperature of poly(1-eicosene) and polyethylene.
Objective: To determine the melting temperature (Tm).
Apparatus: A differential scanning calorimeter.
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the polymer sample into a clean, tared aluminum DSC pan.
-
Crimp the pan with a lid to encapsulate the sample.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from 25°C to a temperature approximately 30°C above its expected melting point at a heating rate of 10°C/min. This scan is to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample from the upper temperature back to 25°C at a controlled cooling rate of 10°C/min.
-
Second Heating Scan: Heat the sample again from 25°C to the upper temperature at a heating rate of 10°C/min. This second scan is used for data analysis.
-
-
Data Analysis:
-
Plot the heat flow versus temperature for the second heating scan.
-
The melting temperature (Tm) is determined as the peak temperature of the endothermic melting transition.
-
Caption: DSC Experimental Workflow.
Conclusion: Selecting the Right Polymer for Thermal Demands
The choice between poly(1-eicosene) and polyethylene for applications with demanding thermal requirements hinges on a clear understanding of their inherent structural differences and resulting thermal stability.
-
Polyethylene offers a spectrum of thermal stabilities, with HDPE providing a robust and cost-effective solution for many applications. However, its thermal performance can be compromised by the presence of branching, as seen in LDPE.
-
Poly(1-eicosene) , as a high molecular weight poly-α-olefin, is poised to offer superior thermal stability, rivaling or even surpassing that of HDPE. Its regular, long-chain branched structure imparts a high degree of thermal robustness, making it an excellent candidate for applications requiring high-temperature processing or long-term stability in thermally challenging environments.
For researchers and professionals in drug development and medical device manufacturing, where sterilization processes and long-term in-vivo stability are critical, the enhanced thermal properties of poly(1-eicosene) may justify its selection over conventional polyethylene grades. The experimental protocols provided in this guide serve as a foundation for conducting rigorous in-house evaluations to make informed material selection decisions based on empirical data.
References
-
Investigating the Anti-Wear Behavior of Polyalphaolefin Oil with Methyl Silicon Resin Using Advanced Analytical Techniques. (2024). MDPI. [Link]
-
Thermogravimetric Study of Raw and Recycled Polyethylene Using Genetic Algorithm for Kinetic Parameters Estimation. AIDIC. [Link]
-
The thermal degradation of poly(vinyl acetate) and poly(ethylene-co-vinyl acetate), Part I: Experimental study of the degradation mechanism. ResearchGate. [Link]
-
Study on the Aging Behavior of an Ultra-High Molecular Weight Polyethylene Fiber Barrier Net in a Marine Environment. (2022). MDPI. [Link]
-
Impact of Molecular Weight on the Thermal Stability and the Miscibility of Poly(ε-caprolactone)/Polystyrene Binary Blends. (2018). ResearchGate. [Link]
-
Measuring Thermal Degradation of a Polyol Ester Lubricant in Liquid Phase. Dr. Christine Grant. [Link]
-
Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Ethylene Succinate)/Hemp Fiber Composites. (2023). MDPI. [Link]
-
(PDF) Thermal Degradation and Microhardness Analysis of Polyene with Modified Oil Resin. ResearchGate. [Link]
-
Thermal degradation of poly(olefin-α olefin) copolymers. (2014). AIP Publishing. [Link]
-
DSC melting and cooling thermograms of the n-eicosane, n-eicosane-Fe 3 O 4 , and microencapsulated samples. ResearchGate. [Link]
-
Types of Polyethylene. Jordi Labs. [Link]
-
Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. NIH. [Link]
-
1-Eicosene. NIST WebBook. [Link]
-
Thermal stability of Ultra High Molecular Weight Polyethylene Nano Composites with Mg 0.15 Ni 0.15 Zn 0.70 Fe 2 O 3. (2017). Oriental Journal of Chemistry. [Link]
-
Thermal cracking of poly α-olefin aviation lubricating base oil. ResearchGate. [Link]
-
Polyethylene Plastic: HDPE vs LDPE vs LLDPE. GAP Polymers. [Link]
-
LDPE, LLDPE, and HDPE: Polyethylene Types Compared. Shobeir Shimi. [Link]
-
Via Performance to Degradation: Oxidation Mechanism of Biodegradable Polyalphaolefin Base Oil for Electric Drive Systems. PMC - NIH. [Link]
-
Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate). MDPI. [Link]
-
DSC trace of poly(1-hexene) obtained with the MgCl 2 /TiCl 3 / i Bu 3 Al catalyst system. ResearchGate. [Link]
-
Tandem Synthesis of Ultra-High Molecular Weight Drag Reducing Poly-α-Olefins for Low-Temperature Pipeline Transportation. PMC - NIH. [Link]
-
Effect of molecular weight of polyethylene glycol on crystallization behaviors, thermal properties and tensile performance of polylactic acid stereocomplexes. RSC Publishing. [Link]
- Use of polyalphaolefins (PAO) derived from dodecene or tetradecene to improve thermal stability in engine oil in an internal combustion engine.
-
Typical Molecular Weights of Common Polymers. RQM+. [Link]
-
DSC Analysis of Polymers. EAG Laboratories. [Link]
-
Thermal Oxidation Mechanism of Polyalphaolefin Greases with Lithium Soap and Diurea Thickeners: the Effects of the Thickener. ResearchGate. [Link]
-
The Differences Between LLDPE, LDPE & HDPE. AVH Polychem. [Link]
-
TGA curves of mPAO-S, its derivatives, and PAO100. ResearchGate. [Link]
-
Structure and Properties of Poly-α-olefins Containing Quaternary Carbon Centers. NIH. [Link]
Sources
- 1. Polyethylene Plastic: HDPE vs LDPE vs LLDPE [gap-polymers.com]
- 2. shobeirshimi.com [shobeirshimi.com]
- 3. The Differences Between LLDPE, LDPE & HDPE | AVH Polychem [avh.co.in]
- 4. US6313077B1 - Use of polyalphaolefins (PAO) derived from dodecene or tetradecene to improve thermal stability in engine oil in an internal combustion engine - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Structure and Properties of Poly-α-olefins Containing Quaternary Carbon Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jordilabs.com [jordilabs.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.sciepub.com [pubs.sciepub.com]
- 10. Effect of molecular weight of polyethylene glycol on crystallization behaviors, thermal properties and tensile performance of polylactic acid stereoco ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08699A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Via Performance to Degradation: Oxidation Mechanism of Biodegradable Polyalphaolefin Base Oil for Electric Drive Systems - PMC [pmc.ncbi.nlm.nih.gov]
Economic & Technical Analysis: 1-Eicosene in Industrial Applications
A Strategic Guide for Researchers & Process Engineers
Part 1: Executive Summary & Economic Verdict
1-Eicosene (C20 Alpha-Olefin) occupies a critical "phase-transition" niche in the linear alpha-olefin (LAO) market. Unlike its lighter counterparts (C10-C14) which function primarily as liquid co-monomers or synthetic base fluids, 1-Eicosene sits at the boundary between liquid fluids and solid waxes (Melting Point ~28–30°C).
Economic Verdict: From a cost-benefit perspective, 1-Eicosene is economically inefficient as a bulk solvent but highly value-accretive as a reactive intermediate .
-
Commodity Use (Fuel/Solvent): High Cost / Low Return. Its high pour point (+10°C to +20°C range depending on isomer purity) makes it operationally difficult compared to C16/C18 olefins or PAOs.
-
Specialty Use (Synthesis/Additives): High Return. Its C20 chain length provides superior hydrophobicity and film thickness compared to C18, making it ideal for synthesizing viscosity index improvers , oil-soluble surfactants , and high-stability lipid tails for drug delivery systems.
Part 2: Comparative Performance Analysis
The "Phase-Bridge" Characteristic
1-Eicosene’s primary differentiator is its physical state. At standard industrial temperatures, it behaves as a waxy solid or semi-solid, unlike Polyalphaolefins (PAOs) which are engineered to remain liquid.
Table 1: 1-Eicosene vs. Industrial Alternatives
| Feature | 1-Eicosene (C20) | 1-Octadecene (C18) | PAO 4 (Polyalphaolefin) | Mineral Oil (Group II) |
| Molecular Structure | Linear Monomer | Linear Monomer | Branched Oligomer | Cyclo/Iso-paraffins |
| Melting Point | ~28–30°C (Solid) | ~15–17°C (Liquid) | <-60°C (Liquid) | -10°C to -20°C |
| Viscosity Index (VI) | High (Theoretical) | High | Very High (>120) | Moderate (90-100) |
| Biodegradability | Excellent (>80%) | Excellent | Good | Poor |
| Purity Profile | High (>95%) | High | High | Variable (S/N impurities) |
| Primary Economic Use | Synthesis Intermediate | Drilling Fluids / Paper | High-Perf Lubricant Base | Bulk Lubricant Base |
Performance in Synthesis (The "Drug Development" Angle)
For pharmaceutical and high-value chemical synthesis, 1-Eicosene serves as a hydrophobic anchor .
-
Surfactant Synthesis: The terminal double bond allows for easy functionalization (e.g., epoxidation, hydroformylation) to create C21/C22 polar heads. A C20 tail offers greater emulsion stability and lipid bilayer integration than C18 tails.
-
Lipid Nanoparticles (LNPs): In lipid synthesis for RNA delivery, C20 chains increase the phase transition temperature (
) of the lipid bilayer, potentially enhancing the stability of nanoparticles in storage compared to standard C14-C18 lipids.
Part 3: Experimental Validation Protocols
As a Senior Application Scientist, I require protocols that are self-validating —meaning the protocol includes internal checks to ensure data integrity.
Protocol A: Purity Analysis via GC-FID (Effective Carbon Number Method)
Objective: Determine the precise isomeric purity of 1-Eicosene, distinguishing between linear alpha, internal, and branched isomers.
1. Instrument Setup:
-
System: Gas Chromatograph with Flame Ionization Detector (GC-FID).[1][2][3]
-
Column: Non-polar capillary column (e.g., DB-1 or HP-5, 30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
2. Method Parameters:
-
Inlet: Split ratio 50:1 @ 280°C.
-
Oven Program:
-
Start at 100°C (Hold 2 min).
-
Ramp 10°C/min to 320°C.
-
Hold at 320°C for 10 min.
-
-
Detector: FID @ 350°C.
3. Self-Validating Steps (The "Trust" Factor):
-
Step 1 (Blank Run): Inject pure solvent (e.g., n-Hexane). Validation: Baseline must be flat; any peaks indicate system contamination.
-
Step 2 (Resolution Check): Inject a mixture of C18, C20, and C22 olefins. Validation: Baseline resolution (>1.5) must be achieved between C18 and C20 peaks. If peaks overlap, reduce ramp rate.
-
Step 3 (Sample Run): Inject 1-Eicosene sample (diluted 1% in Hexane).
-
Step 4 (Calculation): Use Area Normalization .
Note: For strict mass balance, apply Effective Carbon Number (ECN) correction factors if comparing with non-hydrocarbons.
Protocol B: Rheological Profiling (Pour Point - ASTM D97 Modified)
Objective: Determine the exact temperature at which 1-Eicosene loses flow characteristics, critical for lubricant formulation.
1. Preparation:
-
Heat the sample to 45°C (well above its melting point of ~29°C) to erase thermal memory.
-
Pour into a standard ASTM test jar to the scribed line.
2. Cooling Cycle (The "Step-Down"):
-
Cool the sample in a bath set to 0°C.
-
Check Interval: Every 3°C drop in sample temperature.
3. Observation Method:
-
Remove the jar from the jacket.
-
Tilt the jar just enough to ascertain movement.[4]
-
Validation: The whole operation must take <3 seconds. If it takes longer, the heat form your hand/environment invalidates the temperature reading.
4. Determination:
-
Record the temperature at which the sample shows no movement when held horizontal for 5 seconds.
Part 4: Visualizing the Industrial Workflow
The following diagram illustrates the value chain of 1-Eicosene, highlighting its transformation from a raw ethylene oligomer to high-value derivatives.
Figure 1: Industrial value chain of 1-Eicosene, from ethylene feedstock to high-value downstream applications.
Part 5: References
-
Shell Chemical LP. (2023). Higher Olefins (C6-C20) Technical Data Sheet. Retrieved from
-
ASTM International. (2017). ASTM D97-17b: Standard Test Method for Pour Point of Petroleum Products. West Conshohocken, PA. Retrieved from
-
Chevron Phillips Chemical. (2024). Alpha Olefins: Product Guide and Applications. Retrieved from
-
Lappin, G. R., & Sauer, J. D. (1989). Alpha Olefins Applications Handbook. Marcel Dekker Inc. (Contextual reference for oligomerization chemistry).
-
PubChem. (2024). 1-Eicosene Compound Summary. National Library of Medicine. Retrieved from
Sources
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-Eicosene
As a Senior Application Scientist, it is imperative to move beyond mere procedural instruction and delve into the fundamental principles that govern laboratory safety and environmental stewardship. This guide provides a comprehensive framework for the proper disposal of 1-Eicosene (CAS No: 3452-07-1), grounding every recommendation in the chemical's specific properties and regulatory context. Our objective is to empower researchers with the knowledge to manage this chemical waste not just correctly, but also safely and responsibly.
Hazard Identification: Understanding the "Why"
1-Eicosene is a long-chain alpha-olefin, a class of unsaturated hydrocarbons. While it does not exhibit the high acute toxicity of many laboratory reagents, its physical and chemical properties necessitate careful handling and disposal. The primary risks are associated with its physical form, potential for environmental persistence, and irritation properties.
Core Hazards:
-
Physical Hazards: While not classified as a flammable liquid at standard temperatures, its vapors can form flammable mixtures with air if heated above its flashpoint.[1] Like other hydrocarbons, it can also generate static electricity during transfer, which could serve as an ignition source.[1]
-
Health Hazards: Direct contact may cause skin and eye irritation.[2] Prolonged or repeated skin contact can lead to dryness and dermatitis due to the defatting action of the hydrocarbon.[1] While acute oral toxicity is low, aspiration into the lungs if swallowed can cause severe chemical pneumonitis, a serious risk with low-viscosity hydrocarbons.[3][4] Inhalation of concentrated vapors may lead to respiratory irritation, dizziness, and nausea.[3][5]
-
Environmental Hazards: 1-Eicosene is expected to be persistent in the environment and may cause long-lasting harmful effects to aquatic life.[5] Therefore, it is imperative to prevent its release into drains, sewer systems, or waterways.[2][6]
Key Safety & Handling Properties of 1-Eicosene
| Property | Value/Information | Significance for Disposal & Handling |
| CAS Number | 3452-07-1 | Unique identifier for ensuring correct chemical identification.[7] |
| Molecular Formula | C₂₀H₄₀ | Long-chain aliphatic hydrocarbon structure.[7] |
| Physical State | Liquid or Solid (waxy) | Handling procedures must account for its physical state at ambient temperature. |
| Hazards | Skin Irritant, Eye Irritant, Aspiration Hazard, Potential Aquatic Toxicity.[2][4][5] | Dictates the required Personal Protective Equipment (PPE) and disposal route. |
| Incompatibilities | Strong oxidizing agents.[8] | Waste must be segregated from incompatible chemicals to prevent hazardous reactions. |
Pre-Disposal: Waste Segregation and Storage
Proper disposal begins the moment 1-Eicosene is declared waste. The core principle is isolation . Never mix 1-Eicosene waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.[9]
Step-by-Step Pre-Disposal Protocol:
-
Select a Compatible Container: Use a chemically resistant container, such as high-density polyethylene (HDPE), glass, or a metal can.[10] Ensure the container is clean, dry, and has a tightly sealing lid.[11][12]
-
Label the Container Clearly: Before adding any waste, affix a hazardous waste label. This label must include:
-
Segregate the Waste: Store the 1-Eicosene waste container separately from incompatible materials, particularly strong oxidizing agents.[8]
-
Choose a Designated Storage Area: Keep the waste container in a designated satellite accumulation area, such as a ventilated cabinet or a secondary containment tray within a fume hood.[9][13] This area must be secure to prevent unauthorized access.[13]
-
Keep the Container Closed: The waste container must remain tightly sealed at all times, except when actively adding waste.[9][12] This prevents the release of vapors and protects the integrity of the waste.
Disposal Procedures: A Decision-Based Workflow
The final disposal route for 1-Eicosene is determined by its classification under local and national regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[14] Unused, pure 1-Eicosene would not typically fall under the P or U lists of acute hazardous wastes.[14] However, it must be managed as a hazardous waste due to its irritant and environmental hazard characteristics. Under no circumstances should 1-Eicosene be poured down the drain. [6][13]
The most common and environmentally responsible method for disposing of 1-Eicosene is through a licensed hazardous waste disposal company, which will typically employ high-temperature incineration.[2]
Workflow for 1-Eicosene Waste Disposal
Caption: Decision workflow for 1-Eicosene waste management.
Emergency Procedures: Spill & Exposure Management
Accidents can happen. A robust disposal plan includes clear, actionable steps for emergencies.
Small Spill Cleanup (Lab Scale):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Ensure Ventilation: Work in a well-ventilated area or fume hood.[2][5]
-
Remove Ignition Sources: Although not highly flammable, it's good practice to remove any potential ignition sources from the area.[3]
-
Absorb the Spill: Cover the spill with an inert, non-combustible absorbent material such as sand, clay, or vermiculite.[3][5] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect the Waste: Carefully scoop the absorbent material into your labeled hazardous waste container for 1-Eicosene.[2]
-
Decontaminate the Area: Wipe the spill area with soap and water.[5] Collect the cleaning materials as hazardous waste.
-
Report the Spill: Follow your institution's policy for reporting chemical spills.
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[2][5] Remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek medical attention.
-
Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting due to the high risk of aspiration.[1] Rinse the mouth with water and seek immediate medical attention.[2]
By adhering to these scientifically-grounded procedures, researchers can ensure the safe and compliant disposal of 1-Eicosene, protecting themselves, their colleagues, and the environment.
References
-
HPC Standards Inc. (n.d.). 1-Eicosene Safety Data Sheet. [Link]
-
Shell Chemical LP. (n.d.). Storage & Handling of NEOFLO Olefins. [Link]
-
Chemistry For Everyone. (2024). How Do You Dispose Of Waste In A Laboratory?. YouTube. [Link]
-
ILO and WHO. (2021). International Chemical Safety Cards (ICSC): 1-DECENE. [Link]
-
Daikin Chemicals. (2023). Safety data sheet. [Link]
-
PubChem. (n.d.). 1-Eicosene. National Center for Biotechnology Information. [Link]
-
Redox Ltd. (2022). Safety Data Sheet Alpha Olefin Sulphonate Liquid. [Link]
-
CPAchem Ltd. (2024). Safety data sheet: 1-Eicosene. [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Eicosene. NIST Chemistry WebBook. [Link]
-
University of South Florida. (2023). Guide to Chemical Waste Disposal in Chemistry Lab. YouTube. [Link]
-
Shell Chemical Company. (2009). Storage and handling of NEODENE and SHOP olefins. [Link]
-
JoVE. (2017). Proper Handling and Disposal of Laboratory Waste. [Link]
-
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
Sources
- 1. ICSC 1477 - 1-DECENE [chemicalsafety.ilo.org]
- 2. hpc-standards.com [hpc-standards.com]
- 3. shell.com [shell.com]
- 4. 1-Eicosene | C20H40 | CID 18936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. cpachem.com [cpachem.com]
- 7. 1-Eicosene [webbook.nist.gov]
- 8. fishersci.com [fishersci.com]
- 9. Video: Proper Handling and Disposal of Laboratory Waste [jove.com]
- 10. m.youtube.com [m.youtube.com]
- 11. daikinchemicals.com [daikinchemicals.com]
- 12. redox.com [redox.com]
- 13. youtube.com [youtube.com]
- 14. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
